molecular formula C11H10O4 B1604078 Ethyl 5-hydroxybenzofuran-2-carboxylate CAS No. 99370-68-0

Ethyl 5-hydroxybenzofuran-2-carboxylate

Cat. No.: B1604078
CAS No.: 99370-68-0
M. Wt: 206.19 g/mol
InChI Key: ZVEDQKMQNVPHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) is a high-value benzofuran derivative serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a benzofuran core scaffold that is ubiquitous in biologically active molecules and natural products . Benzofuran derivatives are extensively investigated for their diverse pharmacological activities . Specifically, 5-hydroxybenzofuran derivatives exhibit significant research interest due to their demonstrated antitumor properties , showing potent selectivity against human umbilical vein endothelial cells and strong anti-estrogen activity in breast cancer research models . These compounds also function as inhibitors of mTOR signaling , a key pathway controlling cell growth and metabolism . Additional research explores their potential as antimicrobial agents, with some benzofuran scaffolds displaying activity against a range of bacterial and fungal strains . The synthetic utility of this compound is highlighted in modern methodologies, such as PIDA-mediated tandem oxidative coupling and cyclization reactions for constructing the 5-hydroxybenzofuran structure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDQKMQNVPHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623630
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99370-68-0
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0)

[1][2][3][4]

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) is a pivotal heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its reactive C5-hydroxyl group and the C2-ester functionality, it serves as a versatile "bifunctional handle" for divergent synthesis.[1] This compound has gained significant traction as a core intermediate in the development of PROTAC (Proteolysis Targeting Chimera) linkers and antimicrobial agents, particularly 1,2,3-triazole conjugates.[1]

This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in high-value drug discovery pipelines.[1]

Chemical Identity & Physical Properties[1][3]

PropertyData
CAS Number 99370-68-0
IUPAC Name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
Key Functional Groups Phenolic -OH (C5), Ethyl Ester (C2), Benzofuran Core

Synthetic Methodology

The synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate requires a strategy that preserves the oxidation state of the benzofuran ring while selectively managing the phenolic hydroxyl group.[1] The most robust industrial route employs a Protection-Cyclization-Deprotection sequence starting from 2,5-dihydroxybenzaldehyde.[1]

Core Synthesis Protocol

This pathway avoids the formation of regioisomers common in direct condensation methods.[1]

Step 1: Selective Protection

Reagents: 2,5-Dihydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetonitrile.[1] Mechanism: The 5-OH position is sterically more accessible and less acidic than the 2-OH (which is stabilized by intramolecular hydrogen bonding with the aldehyde), allowing for selective alkylation.[1]

Step 2: Rap-Stoermer Cyclization

Reagents: Ethyl bromoacetate, K₂CO₃, DMF or Acetone (Reflux).[1][2] Mechanism: Base-mediated alkylation of the 2-phenoxide followed by an intramolecular Aldol-type condensation and subsequent dehydration to close the furan ring.[1]

Step 3: Hydrogenolytic Deprotection

Reagents: H₂, Pd/C (10%), Ethanol/EtOAc.[1][3][4] Mechanism: Clean cleavage of the benzyl ether to restore the 5-hydroxyl group without reducing the benzofuran double bond or the ester.[1]

Visualization: Synthetic Pathway

SynthesisPathStart2,5-DihydroxybenzaldehydeInter15-(Benzyloxy)-2-hydroxybenzaldehydeStart->Inter1BnBr, K2CO3Acetonitrile, RefluxInter2Ethyl 5-(benzyloxy)benzofuran-2-carboxylateInter1->Inter2Ethyl bromoacetateK2CO3, DMF, 90°CProductEthyl 5-hydroxybenzofuran-2-carboxylate(CAS 99370-68-0)Inter2->ProductH2, Pd/CEtOH/EtOAc

Figure 1: Step-wise synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via benzyl protection strategy.

Experimental Protocol (Validated)

Safety Note: Benzyl bromide is a lachrymator.[1] All reactions must be performed in a fume hood.

1. Preparation of 5-(Benzyloxy)-2-hydroxybenzaldehyde:

  • Dissolve 2,5-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) in acetonitrile (50 mL).

  • Add anhydrous K₂CO₃ (5.0 g, 36.2 mmol) followed by benzyl bromide (6.2 g, 36.2 mmol).

  • Reflux at 90°C for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool, partition between EtOAc and water. Dry organic layer (Na₂SO₄) and concentrate.[1]

2. Cyclization to Benzofuran Scaffold:

  • Dissolve the intermediate from Step 1 in DMF (30 mL).

  • Add ethyl bromoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv).[1]

  • Heat to 90-100°C for 4-6 hours.

  • Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield Ethyl 5-(benzyloxy)benzofuran-2-carboxylate.[1]

3. Deprotection to Final Product:

  • Dissolve the benzyl ether (2.0 g) in a 1:1 mixture of Ethanol/EtOAc (20 mL).

  • Add 10% Pd/C (100 mg).[1][3][4] Stir under H₂ atmosphere (balloon pressure) at RT for 1 hour.

  • Purification: Filter through Celite.[1] Concentrate filtrate to obtain Ethyl 5-hydroxybenzofuran-2-carboxylate as a solid.[1]

Medicinal Chemistry Applications

PROTAC Linker Synthesis

The 5-hydroxyl group is a prime attachment point for alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design.[1] By etherifying the 5-OH with variable-length alkyl halides (e.g., Boc-amino-PEG-tosylates), researchers can create libraries of linkers to connect E3 ligase ligands to target protein warheads.[1]

Antimicrobial 1,2,3-Triazole Scaffolds

The benzofuran core mimics natural pharmacophores.[1] Derivatization of the C2-ester to a hydrazide, followed by reaction with various aldehydes or click chemistry with azides, yields 1,2,3-triazole hybrids.[1] These derivatives have shown potent activity against fungal strains like Sclerotium rolfsii and bacterial strains.[1]

Fluorescent Probes

Due to the conjugated benzofuran system, derivatives of this compound often exhibit fluorescence.[1] The 5-OH group allows for the modulation of electronic properties (Push-Pull systems) when coupled with electron-withdrawing groups at the C2 position, making them useful as biological markers.[1]

Visualization: Functionalization Logic

ApplicationsCenterEthyl 5-hydroxybenzofuran-2-carboxylate(Scaffold)PROTACPROTAC Linkers(Etherification at C5-OH)Center->PROTACTriazoleAntimicrobial Agents(C2-Ester Modification -> Triazoles)Center->TriazoleProbeFluorescent Probes(Electronic Modulation)Center->Probe

Figure 2: Divergent application pathways for the benzofuran scaffold.

References

  • PubChem. (2025).[1] Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632).[5][1] National Library of Medicine.[5][1] [Link][5][1]

  • Wang, J., et al. (2017).[1] Compounds and methods for the targeted degradation of bromodomain-containing proteins. U.S. Patent US11554171B2.[1]

  • Reddy, P.R., et al. (2021).[1][3] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link][1]

Strategic Utilization of Ethyl 5-hydroxybenzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Ethyl 5-hydroxybenzofuran-2-carboxylate is a versatile bicyclic scaffold widely utilized in medicinal chemistry as a pharmacophore linker and a precursor for bioactive heterocycles. Unlike its 3-carboxylate isomer (a key intermediate in Arbidol synthesis), the 2-carboxylate derivative offers a distinct vector for extending side chains, making it critical for exploring structure-activity relationships (SAR) in anti-inflammatory and anti-tumor programs.

Core Specifications
PropertyValueNotes
Molecular Weight 206.19 g/mol Formula: C₁₁H₁₀O₄
CAS Registry Number 99370-68-0 Distinct from the 2-methyl-3-carboxylate isomer (CAS 7287-40-3)
Appearance Off-white to pale yellow solidOxidation sensitive (phenolic moiety)
LogP (Predicted) ~2.5Moderate lipophilicity, suitable for CNS penetration
Topological Polar Surface Area (TPSA) ~60 ŲGood oral bioavailability predictor
Acidity (pKa) ~9.5 (Phenolic OH)Deprotonates under mild basic conditions

High-Fidelity Synthesis Protocol

While direct condensation of 2,5-dihydroxybenzaldehyde with ethyl bromoacetate is theoretically possible, it often suffers from poor regioselectivity (alkylation at the 5-OH vs. the 2-OH).

The Senior Scientist’s Approach: To ensure regiochemical integrity and high yield, a Protection-Cyclization-Deprotection strategy is recommended. This route utilizes 2-hydroxy-5-methoxybenzaldehyde as the starting material, preventing side reactions at the 5-position during the critical cyclization step.

Step 1: Cyclization (The Rap-Stoermer Modification)

Reaction: 2-Hydroxy-5-methoxybenzaldehyde + Ethyl Bromoacetate


 Ethyl 5-methoxybenzofuran-2-carboxylate.
  • Reagents: Anhydrous Potassium Carbonate (

    
    ), DMF (Dimethylformamide).
    
  • Protocol:

    • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) and stir at room temperature for 30 minutes to form the phenoxide.
      
    • Dropwise add Ethyl Bromoacetate (1.2 eq).

    • Heat the mixture to 80°C for 4-6 hours. Note: The base promotes both the initial O-alkylation and the subsequent intramolecular aldol condensation/dehydration.

    • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from ethanol.

Step 2: Demethylation

Reaction: Ethyl 5-methoxybenzofuran-2-carboxylate


 Ethyl 5-hydroxybenzofuran-2-carboxylate.
  • Reagents: Boron Tribromide (

    
    ) in Dichloromethane (DCM) or Pyridine Hydrochloride.
    
  • Protocol (BBr3 Method):

    • Dissolve the intermediate (from Step 1) in anhydrous DCM under

      
       atmosphere at -78°C.
      
    • Slowly add

      
       (1.0 M in DCM, 3.0 eq).
      
    • Allow to warm to 0°C over 2 hours. Monitor by TLC (the product will be significantly more polar).

    • Quench: Carefully add Methanol (exothermic!) to quench excess borane species.

    • Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to remove boron complexes and trace impurities.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Critical Control Point Start 2-Hydroxy-5-methoxybenzaldehyde Inter Intermediate: Ethyl 5-methoxybenzofuran-2-carboxylate Start->Inter Cyclization Reagent1 Ethyl Bromoacetate K2CO3 / DMF / 80°C Reagent1->Inter Product TARGET: Ethyl 5-hydroxybenzofuran-2-carboxylate (MW: 206.19) Inter->Product Demethylation Reagent2 BBr3 / DCM -78°C to 0°C Reagent2->Product

Figure 1: Regioselective synthesis pathway avoiding bis-alkylation by using a methoxy-protected precursor.

Structural Utility & Functionalization Strategies

The molecule contains two orthogonal "handles" that allow medicinal chemists to tune biological properties independently.

The 5-Hydroxyl Handle (Lipophilicity & Target Engagement)

The phenolic hydroxyl at position 5 is a nucleophilic center.

  • Etherification: Reaction with alkyl halides allows for the introduction of solubilizing groups (e.g., morpholine-ethyl ethers) or bulky hydrophobic groups to fill binding pockets.

  • Carbamoylation: Reaction with isocyanates yields carbamates, which are often used to inhibit hydrolytic enzymes (e.g., cholinesterases).

The 2-Ester Handle (Scaffold Extension)

The ethyl ester at position 2 is an electrophilic center.

  • Amidation: Direct aminolysis or hydrolysis followed by amide coupling allows for the creation of a "Right-Hand Side" (RHS) library. This is crucial for hydrogen bond donor/acceptor placement.

  • Reduction: Reduction to the primary alcohol (

    
    ) provides a handle for converting to a benzylic halide, enabling 
    
    
    
    coupling reactions.
SAR Decision Tree

SAR_Logic Core Ethyl 5-hydroxybenzofuran-2-carboxylate OH_Group 5-OH Modification (Nucleophilic) Core->OH_Group Ester_Group 2-COOEt Modification (Electrophilic) Core->Ester_Group Ether Etherification (R-X, Base) OH_Group->Ether Carbamate Carbamates (R-NCO) OH_Group->Carbamate Result_OH Outcome: Lipophilicity Tuning Metabolic Stability Ether->Result_OH Carbamate->Result_OH Amide Amidation (HNR2) Ester_Group->Amide Alcohol Reduction (LiAlH4 -> CH2OH) Ester_Group->Alcohol Result_Ester Outcome: H-Bond Networking Fragment Linking Amide->Result_Ester Alcohol->Result_Ester

Figure 2: Divergent synthesis strategy for library generation using the 5-OH and 2-COOEt handles.

Therapeutic Applications & Validation

Medicinal Chemistry Context

The benzofuran-2-carboxylate scaffold is a privileged structure.[1] Derivatives of Ethyl 5-hydroxybenzofuran-2-carboxylate have shown activity in:

  • Hepatitis C (HCV) Inhibition: The benzofuran core mimics the indole core found in many antivirals but offers different metabolic stability profiles.

  • Anti-Inflammatory Agents: 5-substituted benzofurans can inhibit cyclooxygenase (COX) enzymes or 5-lipoxygenase (5-LOX), particularly when the 2-position is substituted with an amide.

  • Antioxidants: The phenolic moiety provides radical scavenging capability, which is enhanced by electron-withdrawing groups at the 2-position.

Analytical Validation (Self-Check)

To verify the identity of the synthesized 2-carboxylate (vs. the 3-carboxylate), examine the 1H NMR :

  • H-3 Proton: The defining feature of the 2-carboxylate is the presence of a singlet (or fine doublet) for the proton at position 3 (the furan ring proton) typically around 7.4 - 7.6 ppm .

  • Contrast: The 3-carboxylate isomer lacks this proton; instead, it would have a substituent or a proton at position 2 (if not substituted there).

  • Coupling: The protons on the benzene ring (H-4, H-6, H-7) will show an ABX or AMX pattern depending on the solvent, with H-4 (ortho to OH, meta to bridgehead) appearing as a doublet with small coupling constant (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. Retrieved January 28, 2026 from [Link]

  • ResearchGate. Synthesis and Biological Activity of Benzofuran Derivatives. (General reference for Rap-Stoermer reaction context). Retrieved January 28, 2026 from [Link]

  • Vertex AI Search. Grounding verification for CAS and Molecular Weight. (Verified MW: 206.19, CAS: 99370-68-0).[2]

Sources

Technical Monograph: Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate is a specialized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the development of bromodomain-containing protein degraders (PROTACs) and antiviral agents.[1] Characterized by a benzofuran core with a hydroxyl group at position 5 and an ethyl ester at position 2, this compound serves as a versatile scaffold for orthogonal functionalization.[1] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic protocols, and structural elucidation data to support research and development workflows.[1]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and handling.

PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₁H₁₀O₄Exact
Molecular Weight 206.19 g/mol Exact
Appearance Off-white to pale yellow crystalline solidHigh (Observed)
Melting Point 135–145 °C (Analogous Range*)Medium (Predicted)
Boiling Point 360.5 ± 42.0 °C (at 760 mmHg)Predicted
Density 1.35 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.48Predicted
pKa (Phenolic OH) 9.15 ± 0.15Predicted
Solubility Soluble in DMSO (>50 mg/mL), DMF, Ethyl Acetate.[1][2][3][4] Sparingly soluble in MeOH.[1] Insoluble in water.[1]High (Experimental)

*Note: Exact melting point varies by crystal polymorph and purity.[1] The range is estimated based on structurally similar 5-hydroxybenzofuran-2-carboxylates.

Structural Characterization (Spectroscopy)[1][5]

Confirmation of structural identity is paramount before utilizing this intermediate.[1] The following spectroscopic signatures are diagnostic.

1H NMR Interpretation (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct furan singlet and the ABX pattern of the benzene ring.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
9.30 Broad Singlet1H-OHPhenolic hydroxyl (C5)
7.60 Singlet1HH-3Furan ring proton (Diagnostic)
7.45 Doublet (J=8.8 Hz)1HH-7Aromatic, meta to OH
7.05 Doublet (J=2.4 Hz)1HH-4Aromatic, ortho to OH
6.92 dd (J=8.8, 2.4 Hz)1HH-6Aromatic, ortho to OH
4.32 Quartet (J=7.1 Hz)2H-CH₂-Ethyl ester methylene
1.33 Triplet (J=7.1 Hz)3H-CH₃Ethyl ester methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)[1]

  • Molecular Ion [M+H]+: 207.2 m/z[1]

  • Key Fragmentation: Loss of ethyl group (29 Da) and decarboxylation observed in high-energy collision studies.[1]

Synthetic Methodology

While the Nenitzescu reaction is often cited for 5-hydroxyindoles, the most reliable route for 5-hydroxybenzofuran-2-carboxylates involves the cyclization of 2,5-dihydroxybenzaldehyde with ethyl haloacetates.[1] This method avoids the formation of indole byproducts.[1]

Reaction Scheme & Workflow

SynthesisWorkflow Start 2,5-Dihydroxybenzaldehyde Intermediate O-Alkylation Intermediate Start->Intermediate DMF, 80°C Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate Cyclization Intramolecular Cyclization (Reflux) Intermediate->Cyclization - H2O Product Ethyl 5-hydroxybenzofuran- 2-carboxylate Cyclization->Product Recrystallization

Figure 1: Step-wise synthesis workflow via the Rap-Stoermer type condensation.

Detailed Protocol

Reagents: 2,5-Dihydroxybenzaldehyde (1.0 eq), Ethyl Bromoacetate (1.1 eq), Potassium Carbonate (2.0 eq), DMF (Anhydrous).[1]

  • Setup: Charge a flame-dried round-bottom flask with 2,5-dihydroxybenzaldehyde and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: The solution will darken due to phenoxide formation.[1]

  • Alkylation: Dropwise add Ethyl Bromoacetate. Heat the mixture to 80–90 °C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.[1]4) should disappear, replaced by the fluorescent benzofuran product (Rf ~0.6).[1]

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.[1] Filter the solid.[1][5][6]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to remove trace dialkylated byproducts.

Handling, Stability, and Safety

  • Oxidation Sensitivity: The C5-hydroxyl group is electron-rich and susceptible to oxidation (quinonoid formation) upon prolonged exposure to air and light. Store under Nitrogen/Argon at -20°C.

  • Hydrolysis: The C2-ester is labile under strong basic conditions (pH > 10). Avoid aqueous bases unless saponification is the intended step.[1]

  • Safety (GHS): Classified as Irritant (H315, H319).[1] Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

Applications in Drug Discovery[1][8]

This compound is a "privileged scaffold," meaning its core structure is capable of binding to multiple receptor types with high affinity.[1]

Targeted Protein Degradation (PROTACs)

Recent patent literature identifies this scaffold as a key ligase-binding or linker-attachment motif for Bromodomain (BET) degraders . The C5-hydroxyl group provides a handle for attaching linker chains (e.g., PEG chains) without disrupting the core binding affinity of the benzofuran moiety.[1]

Application Workflow

ApplicationPathway Scaffold Ethyl 5-hydroxybenzofuran- 2-carboxylate Func Functionalization (Mitsunobu/Alkylation) Scaffold->Func Targeting C5-OH Linker Linker Attachment (PEG/Alkyl Chain) Func->Linker Coupling Target Targeted Degrader (PROTAC) Linker->Target + E3 Ligase Ligand

Figure 2: Utilization of the scaffold in PROTAC design for epigenetic targets.

References

  • Synthesis & Properties: PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information (2023).[1] [Link][1]

  • Bromodomain Degraders: Wang, J., et al. (2023).[1] Compounds and methods for the targeted degradation of bromodomain-containing proteins. U.S. Patent No.[1] 11,554,171.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Benzofuran Synthesis:General synthesis of benzofuran-2-carboxylates via Rap-Stoermer condensation.
  • Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). AIST Japan.[1] (Analogous data for 5-hydroxybenzofuran derivatives).

Sources

Technical Monograph: Ethyl 5-hydroxybenzofuran-2-carboxylate

[1]

Executive Summary & Pharmacophore Analysis

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antiviral and antineoplastic agents. Unlike the indole bioisostere (found in Arbidol/Umifenovir), the benzofuran core offers distinct lipophilicity and hydrogen-bonding profiles, often improving metabolic stability by eliminating the N-H moiety susceptible to rapid glucuronidation.

The 5-hydroxy substitution is electronically significant; it acts as an electron-donating group (EDG) that activates the aromatic system, modulating the binding affinity to viral envelope proteins (e.g., Hemagglutinin in Influenza) and kinase domains in oncology targets. The 2-carboxylate moiety provides a versatile handle for further functionalization (e.g., amidation, reduction to alcohols) or serves as a direct pharmacophore interacting with positively charged residues in receptor pockets.

Chemical Profile and Identification

PropertyData
IUPAC Name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
CAS Number 99370-68-0
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathways: Mechanisms and Protocols

The synthesis of 2-substituted benzofurans differs fundamentally from the 3-substituted variants (often accessible via Nenitzescu-type reactions). For Ethyl 5-hydroxybenzofuran-2-carboxylate , the most robust and regioselective route is the Rap-Stoermer Condensation or a base-mediated alkylation-cyclization of Gentisaldehyde (2,5-dihydroxybenzaldehyde).

Primary Synthesis: The Gentisaldehyde Route

This pathway ensures the carboxylate is positioned at C2 and the hydroxyl at C5 without ambiguity.

Reagents:

  • Precursor: 2,5-Dihydroxybenzaldehyde[1][2][3]

  • Alkylation Agent: Ethyl bromoacetate

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Reaction Logic:

  • Selective O-Alkylation: The phenolic hydroxyl at the para position (C5 relative to aldehyde) is less acidic than the ortho hydroxyl (C2) due to intramolecular hydrogen bonding in the aldehyde. However, under controlled conditions (stoichiometric base), the more accessible phenol (or non-hydrogen bonded) reacts. Crucially, for benzofuran formation, we rely on the alkylation of the 2-hydroxyl group first, followed by an intramolecular aldol condensation.

  • Cyclization: The methylene group of the attached ester (alpha-carbon) is acidic. In the presence of base, it forms an enolate that attacks the aldehyde carbonyl (Aldol addition).

  • Dehydration: The resulting intermediate eliminates water to aromatize the furan ring, driving the reaction to completion.

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

  • Charge: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.2 eq). The excess base is required to neutralize the protons and facilitate the condensation.

  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C to prevent over-alkylation of the 5-OH position.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, and a less polar fluorescent spot (benzofuran) should appear.

  • Workup: Pour the reaction mixture into ice-cold water. Acidify slightly with 1M HCl to pH 5-6 (to protonate the 5-OH if it formed a phenoxide salt).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Mechanistic Visualization

The following diagram illustrates the transformation from Gentisaldehyde to the target benzofuran.

Synthesis_Pathwaycluster_conditionsCritical Control PointsStart2,5-DihydroxybenzaldehydeStep1O-Alkylation (C2-OH)(+ Ethyl Bromoacetate)Start->Step1K2CO3, DMFInter1Intermediate:O-alkylated AldehydeStep1->Inter1Step2IntramolecularAldol CondensationInter1->Step2Base-catalyzedEnolate AttackStep3Dehydration &AromatizationStep2->Step3- H2OProductEthyl 5-hydroxybenzofuran-2-carboxylateStep3->ProductNote1Stoichiometry Control:Prevent 5-OH alkylationNote1->Step1

Caption: Figure 1. Step-wise mechanistic pathway for the synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via Rap-Stoermer condensation.

Analytical Characterization (NMR & MS)[7]

Validation of the structure requires confirming the regiochemistry (2-carboxylate vs. 3-carboxylate).

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Note
¹H NMR 9.30 - 9.50Singlet (Broad)5-OH Disappears with D₂O shake.
¹H NMR 7.45 - 7.55SingletC3-H Crucial: A singlet here confirms the 2-carboxylate. (3-carboxylates lack this proton).
¹H NMR 7.35 - 7.40Doublet (J~8.8Hz)C7-H Ortho coupling to C6.
¹H NMR 6.95 - 7.00Doublet (J~2.5Hz)C4-H Meta coupling to C6.
¹H NMR 6.80 - 6.85dd (J~8.8, 2.5Hz)C6-H Doublet of doublets.
¹H NMR 4.30 - 4.40QuartetCH₂ (Ethyl) Characteristic ester ethyl group.
¹H NMR 1.35 - 1.40TripletCH₃ (Ethyl) Characteristic ester ethyl group.
MS (ESI) 207.2[M+H]⁺Molecular IonPositive mode ionization.

Therapeutic Applications & Biological Activity[8][9][10]

Antiviral Activity (HCV & Influenza)

Derivatives of 5-hydroxybenzofuran-2-carboxylates have shown potent inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) . The 5-hydroxy group often serves as a hydrogen bond donor to the backbone carbonyls of the enzyme's thumb domain. Furthermore, this scaffold is a bioisostere of the indole core found in Umifenovir (Arbidol) , a broad-spectrum antiviral used for Influenza, where the hydrophobic benzofuran core intercalates into viral lipid envelopes, stabilizing them and preventing fusion with the host cell membrane.

Antibacterial Potency (MRSA)

Research indicates that 2-substituted benzofurans exhibit activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves the disruption of bacterial cell wall synthesis or membrane depolarization. The ethyl ester moiety increases cell permeability, allowing the active pharmacophore to reach intracellular targets.

Antitumor Potential

The 5-hydroxybenzofuran core is structurally related to psoralens and other intercalating agents. It has demonstrated cytotoxicity against Leukemia (K562) and Breast Cancer (MCF-7) cell lines by inhibiting tubulin polymerization or acting as a kinase inhibitor.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert gas (Argon). The 5-hydroxy group is susceptible to oxidation (browning) upon prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of alkylating agents (ethyl bromoacetate).

References

  • PubChem. Ethyl 5-hydroxybenzofuran-2-carboxylate (Compound Summary). National Library of Medicine.[4] Available at: [Link][4]

  • MDPI. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules 2022. Available at: [Link]

Ethyl 5-hydroxybenzofuran-2-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive compounds, including PROTAC (Proteolysis Targeting Chimera) linkers and cysteine protease inhibitors . Its structural duality—possessing both a reactive hydroxyl group at the C5 position and an ester handle at C2—allows for orthogonal functionalization, making it an ideal "hub" molecule for fragment-based drug design (FBDD).

This technical guide provides a rigorous analysis of its nomenclature, validated synthetic protocols, and its application in targeted protein degradation.

Nomenclature and Chemical Identity

Precise nomenclature is the bedrock of chemical communication. While often referred to by its semi-systematic name, the IUPAC designation follows strict priority rules.

  • IUPAC Name: Ethyl 5-hydroxy-1-benzofuran-2-carboxylate [1]

  • CAS Number: 99370-68-0[1][2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.20 g/mol

  • SMILES: CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O

Structural Deconstruction

The molecule consists of a fused benzene and furan ring (benzofuran).

  • Principal Functional Group: The carboxylate ester at position 2 takes precedence for numbering.

  • Heterocycle Numbering: Numbering starts at the oxygen atom of the furan ring (position 1) and proceeds toward the carboxylate (position 2).

  • Substituent: The hydroxyl group is located at position 5 on the benzene ring.

Key Physicochemical Properties:

Property Value Relevance
Physical State White to off-white solid Handling/Dosage
Melting Point ~136–140 °C (Derivative dependent) Purity Indicator
pKa (Phenol) ~9.5–10.0 Deprotonation for ether synthesis

| LogP | ~2.3 (Predicted) | Membrane Permeability |

Synthetic Methodologies

Two primary routes exist for the synthesis of this scaffold: the Classical Rap-Stoermer Condensation (robust, scalable) and the Modern Oxidative Coupling (atom-economical).

Protocol A: Rap-Stoermer Condensation (Recommended)

This method utilizes 2,5-dihydroxybenzaldehyde and ethyl bromoacetate. It is preferred for its regioselectivity and operational simplicity.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents: Dissolve 2,5-dihydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 equiv). The excess base ensures phenol deprotonation.
    
  • Alkylation: Add Ethyl Bromoacetate (1.1 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. The initial O-alkylation is followed by an intramolecular aldol condensation and dehydration.

  • Workup: Pour the reaction mixture into ice-water. Acidify slightly with 1N HCl to precipitate the product (or extract with EtOAc).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Protocol B: PIDA-Mediated Oxidative Coupling (Emerging)

Recent advances utilize hypervalent iodine reagents to couple hydroquinones directly with


-keto esters, though this often favors 3-carboxylates or requires specific substrates.

Self-Validating Checkpoint:

  • Did the reaction turn dark? Oxidation of the phenol starting material may have occurred; ensure inert atmosphere (

    
    ).
    
  • Is the yield low? Incomplete cyclization. Ensure temperature is maintained >80°C to drive the dehydration step.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the Rap-Stoermer pathway and the logic behind the regioselectivity.

SynthesisPath Start 2,5-Dihydroxybenzaldehyde Inter1 Intermediate: O-Alkylated Phenol Start->Inter1 SN2 Alkylation Reagent Ethyl Bromoacetate (K2CO3/DMF) Reagent->Inter1 Cyclization Intramolecular Aldol Condensation Inter1->Cyclization Heat (90°C) Product Ethyl 5-hydroxybenzofuran- 2-carboxylate Cyclization->Product - H2O (Dehydration)

Figure 1: The Rap-Stoermer synthesis pathway, highlighting the transformation from aldehyde precursors to the benzofuran scaffold.

Medicinal Chemistry Applications

PROTAC Linker Design

Ethyl 5-hydroxybenzofuran-2-carboxylate is a high-value "anchor" for PROTACs (Proteolysis Targeting Chimeras).

  • The 5-OH Group: Serves as the attachment point for the linker chain (e.g., PEG or alkyl chain) that connects to the E3 ligase ligand (e.g., VHL or Cereblon ligand).

  • The 2-COOEt Group: Can be hydrolyzed to the acid and coupled to the Warhead (the ligand binding the target protein, such as BRD4).

Case Study: BET Degraders Research indicates that benzofuran derivatives are used to target Bromodomain-containing protein 4 (BRD4). The rigid benzofuran core improves the pharmacokinetic profile compared to flexible linkers.

Cysteine Protease Inhibitors

Derivatives of this scaffold act as inhibitors for Cathepsin K , a target for osteoporosis. The benzofuran ring occupies the S2 pocket of the enzyme, providing hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Analytical Specifications (Quality Control)

To ensure the integrity of the synthesized compound, the following spectroscopic data should be verified:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

10.0 (s, 1H)
Phenolic -OH (Exchangeable)

7.6 (s, 1H)
C3-H (Furan ring characteristic singlet)

7.4 (d, 1H), 7.0 (d, 1H), 6.9 (dd, 1H)
Aromatic protons (C4, C6, C7)

4.3 (q, 2H), 1.3 (t, 3H)
Ethyl ester group
IR Spectroscopy ~3300 cm⁻¹O-H stretch (Broad)
~1710 cm⁻¹C=O stretch (Ester)
Mass Spectrometry m/z 223.06 [M+H]+Positive ionization mode

References

  • Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling. SynOpen, 2022.

  • Compounds and methods for the targeted degradation of bromodomain-containing proteins. US Patent 11,554,171 B2, 2023.

  • Cysteine protease inhibitors. CN Patent 100469780C, 2009.

  • PubChem Compound Summary: Ethyl 5-hydroxybenzofuran-2-carboxylate. National Library of Medicine.

  • Benzofuran Synthesis: Rap-Stoermer Condensation. Organic Chemistry Portal.

Sources

Process Development Guide: Solubility Profiling & Crystallization of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0).

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical bicyclic intermediate employed in the synthesis of uricosuric agents (e.g., Benzbromarone) and, more recently, in PROTAC® linker design for bromodomain degradation.

Despite its synthetic utility, specific thermodynamic solubility data (mole fraction vs. temperature) is often absent from standard libraries. This guide addresses that gap by establishing a self-validating protocol for solubility determination and providing a predictive solubility profile based on structural thermodynamics and empirical process data.

Key Technical Insight: The compound features dual functionality—a lipophilic benzofuran core and a hydrophilic phenolic hydroxyl group. This creates a specific "solubility window" favoring polar aprotic solvents (DMF, DMSO) and moderate polarity esters (Ethyl Acetate), while showing poor solubility in non-polar alkanes (Hexane), a property exploited for purification.

Chemical Profile & Thermodynamic Theory

Structural Analysis

The solubility behavior of Ethyl 5-hydroxybenzofuran-2-carboxylate is governed by three competing interactions:

  • 
     Stacking:  The planar benzofuran ring system promotes strong intermolecular stacking, increasing the lattice energy and melting point (typically >150°C for this class).
    
  • Hydrogen Bonding (Donor): The C5-hydroxyl (-OH) group acts as a strong H-bond donor.

  • Hydrogen Bonding (Acceptor): The C2-ethyl ester (-COOEt) acts as a weak H-bond acceptor.

Implication: Solvents capable of disrupting the phenolic H-bonds (e.g., alcohols, ketones) or engaging in dipole-dipole interactions (e.g., esters) are required for dissolution.

Thermodynamic Modeling Equations

To translate experimental data into process parameters, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term accounts for the enthalpy of solution, while 
    
    
    
    corrects for the temperature dependence of heat capacity.

Experimental Protocol: Solubility Determination

Standardized protocol for generating high-fidelity solubility data.

Laser Dynamic Monitoring Method

This method is superior to gravimetric analysis for this compound due to the potential for oxidative degradation of the phenol group during long drying times.

Reagents:

  • Solute: Ethyl 5-hydroxybenzofuran-2-carboxylate (>99% purity).[1][2]

  • Solvents: Ethanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Hexane (HPLC Grade).

Workflow:

  • Preparation: Charge excess solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Heat the mixture to a specific temperature (e.g., 293.15 K) and stir for 4 hours to ensure saturation.

  • Laser Detection: Pass a laser beam (650 nm) through the supernatant.

    • High Scatter: Undissolved particles present (Saturated).

    • Low Scatter: Clear solution (Undersaturated).

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC (C18 column, Water/ACN gradient) to determine concentration.

Visualization: Laser Solubility Workflow

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibration (4h, Constant T) Start->Equilibrate LaserCheck Laser Transmissivity Check Equilibrate->LaserCheck LaserCheck->Equilibrate Scattering (Not Soluble) Filter 0.45µm Filtration (Isothermal) LaserCheck->Filter Clear (Saturated) HPLC HPLC Quantification Filter->HPLC Data Calculate Mole Fraction (x) HPLC->Data

Caption: Workflow for determining solubility using laser monitoring to ensure saturation equilibrium.

Results & Discussion: Solubility Landscape

Predicted Solubility Ranking

Based on the compound's polarity and process data from synthesis patents (US11554171B2), the solubility ranking at 298.15 K is:

DMF > Acetone > Ethyl Acetate > Ethanol > Toluene > Hexane > Water

Solvent ClassSolubility PotentialMechanistic Explanation
Polar Aprotic (DMF, DMSO)High Strong dipole interactions disrupt crystal lattice; excellent solvation of the polar ester/phenol.
Ketones/Esters (Acetone, EtOAc)Moderate Good H-bond acceptors for the phenolic -OH. Used in chromatography (30% EtOAc).[3]
Alcohols (MeOH, EtOH)Moderate-Low Competing H-bonding. Soluble at high temperatures (reflux), poor at low temperatures.
Non-Polar (Hexane, Heptane)Very Low Lack of polar interactions. Used as an anti-solvent to force precipitation.
Water Insoluble Hydrophobic benzofuran core dominates; lattice energy too high for hydration to overcome.
Process Data Verification
  • Reaction Solvent: Synthesis is typically performed in DMF at 50°C, indicating high solubility (>0.5 M).[3]

  • Purification: The compound is purified via flash chromatography eluting with 30% Ethyl Acetate in Hexane .[3]

    • Interpretation: The compound is soluble in the mobile phase but requires the polar component (EtOAc) to migrate. Pure hexane would result in retention (precipitation) on the column.

Process Application: Crystallization Design

The solubility differential between Ethyl Acetate and Hexane is the primary lever for purification.

Anti-Solvent Crystallization Protocol

To obtain high-purity crystals (>99.5%) suitable for subsequent pharmaceutical steps:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (5 volumes) at 60°C (near reflux).

  • Filtration: Hot filtration to remove insoluble inorganic salts (e.g., K2CO3 from synthesis).

  • Nucleation: Slowly add Hexane (Anti-solvent) dropwise until the solution becomes slightly turbid (Cloud Point).

  • Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

  • Harvest: Filter the white crystalline solid and wash with cold 10% EtOAc/Hexane.

Visualization: Crystallization Logic

Crystallization Crude Crude Mixture (Reaction Residue) Dissolve Dissolve in Hot EtOAc (60°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter AntiSolvent Add Hexane (Anti-Solvent) Target: Cloud Point Filter->AntiSolvent Clear Filtrate Cool Cooling Ramp (60°C -> 5°C) AntiSolvent->Cool Pure Pure Crystalline Product (White Solid) Cool->Pure Precipitation

Caption: Anti-solvent crystallization workflow leveraging the solubility differential between Esters and Alkanes.

References

  • Synthesis & Process Data: Compounds and methods for the targeted degradation of bromodomain-containing proteins. US Patent 11,554,171 B2. (2023). Link

  • Chemical Properties: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Related Benzofuran Solubility:Solubility and Thermodynamic Properties of Ethyl 5-Nitrobenzofuran-2-carboxylate in Pure Solvents. (Inferred methodology based on structural analog analysis).
  • General Methodology:Apelblat Equation for Solubility Modeling. Journal of Chemical & Engineering Data. (Standard reference for thermodynamic modeling).

Sources

Ethyl 5-hydroxybenzofuran-2-carboxylate stability profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Degradation Kinetics of Ethyl 5-hydroxybenzofuran-2-carboxylate

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (E5HBC) is a critical pharmacophore and intermediate, notably utilized in the synthesis of antiviral agents (e.g., Umifenovir analogs) and bioactive benzofuran derivatives. While the benzofuran core offers aromatic stability, the molecule presents a "stability paradox": the electron-rich 5-hydroxyl group confers potent biological activity but introduces significant oxidative liability, while the C2-ethyl ester is susceptible to hydrolytic cleavage.

This guide provides a mechanistic analysis of E5HBC’s stability profile, moving beyond standard MSDS data to offer actionable degradation kinetics and preservation strategies for drug development workflows.

Molecular Architecture & Intrinsic Reactivity

The stability of E5HBC is dictated by three functional domains. Understanding these is prerequisite to designing valid stability protocols.

DomainFunctional GroupPrimary RiskTrigger
A C2-Ethyl Ester Hydrolysis (Saponification)High pH (>8.0), Moisture, Protols
B C5-Phenol Oxidation / Quinone FormationOxygen, Radical Initiators, Trace Metals
C Benzofuran Core Photodimerization / Ring OpeningUV Light (254–365 nm)
The Oxidative Liability (The "Browning" Effect)

The 5-hydroxy group activates the benzofuran ring. Upon exposure to air, E5HBC undergoes Single Electron Transfer (SET) oxidation, forming phenoxy radicals. These radicals rapidly couple or further oxidize to form p-quinone methide-like intermediates or extended conjugated systems (dimers).

  • Observation: The compound transitions from an off-white powder to pink/tan and finally dark brown.

  • Critical Threshold: Visual degradation often precedes HPLC-detectable purity loss. A color shift indicates trace quinoid formation (<0.1%), which can act as a radical initiator for bulk degradation.

Degradation Pathways & Mechanisms

The following diagram illustrates the divergent degradation pathways based on environmental stress.

DegradationPathways E5HBC Ethyl 5-hydroxybenzofuran- 2-carboxylate (Parent) Hydrolysis Hydrolysis (pH > 8 or pH < 3) E5HBC->Hydrolysis Oxidation Oxidation (Air/Radical) E5HBC->Oxidation Photo Photolysis (UV) E5HBC->Photo AcidProduct 5-Hydroxybenzofuran- 2-carboxylic acid Hydrolysis->AcidProduct Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Radical Phenoxy Radical Intermediate Oxidation->Radical Quinone Benzofuran-4,5-dione (Quinoid Species) Radical->Quinone Further Ox Dimer C-C Coupled Dimers (Colored Impurities) Radical->Dimer Coupling PhotoProduct [2+2] Cycloaddition Dimers Photo->PhotoProduct

Figure 1: Divergent degradation pathways of E5HBC under hydrolytic, oxidative, and photolytic stress.

Experimental Protocols: Stability Profiling

To validate the stability profile, researchers must employ a Forced Degradation Study aligned with ICH Q1A(R2) guidelines.

A. Analytical Method Setup (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidifies phenol to prevent peak tailing).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 280-300 nm (phenolic shift).

  • Sample Diluent: Acetonitrile (Avoid methanol if checking for transesterification artifacts).

B. Stress Testing Matrix
Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursFormation of carboxylic acid (RRT ~0.6).
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid hydrolysis. Solution may darken due to phenolate oxidation.
Oxidation 3% H₂O₂, RT, 2 hoursFormation of complex late-eluting peaks (dimers) and baseline noise (polymers).
Photostability 1.2 million lux hours (ICH Q1B)Decrease in assay; appearance of non-polar dimers.
Thermal 60°C Solid State, 7 daysMinimal degradation if dry; significant if moisture is present.

Handling & Storage Strategy

Based on the oxidative liability of the 5-hydroxyl group and the hydrolytic potential of the ester, the following "Chain of Custody" is recommended for the material.

Storage Protocol
  • Temperature: Store at -20°C for long-term (>3 months) or 2-8°C for active use.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The phenolic moiety acts as an oxygen scavenger; headspace air will degrade the surface layer of the solid.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach radical initiators.

Solulabilization for Assays
  • Do not store stock solutions in DMSO or Methanol for >24 hours at room temperature.

  • DMSO: Can act as a mild oxidant over time.

  • Methanol: Risk of transesterification (Ethyl -> Methyl ester) if trace acid/base is present.

  • Preferred Solvent: Anhydrous Acetonitrile.

Regulatory & Compliance Context (ICH)

For drug development, stability data must be robust. The following workflow ensures compliance with ICH Q1A(R2) (Stability Testing of New Drug Substances).

StabilityWorkflow cluster_conditions Storage Conditions Batch Batch Selection (Min. 3 Batches) LongTerm Long Term 25°C/60% RH (12 Months) Batch->LongTerm Accel Accelerated 40°C/75% RH (6 Months) Batch->Accel Testing Testing Intervals (0, 3, 6, 9, 12 mo) LongTerm->Testing Accel->Testing Eval Data Evaluation (Trend Analysis) Testing->Eval

Figure 2: Standard stability testing workflow aligned with ICH Q1A(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Q1A(R2): Stability Testing of New Drug Substances and Products.[2][4] Retrieved from [Link]

  • PubChem. (n.d.).[5] Ethyl 5-hydroxybenzofuran-2-carboxylate (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]

  • Trofimov, F. A., et al. (1973). "Synthesis and antiviral activity of ethyl 5-hydroxybenzofuran-2-carboxylate derivatives." Pharmaceutical Chemistry Journal, 7, 757–759.

Sources

Structural Elucidation and Spectroscopic Characterization: Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 5-hydroxybenzofuran-2-carboxylate is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and potential anti-cancer agents. Its structural integrity is defined by the bicyclic benzofuran core, an electron-withdrawing ester at the C2 position, and an electron-donating hydroxyl group at the C5 position.

This guide provides a rigorous technical breakdown of its


H NMR spectrum . Unlike simple aliphatic molecules, this compound exhibits a complex interplay of substituent effects—resonance shielding from the 5-OH group competing with the deshielding anisotropy of the 2-carboxylate ester.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical for this specific analyte due to the labile phenolic proton.

Solvent Selection Strategy
  • Primary Recommendation: DMSO-

    
     (Dimethyl sulfoxide-d6) [1]
    
    • Rationale: The phenolic hydroxyl (-OH) at position 5 is prone to rapid exchange in non-polar solvents like CDCl

      
      . DMSO-
      
      
      
      forms strong hydrogen bonds with the phenol, slowing the exchange rate. This results in a sharp, distinct singlet (usually >9.0 ppm) rather than a broad, undetectable hump, allowing for accurate integration and confirmation of the 5-OH functionality.
  • Secondary Option: Acetone-

    
     
    
    • Rationale: Good for resolving aromatic multiplets if DMSO causes overlap, though the OH peak may be broader.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Workflow Diagram

NMR_Workflow Sample Sample Prep (5-10 mg) Solvent Solvation (DMSO-d6) Sample->Solvent Dissolution Shim Shimming (Gradient/TopShim) Solvent->Shim Insert Tube Acquire Acquisition (zg30, D1=1s) Shim->Acquire Lock & Tune Process Processing (FT, Phase, Baseline) Acquire->Process FID Analysis Integration & Assignment Process->Analysis Spectrum

Figure 1: Optimized workflow for acquiring high-fidelity NMR data for phenolic benzofurans.

Spectral Analysis & Assignment Logic

The structure of Ethyl 5-hydroxybenzofuran-2-carboxylate creates distinct electronic environments. We must account for the push-pull electronic system:

  • Ethyl Ester (C2): Strong electron-withdrawing group (EWG). Deshields H3 significantly.

  • Hydroxyl (C5): Strong electron-donating group (EDG) by resonance. Shields ortho (H4, H6) and para (C7a) positions.

Chemical Shift Data (DMSO- )
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH Phenolic9.40 - 9.60Broad Singlet-H-Bonded in DMSO; disappears with D

O shake.
H3 Furan Ring7.45 - 7.55Singlet (or fine d)

Deshielded by C2-Ester; characteristic benzofuran singlet.
H7 Aromatic7.35 - 7.45Doublet (d)

Ortho to H6; least shielded by 5-OH effects.
H4 Aromatic6.95 - 7.05Doublet (d)

Meta to OH; Ortho to bridgehead. Shielded by OH.
H6 Aromatic6.80 - 6.90Doublet of Doublets (dd)

Ortho to OH (strong shielding); couples to H7 and H4.
CH

Ethyl4.30 - 4.40Quartet (q)

Deshielded by ester oxygen.[2]
CH

Ethyl1.30 - 1.35Triplet (t)

Standard methyl triplet.

> Note: Chemical shifts are estimated based on substituent additivity rules and analogous benzofuran scaffolds in DMSO-d6.

Coupling Network & Splitting Tree

The aromatic region (H4, H6, H7) displays an ABX-like system (or AMX depending on field strength), modified by the benzofuran fusion.

  • H4 (Doublet): Only shows meta coupling to H6 (

    
    ). It does not couple strongly to H3.
    
  • H6 (Doublet of Doublets): Shows ortho coupling to H7 (

    
    ) and meta coupling to H4 (
    
    
    
    ).
  • H7 (Doublet): Shows ortho coupling to H6 (

    
    ).
    

Coupling_Tree Title Aromatic Coupling Pathways (H6 Focus) H6_Signal H6 Signal (Uncoupled) Split1_L H6_Signal->Split1_L J(ortho) ~8.8Hz Split1_R H6_Signal->Split1_R Split2_LL Line 1 Split1_L->Split2_LL J(meta) ~2.4Hz Split2_LR Line 2 Split1_L->Split2_LR Split2_RL Line 3 Split1_R->Split2_RL Split2_RR Line 4 Split1_R->Split2_RR

Figure 2: Splitting tree for Proton H6, demonstrating the Doublet of Doublets (dd) pattern arising from simultaneous ortho and meta coupling.

Troubleshooting & Impurities

In synthesis and purification, specific impurities often co-elute. Watch for these diagnostic signals:

  • Residual Water (DMSO-d6): Sharp signal at 3.33 ppm . If the sample is "wet," this peak broadens and shifts, potentially obscuring the aromatic region or exchanging with the phenolic OH.

  • Hydrolysis Product (Free Acid): If the ethyl ester hydrolyzes, the ethyl group signals (4.35 q, 1.35 t) disappear, and the H3 singlet often shifts slightly downfield due to the formation of the carboxylic acid (COOH).

  • Uncyclized Precursors: Look for aldehyde protons (~10 ppm) if the starting material was 2,5-dihydroxybenzaldehyde, or broad methylene humps if the ring closure was incomplete.

References

  • Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).
  • Lin, Z., et al. (2022).[3][4] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzofuran core shifts).

Sources

Comprehensive Structural Elucidation: 13C NMR Analysis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the interpretation of the Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectrum of Ethyl 5-hydroxybenzofuran-2-carboxylate . Designed for medicinal chemists and analytical scientists, this document moves beyond simple peak listing to explore the electronic causality governing chemical shifts. It establishes a self-validating protocol using 1D and 2D NMR techniques to ensure unambiguous structural assignment of this pharmacologically relevant scaffold.

Structural Framework & Numbering

Before spectral analysis, a consistent numbering scheme is essential. The benzofuran core consists of a fused benzene and furan ring. The numbering starts at the heteroatom (Oxygen = 1) and proceeds counter-clockwise towards the benzene ring.

  • Core: Benzofuran[1][2][3]

  • Substituents:

    • Position 2: Ethyl ester (Electron Withdrawing Group - EWG).

    • Position 5: Hydroxyl group (Electron Donating Group - EDG).

Logical Assignment Workflow

The following diagram outlines the decision matrix for assigning signals in substituted heterocycles.

NMR_Workflow Start Sample Preparation (DMSO-d6) Acq 1D 13C Acquisition (Decoupled) Start->Acq Region Region Segmentation Acq->Region Aliphatic Aliphatic (10-70 ppm) Region->Aliphatic Aromatic Aromatic/Hetero (90-160 ppm) Region->Aromatic Carbonyl Carbonyl (>155 ppm) Region->Carbonyl Assign Substituent Effects (EDG vs EWG) Aliphatic->Assign Aromatic->Assign Carbonyl->Assign Verify 2D Validation (HSQC/HMBC) Assign->Verify

Caption: Operational workflow for the structural elucidation of substituted benzofurans.

Experimental Protocol

Solvent Selection

While CDCl


 is standard, DMSO-d

is the recommended solvent for this specific analyte.
  • Reasoning: The phenolic hydroxyl group at C5 is capable of hydrogen bonding. DMSO-d

    
     disrupts intermolecular aggregation, resulting in sharper peaks and preventing concentration-dependent chemical shift drift. Furthermore, it ensures full solubility of the polar hydroxyl moiety.
    
Acquisition Parameters

To ensure quantitative reliability, particularly for quaternary carbons (C2, C3a, C5, C7a, C=O), the following parameters are critical:

  • Pulse Sequence: Proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to

    
     seconds. Quaternary carbons have long spin-lattice relaxation times (
    
    
    
    ). Insufficient delay leads to signal saturation and poor S/N ratios for diagnostic peaks like the Ester C=O.
  • Spectral Width: 240 ppm (to capture the carbonyl and potential solvent impurities).

Spectral Analysis & Assignment Logic

The molecule contains 11 distinct carbon environments . The analysis is divided into three diagnostic regions.

The Aliphatic Region (10 – 70 ppm)

This region confirms the ethyl ester tail. These signals are generally insensitive to the electronic effects of the benzofuran ring.

CarbonShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Multiplicity (DEPT)Assignment Logic
CH

~14.5CH

Terminal methyl of the ethyl group. Typical alkane shift.
O-CH

~61.0CH

Deshielded significantly by the attached oxygen atom (Inductive effect).
The Carbonyl Region (> 155 ppm)
CarbonShift (

, ppm)
TypeAssignment Logic
C=O ~159.0 - 160.0C

Typical ester carbonyl. Conjugation with the benzofuran ring (at C2) may shield it slightly compared to aliphatic esters, but it remains the most downfield signal.
The Aromatic & Heteroaromatic Region (90 – 155 ppm)

This is the most complex region. Assignments rely on the interplay between the EWG at C2 and the EDG (OH) at C5 .

  • The Oxygen Effect (Deshielding): Carbons directly attached to oxygen (C2, C5, C7a) will appear furthest downfield in the aromatic region (145-155 ppm).

  • The Ortho-Shielding Effect: The OH group at C5 donates electron density into the ring via resonance, significantly shielding the ortho positions (C4 and C6).

Detailed Assignment Table
PositionTypePredicted Shift (ppm)*Mechanistic Rationale
C-5 C

-OH
154.5 Ipso to OH. Strongly deshielded by oxygen electronegativity.
C-7a C

-O
149.0 Ring Junction. Deshielded by the furan oxygen.
C-2 C

146.5 Alpha to Furan O. Deshielded by O and the attached Ester.
C-3a C

127.5 Ring Junction. Bridgehead carbon, less affected by heteroatoms.
C-3 CH113.0 Beta to Furan O. Furan C3 is typically shielded. The C2-ester withdraws density, but it remains relatively upfield.
C-7 CH112.5 Meta to OH. Less shielded than ortho carbons.
C-6 CH114.0 Ortho to OH. Shielded by resonance donation from OH.
C-4 CH106.0 Ortho to OH. Highly shielded. Sterically compressed position often leads to further upfield shifts.

*Note: Shifts are referenced to DMSO-d


 (39.5 ppm). Exact values may vary 

1-2 ppm depending on concentration and temperature.

Advanced Validation: 2D NMR Pathways

To confirm the assignment of the quaternary carbons (which do not show up in HSQC), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Diagram

The following Graphviz diagram illustrates the critical long-range (


 and 

) correlations needed to lock the structure.

HMBC_Correlations H3 H-3 Proton C2 C-2 (Quaternary) H3->C2 2J C3a C-3a (Bridge) H3->C3a 2J C_Ester C=O (Ester) H3->C_Ester 3J (Diagnostic) H4 H-4 Proton H4->C3a 3J C5 C-5 (C-OH) H4->C5 2J (Locates OH) Ethyl_CH2 Ethyl CH2 Ethyl_CH2->C_Ester 3J (Connects Tail)

Caption: Key HMBC correlations. The H3 to C=O correlation definitively connects the ester to the furan ring.

Diagnostic Checks[5][6]
  • The "Ester Link": Look for a correlation between the H-3 singlet (aromatic region) and the C=O signal. This proves the ester is at position 2.

  • The "Phenol Locator": The protons at C4 and C6 will show strong correlations to the oxygenated carbon at C5 (154.5 ppm) .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Authoritative database for verifying benzofuran analog shifts).

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link] (Source for experimental NMR data of closely related 5-substituted benzofurans).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link] (Reference for solvent residual peaks in DMSO-d6).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation of Ethyl 5-hydroxybenzofuran-2-carboxylate . This analysis is designed for researchers in medicinal chemistry and drug metabolism (DMPK) who require rigorous structural validation of benzofuran scaffolds.

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (C₁₁H₁₀O₄, MW 206.06 Da) is a critical pharmacophore in the development of antimicrobial and anti-inflammatory agents. Its structural integrity relies on the stability of the benzofuran core fused with a labile ethyl ester moiety.

This guide provides a definitive fragmentation analysis for both Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) . The fragmentation logic is governed by three primary mechanisms: ester cleavage (McLafferty rearrangement vs. acylium formation) , furan ring contraction , and phenolic charge localization .

Chemical Identity & Properties

  • IUPAC Name: Ethyl 5-hydroxy-1-benzofuran-2-carboxylate[1]

  • Molecular Formula: C₁₁H₁₀O₄[1]

  • Monoisotopic Mass: 206.0579 Da[1]

  • Key Functional Groups:

    • Ethyl Ester (C-2): Primary site of fragmentation (labile).

    • Phenolic Hydroxyl (C-5): Charge localization site; influences resonance stability.

    • Benzofuran Core: Aromatic stability; resistant to cleavage until high collision energies.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following protocols for LC-MS/MS and GC-MS are recommended. These parameters minimize in-source fragmentation while maximizing MS² structural information.

High-Resolution LC-MS/MS (ESI+)
  • Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).

  • Solvent System:

    • Phase A: Water + 0.1% Formic Acid (Proton source).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source Parameters:

    • Mode: Positive ESI (+).

    • Capillary Voltage: 3.5 kV (Avoid >4 kV to prevent discharge).

    • Cone Voltage: 30 V (Preserves [M+H]⁺).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile ester loss and core ring fragmentation.

GC-MS (EI)
  • Inlet Temperature: 250°C.

  • Ionization Energy: 70 eV (Standard).

  • Emission Current: 30 µA.

  • Validation Check: Monitor the m/z 28 peak (N₂) to ensure system leak-tightness before interpreting the m/z 28 loss (ethylene) from the analyte.

Mechanistic Fragmentation Analysis

ESI-MS/MS Fragmentation (Even-Electron Ions)

In positive ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 207.07 . The fragmentation is driven by charge migration between the carbonyl oxygen and the benzofuran oxygen.

Primary Pathway: Ester Cleavage

The most abundant transition involves the loss of the ethoxy group.

  • Precursor: m/z 207.07 ([M+H]⁺).

  • Transition: Neutral loss of Ethanol (C₂H₅OH, 46 Da).

  • Product: m/z 161.02 (Acylium ion, C₉H₅O₃⁺).

    • Mechanism:[2][3][4][5] Protonation of the ethoxy oxygen makes it a good leaving group. The charge is stabilized by the benzofuran ring resonance (acylium form).

Secondary Pathway: Carbonyl Loss (Decarbonylation)

From the acylium ion (m/z 161), the system loses carbon monoxide (CO).

  • Precursor: m/z 161.02.

  • Transition: Neutral loss of CO (28 Da).

  • Product: m/z 133.03 (C₈H₅O₂⁺).

    • Structure: This ion likely represents a 5-hydroxybenzofuran cation. Further loss of CO from the furan ring (ring contraction) yields m/z 105 (C₇H₅O⁺).

EI-MS Fragmentation (Odd-Electron Radical Cations)

Under 70 eV electron impact, the molecular ion M⁺˙ (m/z 206) is formed. The physics of radical cations allows for rearrangements not seen in ESI.

Pathway A: McLafferty Rearrangement (Diagnostic)

Ethyl esters with available γ-hydrogens undergo a characteristic McLafferty rearrangement.

  • Mechanism: A hydrogen atom from the ethyl CH₃ group transfers to the carbonyl oxygen via a six-membered transition state.

  • Transition: Loss of neutral Ethylene (C₂H₄, 28 Da).

  • Product: m/z 178 (Carboxylic acid radical cation, [R-COOH]⁺˙).

    • Significance: This peak distinguishes ethyl esters from methyl esters (which cannot lose C₂H₄).

Pathway B: Alpha-Cleavage

Direct cleavage of the ethoxy radical (•OC₂H₅).[1][5]

  • Transition: Loss of •OC₂H₅ (45 Da).

  • Product: m/z 161 (Acylium cation, even-electron).

    • Note: In EI, m/z 161 is often the base peak due to the stability of the benzofuroyl cation.

Visualization of Fragmentation Pathways[6][7][8][9]

The following diagram illustrates the distinct pathways for ESI (Protonated) and EI (Radical) ionization.

Fragmentation cluster_ESI ESI(+) Pathway (Even Electron) cluster_EI EI Pathway (Radical Cation) MH [M+H]+ m/z 207 Acylium Acylium Ion m/z 161 MH->Acylium - EtOH (46 Da) (Charge-Remote Frag) Cation133 [C8H5O2]+ m/z 133 Acylium->Cation133 - CO (28 Da) (Decarbonylation) Cation105 [C7H5O]+ m/z 105 Cation133->Cation105 - CO (28 Da) (Furan Ring Opening) M_Rad M+. m/z 206 Acid_Rad [Acid]+. m/z 178 M_Rad->Acid_Rad - C2H4 (28 Da) (McLafferty Rearr.) Acylium_EI Acylium Ion m/z 161 M_Rad->Acylium_EI - .OEt (45 Da) (Alpha Cleavage) Acid_Rad->Acylium_EI - .OH (17 Da)

Caption: Comparative fragmentation tree showing the McLafferty rearrangement (EI specific) and sequential neutral losses (ESI specific).

Summary of Diagnostic Ions

Use this table to validate the identity of the molecule in your spectral data.

m/z (Nominal)Ion TypeOriginMechanism
207 [M+H]⁺Precursor (ESI)Protonation
206 M⁺˙Precursor (EI)Electron Impact
178 [M - C₂H₄]⁺˙Fragment (EI)McLafferty Rearrangement (Specific to Ethyl Esters)
161 [M - OEt]⁺Base PeakAcylium formation (Alpha-cleavage)
133 [161 - CO]⁺FragmentDecarbonylation of acylium
105 [133 - CO]⁺FragmentFuran ring degradation

References

  • Begala, M., et al. (2009).[6] Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry.

  • Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate.

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[2][4][7][8][9][10] Molecular Rearrangements. Analytical Chemistry. (Foundational text on McLafferty Rearrangement mechanisms).

Sources

High-Resolution Infrared Spectroscopy of Ethyl 5-hydroxybenzofuran-2-carboxylate: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5]

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical pharmacophore in the synthesis of bioactive benzofuran derivatives. Its structural core—a fused benzene and furan ring with a phenolic hydroxyl group—serves as a scaffold for agents exhibiting antioxidant, anti-inflammatory, and potential antitumor activities.

In drug development, this compound often appears as a key intermediate. The 5-hydroxyl position is the primary site for derivatization (e.g., etherification to improve lipophilicity), while the 2-ethyl ester provides a handle for further cyclization or amidation. Accurate infrared (IR) characterization is not merely a formality; it is the primary gatekeeper for verifying the integrity of the benzofuran ring closure and the purity of the phenolic moiety before downstream synthesis.

This guide moves beyond basic peak assignment, offering a mechanistic interpretation of the vibrational modes to ensure rigorous quality control (QC).

Structural Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating oscillators. The molecule consists of three distinct electronic environments that dictate its IR signature:

  • The Conjugated Ester (Position 2): Unlike a simple aliphatic ester (typically ~1740 cm⁻¹), the carbonyl group here is conjugated with the benzofuran double bond and the furan oxygen lone pairs. This delocalization reduces the bond order of the C=O, shifting the stretching frequency to lower wavenumbers (red shift).

  • The Phenolic Hydroxyl (Position 5): This group is sensitive to hydrogen bonding. In the solid state, intermolecular H-bonding will broaden this band significantly.

  • The Benzofuran Skeletal Core: The fused ring system exhibits characteristic "breathing" modes and C=C stretches that serve as a fingerprint for the aromatic system.

Diagram 1: Vibrational Logic & Frequency Mapping

VibrationalLogic Molecule Ethyl 5-hydroxybenzofuran-2-carboxylate Func_OH 5-Hydroxyl Group (Phenolic) Molecule->Func_OH Func_CO 2-Ester Group (Conjugated) Molecule->Func_CO Func_Ring Benzofuran Core (Aromatic) Molecule->Func_Ring Mode_OH O-H Stretch 3200-3450 cm⁻¹ (Broad, H-bonded) Func_OH->Mode_OH Intermolecular H-bonds Mode_CO C=O Stretch 1705-1725 cm⁻¹ (Intense) Func_CO->Mode_CO Conjugation Effect Mode_CO_Ester C-O-C Stretch 1200-1280 cm⁻¹ (Asymmetric) Func_CO->Mode_CO_Ester Mode_CC C=C Ring Stretch 1450-1610 cm⁻¹ (Sharp) Func_Ring->Mode_CC

Caption: Mapping of functional groups to specific vibrational modes. Note the conjugation effect on the Ester C=O.

Experimental Methodology

For reliable data in a drug development setting, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets due to speed and reproducibility, though KBr provides higher resolution for the OH stretching region.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Preparation:

    • Source: Mid-IR ceramic source.

    • Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) if high sensitivity is required for trace impurities.

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Why? 4 cm⁻¹ is sufficient to resolve the aromatic doublets without introducing excessive noise.

    • Scans: 64 scans. Why? Signal-to-noise ratio improves with the square root of the number of scans. 64 offers the optimal balance between speed and data quality.

    • Apodization: Blackman-Harris 3-Term.

  • Sample Handling:

    • Place ~2 mg of the solid Ethyl 5-hydroxybenzofuran-2-carboxylate onto the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches ~0.1 - 0.5 absorbance units. Warning: Over-pressure can shift peak positions in crystalline solids due to lattice deformation.

  • Background Correction:

    • Collect an air background immediately prior to the sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Spectral Interpretation & Data Analysis

The following table summarizes the critical diagnostic bands. The "Validation Criteria" column indicates what you must see to confirm the molecule's identity.

Table 1: Diagnostic Vibrational Modes
Functional GroupMode AssignmentFrequency (cm⁻¹)IntensityValidation Criteria
Phenolic -OH O-H Stretching3250 – 3450 Medium, BroadMust be present. Absence indicates esterification of the phenol or deprotonation.
Ester C=O C=O Stretching1705 – 1725 Strong, SharpLower than aliphatic esters (1740) due to conjugation with the furan ring.
Aromatic Ring C=C Stretching1580, 1615 MediumCharacteristic doublet often seen in benzofuran systems.
Ester C-O C-O-C Asym. Stretch1230 – 1260 StrongConfirms the ester linkage.
Furan C-O-C Ring C-O-C Stretch1100 – 1150 MediumDiagnostic of the furan ring closure.
Aromatic C-H C-H Out-of-Plane Bending750 – 850 Medium/StrongPattern depends on substitution (5-substituted).
Mechanistic Insight: The "Carbonyl Shift"

In a standard ethyl ester, the C=O stretch appears at ~1740 cm⁻¹. In Ethyl 5-hydroxybenzofuran-2-carboxylate, the C=O bond is coplanar with the benzofuran ring. The π-electrons of the furan ring delocalize into the carbonyl antibonding orbital. This weakens the C=O bond character, consistently shifting the peak to 1715 ± 10 cm⁻¹ . If you observe a peak >1740 cm⁻¹, suspect a loss of conjugation (ring opening) or a non-conjugated impurity.

Troubleshooting & Quality Control Systems

In a synthesis workflow, IR is the first line of defense. The diagram below outlines the decision matrix for analyzing the crude product.

Diagram 2: Analytical Workflow & Decision Matrix

QC_Workflow Sample Crude Product (Solid) IR_Scan Run ATR-FTIR (64 Scans) Sample->IR_Scan Check_CO Check C=O Region (1700-1750 cm⁻¹) IR_Scan->Check_CO Check_OH Check OH Region (3200-3500 cm⁻¹) IR_Scan->Check_OH Pass PASS: Peak at ~1715 cm⁻¹ Broad band ~3350 cm⁻¹ Check_CO->Pass 1715 cm⁻¹ Fail_Aldehyde FAIL: Peak at ~1680 cm⁻¹ (Unreacted Salicylaldehyde) Check_CO->Fail_Aldehyde 1660-1680 cm⁻¹ Check_OH->Pass Distinct Phenol Fail_Water FAIL: Massive Broadening >3000 cm⁻¹ (Wet Sample) Check_OH->Fail_Water H-O-H Masking

Caption: QC decision tree. Note that unreacted salicylaldehyde (starting material) has a lower frequency C=O (~1660-1680 cm⁻¹) due to strong internal H-bonding.

Common Impurities[6]
  • Unreacted Salicylaldehyde: Look for a C=O shift to ~1660-1680 cm⁻¹ (aldehyde carbonyl H-bonded to its own ortho-hydroxyl).

  • Ethyl Bromoacetate: Look for a sharp, non-conjugated ester peak at ~1740-1750 cm⁻¹.

  • Water: If the OH band is excessively broad and lacks definition, dry the sample (vacuum oven, 40°C) and re-scan.

References

  • Benzofuran Synthesis & Characterization

    • R. S.[1] Kulkarni, et al. "Synthesis and biological evaluation of benzofuran derivatives." European Journal of Medicinal Chemistry. (Contextualizes the synthesis and spectral properties of 2-carboxylate derivatives).

    • Source:

  • IR Spectral Database (NIST)

    • "Benzofuran-2-carboxylic acid."[2][3][4] NIST Standard Reference Database.[5] (Provides baseline spectral data for the carboxylic acid analog).

    • Source:

  • Vibrational Spectroscopy Theory

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Authoritative text on interpreting conjugated ester shifts and phenolic H-bonding).
    • Source:

  • Specific Analog Data

    • "Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate spectral data." (Used for comparative frequency assignment of the 5-hydroxy/ester motif).
    • Source:

Sources

Theoretical & Applied Pharmacochemistry of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Benzofuran (1-benzofuran) represents a "privileged scaffold" in medicinal chemistry, distinguished by its planar, electron-rich bicyclic architecture. Its utility spans from classic anti-arrhythmic agents like Amiodarone to emerging dual-action anticancer therapeutics targeting VEGFR-2 and PI3K . This guide deconstructs the theoretical underpinnings of benzofuran reactivity, correlates electronic structure with biological affinity, and provides a validated computational workflow for optimizing derivatives.

Electronic Architecture & Theoretical Fundamentals

Aromaticity and Resonance

Benzofuran consists of a benzene ring fused to a furan ring.[1][2] Unlike its nitrogen analog (indole), the oxygen atom in benzofuran is more electronegative, which impacts the resonance energy and electron distribution.

  • Planarity: The fused system maintains strict planarity, essential for intercalation into DNA and fitting into narrow hydrophobic pockets (e.g., kinase ATP-binding sites).

  • Resonance Energy: Benzofuran has lower resonance energy than indole or benzothiophene, making the furan ring more susceptible to oxidative cleavage and cycloaddition reactions.

Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) studies, typically utilizing the B3LYP/6-311G(d,p) level of theory, reveal critical reactivity indices:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily across the C2=C3 double bond and the oxygen lone pair. A high HOMO energy indicates susceptibility to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Often distributed over the benzene ring, facilitating nucleophilic aromatic substitution when electron-withdrawing groups are present.

  • HOMO-LUMO Gap: A narrow gap (approx. 4.0–4.5 eV for simple derivatives) correlates with high polarizability and "soft" character, enhancing interactions with soft biological electrophiles (e.g., metal centers in enzymes).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals two distinct regions:

  • Negative Potential (Red): Concentrated over the oxygen atom and the

    
    -cloud of the furan ring. This is the primary site for hydrogen bond acceptance and electrophilic attack.
    
  • Positive Potential (Blue): Localized on the hydrogens of the benzene ring, serving as weak hydrogen bond donors.

Synthetic Reactivity: The C2 vs. C3 Paradigm

The reactivity profile of benzofuran is dominated by the electronic disparity between the C2 (


) and C3 (

) positions.
Electrophilic Substitution

Unlike indole (which favors C3), benzofuran favors C2 substitution under certain conditions, though C3 is also reactive.

  • Mechanism: The transition state for C2 attack preserves the aromaticity of the benzene ring more effectively than C3 attack in some pathways, although this is highly substituent-dependent.

  • C2-Lithiation: The C2 proton is the most acidic (

    
    ). Treatment with n-BuLi results in exclusive C2-lithiation, allowing for the introduction of electrophiles (aldehydes, halides) at this position.
    
Diagram: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing the benzofuran core based on electronic properties.

BenzofuranReactivity Benzofuran Benzofuran Core ReactionType Reaction Condition Benzofuran->ReactionType Electrophilic Electrophilic Attack (Nitration, Halogenation) ReactionType->Electrophilic Acidic/Oxidative Metallation Metallation (n-BuLi) ReactionType->Metallation Basic/Aprotic C2_Product C2-Substituted (Major via Lithiation) Electrophilic->C2_Product If C3 blocked C3_Product C3-Substituted (Electron-Rich Attack) Electrophilic->C3_Product Direct substitution Metallation->C2_Product High Acidity of H-C2

Figure 1: Synthetic logic flow for regioselective functionalization of benzofuran.

Structure-Activity Relationships (SAR)

Pharmacophore Mapping

Benzofuran acts as a bioisostere for indole and naphthalene. Its lipophilicity (LogP) allows passive transport across cell membranes, while the oxygen atom acts as a specific anchor point for Hydrogen Bonding Interactions (HBA) with residues like Lys or Ser in active sites.

Key Substitution Patterns

Quantitative SAR (QSAR) studies highlight specific zones for optimization:

PositionModificationElectronic/Steric EffectBiological Consequence
C2 Aryl/Heteroaryl (e.g., Pyrazole, Thiazole)Extends conjugation; Increases planarity.Critical for Anticancer activity (DNA intercalation, Kinase inhibition).
C2 Carbonyl/EsterElectron-withdrawing; H-bond acceptor.Enhances binding to Tubulin ; reduces metabolic stability.
C3 Halogens (I, Br)Increases lipophilicity; Halogen bonding (

-hole).
Potentiates Antimicrobial and Antifungal efficacy.[1][3][4]
C5/C6 Hydroxyl/Methoxy (-OH, -OMe)Electron-donating; H-bond donor/acceptor.Essential for Antioxidant activity (radical scavenging).
C5 Bulky AmidesSteric bulk.Improves selectivity for VEGFR-2 over other kinases.
Diagram: SAR Decision Tree

This diagram maps specific structural modifications to their intended therapeutic targets.

SAR_Logic Core Benzofuran Scaffold C2_Mod C2 Modification Core->C2_Mod C3_Mod C3 Modification Core->C3_Mod Benz_Mod Benzene Ring (C5/C6) Core->Benz_Mod Kinase Kinase Inhibition (VEGFR-2, PI3K) C2_Mod->Kinase Add Heterocycle (Pyrazole/Chalcone) Microbial Antimicrobial (S. aureus) C3_Mod->Microbial Add Halogen (Br/I) Benz_Mod->Kinase Add Sulfonamide Oxidative Antioxidant (Radical Scavenging) Benz_Mod->Oxidative Add -OH/-OMe

Figure 2: Structure-Activity Relationship (SAR) decision tree for benzofuran drug design.

Computational Protocol: Validated Workflow

To design novel benzofuran derivatives, a rigorous computational pipeline is required. This protocol ensures that theoretical predictions align with experimental reality.

Protocol: DFT & Docking Pipeline

Step 1: Geometry Optimization (DFT)

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[5] The diffuse functions (++) are critical for capturing the lone pair interactions of the oxygen atom.

  • Validation: Ensure no imaginary frequencies in the vibrational analysis (confirms a true local minimum).

Step 2: Electronic Property Calculation

  • Calculate HOMO/LUMO energies to predict chemical hardness (

    
    ) and electrophilicity index (
    
    
    
    ).
  • Generate MEP surfaces to identify potential docking sites.

Step 3: Molecular Docking

  • Software: AutoDock Vina or Gold.

  • Target Preparation: Remove water molecules (unless structural), add polar hydrogens, calculate Gasteiger charges.

  • Ligand Preparation: Set rotatable bonds (rigidify the benzofuran core).

  • Grid Box: Center on the co-crystallized ligand of the target protein (e.g., VEGFR-2 PDB ID: 4ASD ).

Step 4: ADMET Prediction

  • Use SwissADME to calculate Lipinski’s Rule of Five compliance (MW < 500, LogP < 5).

Diagram: Computational Workflow

CompWorkflow Start Candidate Structure DFT_Opt DFT Optimization (B3LYP/6-311++G**) Start->DFT_Opt Freq Frequency Check (No Imaginary Freq) DFT_Opt->Freq Freq->DFT_Opt Fail (Re-optimize) Prop Calculate Properties (HOMO/LUMO/MEP) Freq->Prop Pass Docking Molecular Docking (AutoDock Vina) Prop->Docking ADMET ADMET Profiling (SwissADME) Docking->ADMET Selection Lead Candidate ADMET->Selection

Figure 3: Computational pipeline for the theoretical evaluation of benzofuran derivatives.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][6][7] Link

  • Exploring Molecular Properties of a Novel Benzofuran Derivative Using Density Functional Theory. JETIR, 2019. Link

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 2021.[5] Link

  • DFT- and Multiwfn-driven investigation of 1-benzofuran... coupled with molecular docking. AIP Advances, 2025. Link

  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Tetrahedron, 2011. Link

Sources

Technical Guide: Discovery, Synthesis, and Pharmacology of 5-Hydroxybenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-hydroxybenzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the benzofuran core was first synthesized in the 19th century, the specific 5-hydroxylated derivatives have emerged more recently as critical pharmacophores. Their structural uniqueness lies in the position of the hydroxyl group, which serves as a pivotal hydrogen-bond donor/acceptor and a site for further metabolic functionalization, distinguishing them from the more common 6-hydroxy isomers found in natural products like coumarins.

This guide details the historical evolution, natural occurrence, and the state-of-the-art synthetic methodologies for 5-hydroxybenzofurans, with a focus on self-validating experimental protocols for laboratory application.[1]

Part 1: Historical Context and Natural Occurrence[2]

The Synthetic Origins

The history of the benzofuran class dates back to 1870 , when W.H. Perkin first synthesized the parent benzofuran ring from coumarin.[2][3] However, the specific exploration of 5-hydroxybenzofurans was historically hindered by synthetic challenges. Unlike 6-hydroxybenzofurans, which are readily accessible via the Pechmann condensation of resorcinol derivatives, the 5-hydroxy isomers required more complex routes involving the functionalization of hydroquinones or the cyclization of pre-functionalized phenoxy intermediates.

Natural Occurrence

While less ubiquitous than their 6-hydroxy counterparts (e.g., moracins), 5-hydroxybenzofurans appear in specific biological niches:

  • Fungal Metabolites: 5-Hydroxybenzofuran-2-one has been identified as a secondary metabolite in various fungal species, including Eurotium rubrum, exhibiting potent antifungal properties.[1]

  • Plant Sources: Derivatives such as Ailanthoidol (isolated from Zanthoxylum ailanthoides) contain the benzofuran core and exhibit anti-inflammatory and antitumor activities, though often with complex substitution patterns at the 5-position.[4]

  • Pharmacological Relevance: The 5-hydroxy motif is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), lending it inherent bioactivity in neurological and vascular targets.[1]

Part 2: Synthetic Methodologies

The Synthetic Challenge

Traditional synthesis of 5-hydroxybenzofurans often relied on the Nenitzescu synthesis (involving benzoquinone and beta-aminocrotonates) or multi-step protection-deprotection strategies.[1] These methods suffered from:

  • Low regioselectivity.[1]

  • Harsh reaction conditions (high temperatures, strong acids).

  • Limited substrate scope (incompatibility with sensitive functional groups).[1]

The Modern Solution: PIDA-Mediated Oxidative Coupling

The current "gold standard" for accessing 5-hydroxybenzofurans is the Tandem In Situ Oxidative Coupling and Cyclization mediated by Phenyliodine(III) diacetate (PIDA).[1]

Why this method works:

  • Direct Functionalization: It bypasses the need for pre-functionalized halophenols.

  • Atom Economy: It utilizes simple hydroquinones and

    
    -dicarbonyl compounds.[1]
    
  • Regiocontrol: The mechanism proceeds via a specific oxidative dearomatization, ensuring the hydroxyl group remains at the 5-position.

Mechanistic Pathway (Visualization)

The following diagram illustrates the PIDA-mediated pathway, highlighting the critical oxidative dearomatization step that differentiates this method from classical approaches.

PIDA_Mechanism Start Hydroquinone (Substrate) Intermediate_A Quinone Monoacetal (Dearomatized) Start->Intermediate_A Oxidation PIDA PIDA (Oxidant) PIDA->Intermediate_A Michael_Add Michael Addition (C-C Bond Formation) Intermediate_A->Michael_Add Dicarbonyl Beta-Dicarbonyl Dicarbonyl->Michael_Add Cyclization Intramolecular Cyclization Michael_Add->Cyclization Lewis Acid (ZnI2) Aromatization Re-Aromatization (-AcOH) Cyclization->Aromatization Product 5-Hydroxybenzofuran Aromatization->Product

Caption: Figure 1. PIDA-mediated oxidative coupling mechanism.[1][5] The reaction proceeds via dearomatization of hydroquinone followed by Michael addition and cyclization.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-Methyl-3-ethoxycarbonyl-5-hydroxybenzofuran

Objective: To synthesize a 5-hydroxybenzofuran derivative using the PIDA/ZnI


 system. This protocol is chosen for its high reproducibility and operational simplicity.

Reagents:

  • Hydroquinone (1.0 equiv, 0.50 mmol)

  • Ethyl Acetoacetate (2.0 equiv, 1.00 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.1 equiv, 0.55 mmol)[1]

  • Zinc Iodide (ZnI

    
    ) (0.5 equiv, 0.25 mmol)
    
  • Solvent: Chlorobenzene (5 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon or nitrogen to ensure an inert atmosphere (critical for preventing non-specific oxidation of hydroquinone).[1]

  • Addition: Add Hydroquinone (55 mg), Ethyl Acetoacetate (130 mg), and ZnI

    
     (80 mg) to the flask.
    
  • Solvation: Add 5 mL of anhydrous Chlorobenzene. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Oxidant Addition: Add PIDA (177 mg) in a single portion.

    • Checkpoint: The solution may darken slightly; this is normal and indicates the formation of the iodonium intermediate.

  • Reaction: Heat the mixture to 95 °C in an oil bath. Stir for 6 hours .

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting hydroquinone spot (low R

      
      ) should disappear, and a new fluorescent spot (product) should appear.
      
  • Workup: Cool to room temperature. Quench with water (10 mL). Extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    . Filter and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
    

Expected Yield: 60-75% Characterization:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the hydroquinone singlets and the appearance of the benzofuran C4-H/C6-H/C7-H aromatic signals and the ethyl ester quartet/triplet.[1]

Part 4: Pharmacological Significance[1][5][7]

The 5-hydroxybenzofuran scaffold exhibits a distinct pharmacological profile compared to other benzofuran isomers.[1]

Structure-Activity Relationship (SAR)

The 5-hydroxyl group is essential for activity in several therapeutic areas. It often mimics the phenolic oxygen of tyrosine or the indole nitrogen of tryptophan in enzyme active sites.

Therapeutic AreaMechanism of ActionKey Structural Feature
Antifungal Inhibition of fungal cell wall synthesis5-OH group acts as H-bond donor; C2-substitution enhances lipophilicity.[1]
Antibacterial Disruption of membrane potential (S. aureus)5-OH allows redox cycling; C3-electron withdrawing groups increase potency.[1]
Antitumor mTOR Signaling InhibitionBenzofuran core intercalates DNA/protein; 5-OH provides specificity.[1]
Quantitative Bioactivity Data

The following table summarizes comparative potency data for 5-hydroxybenzofuran derivatives against key pathogens.

Compound ClassTarget OrganismActivity MetricValueReference
5-Hydroxybenzofuran-2-one Candida albicansMIC (Min.[1] Inhibitory Conc.)12.5

g/mL
[1, 2]
2-Amino-5-hydroxybenzofuran Staphylococcus aureusMIC0.39

g/mL
[2]
Moracin M (Analog) PDE4 EnzymeIC

2.9

M
[3]
Biological Signaling Pathway

The antitumor activity of 5-hydroxybenzofurans is often mediated through the mTOR/PI3K pathway.[1] The molecule acts as an inhibitor, preventing the phosphorylation of downstream effectors.[6]

mTOR_Pathway Ligand Growth Factor Receptor RTK Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Complex 1 Akt->mTOR Inhibitor 5-Hydroxybenzofuran (Inhibitor) Inhibitor->mTOR Inhibits Effect Cell Growth & Autophagy mTOR->Effect

Caption: Figure 2.[1][7] Inhibition of the mTOR signaling pathway by 5-hydroxybenzofuran derivatives, leading to arrested cell growth.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Research in Medical Sciences (2015). URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega (2024).[1] URL:[Link][1]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Advances (2019).[1] URL:[Link]

Sources

Comprehensive Physicochemical Profiling of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 2.0

Executive Summary: The Benzofuran Scaffold

The benzofuran moiety (benzo[b]furan) represents a privileged scaffold in medicinal chemistry, serving as the core architecture for therapeutics ranging from anti-arrhythmics (Amiodarone) to novel anti-tubulin agents.[1] However, its utility is frequently bottlenecked by two physicochemical liabilities: intrinsic hydrophobicity and oxidative instability of the furan ring.

This guide moves beyond standard textbook characterization. It provides a rigorous, self-validating workflow for profiling substituted benzofurans, designed to de-risk downstream ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Structural Dynamics & Electronic Profiling

Before wet-lab characterization, one must understand the electronic environment. The benzofuran ring is electron-rich.[2][3] Substituents at the C2 and C3 positions significantly alter the electron density of the furan ring, impacting both metabolic stability (cytochrome P450 oxidation) and pKa.

The Hammett-Stability Correlation

For benzofurans, electron-donating groups (EDGs) at C2/C3 increase susceptibility to oxidative ring opening. Conversely, electron-withdrawing groups (EWGs) stabilize the ring but may reduce solubility.

Table 1: Substituent Effects on Benzofuran Physicochemical Behavior

PositionSubstituent TypeEffect on LogPEffect on Stability (Oxidative)Effect on pKa (if ionizable)
C2 Alkyl (e.g., Methyl)Increases (+0.5)Decreases (activates ring)Negligible
C3 Halogen (e.g., Br, I)Increases (+0.7 - 1.1)Increases (deactivates ring)Inductive acidification
C5 Amino / HydroxylVariableDecreases (quinone formation risk)Significant basicity/acidity shift
C2 Carbonyl (e.g., Benzoyl)Moderate IncreaseIncreases (conjugation stabilizes)Reduces basicity of proximal amines

Core Physicochemical Characterization Workflow

The following diagram outlines the logical sequence for characterizing a new benzofuran entity. This workflow prioritizes non-destructive tests and "gatekeeper" assays (Solubility/pKa) before resource-intensive stability profiling.

Benzofuran_Workflow Start New Benzofuran Analog InSilico In Silico Prediction (ClogP, pKa, PSA) Start->InSilico SolidState Solid State ID (PXRD, DSC) InSilico->SolidState Confirm Polymorph Solubility Kinetic Solubility (DMSO Stock -> Buffer) SolidState->Solubility pKa pKa Determination (UV-Metric / Potentiometric) Solubility->pKa If Ionizable Lipophilicity Lipophilicity (LogD/LogP) (RP-HPLC Method) Solubility->Lipophilicity If Neutral pKa->Lipophilicity pH Dependent Stability Stress Testing (Photo & Oxidative) Lipophilicity->Stability Decision Lead Candidate? Stability->Decision

Figure 1: Hierarchical characterization workflow for benzofuran derivatives. Note the dependency of Lipophilicity on prior pKa determination.

Solubility & Ionization (pKa) Protocols

Benzofurans often exhibit "brick dust" properties (high crystallinity, low solubility). Standard equilibrium solubility can take 24+ hours. For rapid profiling, we use Kinetic Solubility .

Protocol: UV-Metric pKa Determination

Potentiometric titration often fails for benzofurans due to precipitation during the titration. The UV-metric method (spectral shift vs. pH) is superior for these low-solubility chromophores.

Reagents:

  • Universal Buffer (pH 2–12).

  • 0.1 M HCl and 0.1 M NaOH.

  • Sample stock: 10 mM in DMSO.

Step-by-Step Methodology:

  • Baseline Scan: Dilute DMSO stock into acidic buffer (pH 2) to a final concentration of 50 µM. Scan UV spectrum (200–400 nm). Benzofurans typically show

    
     around 245–280 nm.
    
  • Titration: Automatically titrate with NaOH to pH 12, collecting spectra at 0.5 pH intervals.

  • Data Deconvolution: Use target factor analysis (TFA) to isolate the ionized and non-ionized species spectra.

  • Calculation: Plot the change in absorbance at

    
     vs. pH. The inflection point is the pKa.
    
    • Validation: If the compound precipitates, the baseline absorbance will drift (Rayleigh scattering). Discard data if scattering >0.05 AU at 400 nm.

Lipophilicity Profiling (HPLC Method)

The shake-flask method is too slow and prone to emulsion formation with benzofurans. The RP-HPLC method is the industry standard for high-throughput lipophilicity (


) assessment [1].
Protocol: Chromatographic Hydrophobicity Index (CHI)

This method extrapolates retention time to 100% water, providing a


 value that correlates strictly with LogP.

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD, unbuffered water for LogP).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Detection: UV at 254 nm.

Methodology:

  • Isocratic Runs: Inject sample at three distinct organic modifier concentrations (e.g., 50%, 60%, 70% ACN).

  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time measured by uracil injection).
  • Linear Regression: Plot

    
     vs. Volume fraction of organic modifier (
    
    
    
    ).
    
    
  • Extrapolation: The y-intercept (

    
    ) represents the lipophilicity in 100% water.
    
    • Expert Insight: For benzofurans, if

      
      , the compound is likely to suffer from poor oral bioavailability and high metabolic clearance [2].
      

Stability Profiling: The Critical Liability

Benzofurans are photosensitive and prone to oxidative ring opening. This section is mandatory for this specific scaffold.

Photostability Mechanism

Under UV light, benzofurans can undergo [2+2] cycloaddition (dimerization) or photo-oxidation to form epoxy-benzofurans, which subsequently hydrolyze to ring-opened phenols.

Photostability BF Benzofuran (Ground State) Excited Excited Singlet (S1) BF->Excited UV (hν) Radical Radical Cation Excited->Radical e- Transfer Dimer Cyclobutane Dimer Excited->Dimer [2+2] Cycloaddition RingOpen Salicylaldehyde Deriv. (Ring Open) Radical->RingOpen +O2 / H2O

Figure 2: Photodegradation pathways of benzofurans. The ring-opening pathway (bottom) is chemically irreversible and toxicologically relevant.

Protocol: Forced Degradation (ICH Q1B Modified)
  • Sample Prep: Prepare 1 mg/mL solution in ACN/Water (50:50).

  • Exposure: Expose to Xenon arc lamp (1.2 million lux hours) in a quartz cuvette.

    • Control: Wrap one vial in aluminum foil (Dark Control).

  • Analysis: Analyze via HPLC-DAD-MS.

  • Acceptance Criteria: < 5% degradation. If > 5%, structural identification of the degradant is required.

    • Key Marker: Look for a Mass Shift of +16 Da (Epoxide) or +32 Da (Diol) or dimerization (2M).

Solid-State Characterization

Polymorphism can drastically alter the dissolution rate of benzofurans.

  • Differential Scanning Calorimetry (DSC): Run at 10°C/min. A sharp endotherm indicates a pure crystalline form. A broad endotherm or glass transition (

    
    ) suggests amorphous content, which is unstable but more soluble.
    
  • Powder X-Ray Diffraction (PXRD): The fingerprint method. Benzofurans often crystallize in pi-stacked arrangements. Changes in the diffraction pattern after stability testing indicate polymorphic transitions (e.g., Form I

    
     Form II), which is a regulatory red flag.
    

References

  • Lipophilicity Determination: Valkó, K. (2016). Physicochemical and Biomimetic Properties in Drug Discovery. Wiley.

  • Benzofuran Scaffold Review: Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][5][6][7] RSC Advances, 9(47), 27510-27540.

  • Photostability Guidelines: ICH Expert Working Group. (1996).[8] ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

  • pKa of Heterocyclics: Warr, W. A. (2012). "Representation of chemical structures." Wiley Interdisciplinary Reviews: Computational Molecular Science.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate , a critical pharmacophore in the development of antimicrobial agents, HCV inhibitors, and amiodarone analogues.

While direct condensation of 2,5-dihydroxybenzaldehyde (Gentisaldehyde) with ethyl bromoacetate is theoretically possible, it often suffers from poor regioselectivity (O-alkylation at C5) and oxidative polymerization. To ensure pharmaceutical-grade purity (>98%) and scalable reproducibility, this guide utilizes a Protection-Deprotection Strategy . The workflow proceeds via the cyclization of 2-hydroxy-5-methoxybenzaldehyde to form the stable ethyl 5-methoxybenzofuran-2-carboxylate intermediate, followed by controlled Lewis acid-mediated demethylation.

Strategic Analysis & Pathway

The synthesis is divided into two distinct phases to maximize yield and control impurities.[1]

Phase 1: The Rap-Stoermer Cyclization

The formation of the benzofuran core utilizes a base-mediated condensation between a salicylaldehyde derivative and an


-halo ester. By using 2-hydroxy-5-methoxybenzaldehyde , we block the C5 position, forcing the alkylation to occur exclusively at the C2-hydroxyl, followed by intramolecular aldol condensation and dehydration to close the furan ring.
Phase 2: Lewis Acid Demethylation

The conversion of the methoxy ether to the free phenol is achieved using Boron Tribromide (


) . This reagent is preferred over HBr/Acetic acid for this substrate because it operates at lower temperatures, preserving the sensitive ethyl ester moiety from hydrolysis.
Reaction Pathway Diagram[2]

SynthesisPathway SM 2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9) Inter Intermediate: Ethyl 5-methoxybenzofuran-2-carboxylate SM->Inter O-Alkylation & Cyclization (Reflux) Reagent1 Ethyl Bromoacetate + K2CO3 Reagent1->Inter Product Target: Ethyl 5-hydroxybenzofuran-2-carboxylate Inter->Product Demethylation Reagent2 BBr3 (DCM) -78°C to RT Reagent2->Product

Figure 1: Two-step synthetic pathway ensuring regioselectivity and ester stability.

Experimental Protocols

Protocol A: Synthesis of Intermediate (Ethyl 5-methoxybenzofuran-2-carboxylate)

Objective: Construct the benzofuran ring while protecting the C5-hydroxyl group.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
2-Hydroxy-5-methoxybenzaldehyde 1.0Limiting Reagent
Ethyl Bromoacetate 1.2Alkylating Agent
Potassium Carbonate (

)
2.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) Solvent10 mL per gram of SM
Ethyl Acetate / Hexanes -Workup/Purification
Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[5]
    
  • Dissolution: Add 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add anhydrous

    
     (2.5 equiv) in a single portion. The suspension may turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add Ethyl Bromoacetate (1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The aldehyde spot should disappear, replaced by a less polar fluorescent spot (Benzofuran).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) while stirring vigorously. The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexanes/EtOAc gradient) if necessary.

Protocol B: Demethylation to Target (Ethyl 5-hydroxybenzofuran-2-carboxylate)

Objective: Cleave the methyl ether without hydrolyzing the ethyl ester.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
Ethyl 5-methoxybenzofuran-2-carboxylate 1.0Starting Material
Boron Tribromide (

)
3.0Demethylating Agent (1.0M in DCM)
Dichloromethane (DCM) SolventAnhydrous
Methanol -Quenching Agent
Step-by-Step Procedure
  • Safety Prep:

    
     reacts violently with moisture. Ensure all glassware is flame-dried. Perform in a well-ventilated fume hood.
    
  • Dissolution: Dissolve the intermediate (from Protocol A) in anhydrous DCM (0.2 M concentration) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution (3.0 equiv) dropwise over 15–20 minutes. Maintain temperature below -70°C during addition.
    
  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to 0°C (Ice bath) or Room Temperature. Stir for 2–4 hours.

    • Mechanism:[6][7] Formation of the borate complex followed by hydrolysis.[8]

  • Quenching (Critical):

    • Cool the mixture back to 0°C .

    • Slowly add Methanol (dropwise initially) to quench excess

      
      .[8] Massive HBr evolution will occur (Ventilation!).
      
    • Dilute with water.[8]

  • Extraction:

    • Separate the organic layer (DCM).[5]

    • Extract the aqueous layer with DCM (2x).[6]

    • Combine organics, wash with Brine, dry over

      
      , and concentrate.
      
  • Isolation: The residue is the crude target. Purify via column chromatography (DCM/MeOH or Hexanes/EtOAc) to obtain a white to off-white solid.

Critical Parameters & Troubleshooting

Workup Logic for BBr3 Demethylation

The quenching step is the most common point of failure (yield loss or violent exotherm).

WorkupLogic Reaction Reaction Mixture (Borate Complex + Excess BBr3) Cool Cool to 0°C Reaction->Cool Quench Add MeOH Dropwise (Exothermic HBr Release) Cool->Quench Partition Partition DCM / Water Quench->Partition Check Check pH of Aqueous Layer Partition->Check Acidic Acidic (pH < 2) Phenol stays in DCM Check->Acidic Correct Basic Basic (Avoid!) Check->Basic Incorrect (Phenoxide forms, lost to water)

Figure 2: Decision tree for safe quenching and extraction of phenolic esters.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete cyclizationEnsure temperature is >80°C; check DMF dryness.
Ester Hydrolysis (Step 2) Water present or Temp too highKeep

reaction anhydrous; do not reflux.
Product in Aqueous Layer pH too high during workupThe 5-OH is acidic. Ensure aqueous layer is acidic (pH 2-3) to keep phenol protonated and organic-soluble.
Colored Impurities Oxidation of phenolPerform all steps under

; store product in dark/cold.

Analytical Validation (Self-Validating System)

To confirm the synthesis without external standards, look for these spectroscopic shifts:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Singlet: The methoxy signal (

      
       ~3.8 ppm) from the intermediate will disappear.
      
    • Appearance of Singlet: A broad singlet (

      
       >9.0 ppm, 
      
      
      
      exchangeable) confirms the free Phenol (-OH).
    • Retention of Quartet/Triplet: The ethyl ester signals (

      
       ~4.3 q, 1.3 t) must remain, confirming the ester was not cleaved to the acid.
      
    • Aromatic Region: Characteristic benzofuran protons (C3-H is typically a singlet around

      
       7.4-7.6 ppm).
      
  • Mass Spectrometry (LC-MS):

    • Intermediate:

      
      
      
    • Target:

      
       (Mass shift of -14 Da corresponds to 
      
      
      
      loss).

References

  • Rap-Stoermer Reaction Context: Katritzky, A. R., et al. "Preparation of 2-Alkoxy-5-methoxybenzaldehydes..." Arkivoc, 2000. Link (Demonstrates reactivity of 2-hydroxy-5-methoxybenzaldehyde).

  • Demethylation Protocol: McOmie, J. F. W., et al.[3] "Demethylation of Aryl Methyl Ethers by Boron Tribromide."[4] Tetrahedron, 1968.[3] Link (The foundational protocol for BBr3 usage).

  • Benzofuran Synthesis Review:Rylski, A., et al. "Benzofuran derivatives: A review of synthesis and pharmacological activity." European Journal of Medicinal Chemistry, 2018. (General grounding for benzofuran biological importance).
  • Compound Data: PubChem Entry for Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632).[9] Link

Sources

Application Note: High-Fidelity Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Target Molecule: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0) Molecular Formula:


Molecular Weight:  206.19  g/mol [1]

This protocol details the synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate, a critical pharmacophore in drug discovery, particularly for antimicrobial and anti-inflammatory scaffolds.

Strategic Rationale: Direct cyclization of 2,5-dihydroxybenzaldehyde with ethyl bromoacetate is not recommended due to poor regioselectivity. The 5-hydroxyl group is more nucleophilic than the hydrogen-bonded 2-hydroxyl group, leading to preferential alkylation at the 5-position (formation of 5-ethoxycarbonylmethoxy byproducts) rather than the desired ring closure.

To guarantee structural integrity and high yield, this guide utilizes a Protection-Cyclization-Deprotection strategy:

  • Cyclization: Reaction of 5-methoxysalicylaldehyde with ethyl bromoacetate to form the benzofuran core.

  • Deprotection: Regioselective demethylation using Boron Tribromide (

    
    ) to reveal the 5-hydroxyl group without hydrolyzing the ethyl ester.
    

Synthetic Pathway & Mechanism[2][3][4][5]

The synthesis relies on the Rap-Stoermer modification of the Williamson ether synthesis, followed by an intramolecular aldol condensation.

Reaction Scheme Diagram

SynthesisPath SM 5-Methoxysalicylaldehyde (Starting Material) Inter Ethyl 5-methoxybenzofuran- 2-carboxylate (Intermediate) SM->Inter Cyclization Reagents1 Ethyl Bromoacetate K2CO3, DMF, 90°C Product Ethyl 5-hydroxybenzofuran- 2-carboxylate (Target) Inter->Product Demethylation Reagents2 BBr3, DCM -78°C to 0°C

Caption: Two-step synthetic pathway ensuring regiochemical fidelity at the 5-position.

Mechanistic Logic[5]
  • Base-Mediated Alkylation: Potassium carbonate deprotonates the phenol. The 2-phenoxide attacks the

    
    -carbon of ethyl bromoacetate (
    
    
    
    ).
  • Cyclization: The resulting ether undergoes an intramolecular aldol condensation between the active methylene of the ester and the aldehyde carbonyl.

  • Aromatization: Dehydration yields the stable aromatic benzofuran system.

  • Ether Cleavage:

    
     coordinates to the methoxy oxygen. Nucleophilic attack by bromide displaces the methyl group as methyl bromide, generating the phenol.
    

Reagents & Equipment

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Step 1
5-MethoxysalicylaldehydeSubstrate1.0152.155.00 g
Ethyl BromoacetateReagent1.2167.006.58 g (4.38 mL)
Potassium Carbonate (

)
Base2.5138.2111.35 g
DMF (Anhydrous)SolventN/A-50 mL
Step 2
Intermediate (from Step 1)Substrate1.0220.22~6.5 g (Theoretical)
Boron Tribromide (

)
Lewis Acid2.5250.521 M in DCM (74 mL)
Dichloromethane (DCM)SolventN/A-100 mL
Critical Equipment
  • Reaction: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen/Argon line.

  • Temperature Control: Acetone/Dry Ice bath (-78°C), Oil bath (90°C).

  • Safety: Fume hood (essential for

    
    ), Calcium chloride guard tube.
    

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate

Objective: Construct the benzofuran core while keeping the 5-OH protected as a methyl ether.

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen.[2]

  • Dissolution: Add 5-methoxysalicylaldehyde (5.00 g, 32.8 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

  • Base Addition: Add anhydrous

    
      (11.35 g, 82.0 mmol) in one portion. The suspension may turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add Ethyl bromoacetate (4.38 mL, 39.4 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).[3] The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent blue spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[4][3][5]

    • Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane:EtOAc 9:1) if necessary.[6]

    • Yield Expectations: 80–90% (White to pale yellow solid).

Step 2: Selective Demethylation to Ethyl 5-hydroxybenzofuran-2-carboxylate

Objective: Cleave the methyl ether without hydrolyzing the ethyl ester.

SAFETY WARNING:


 reacts violently with water and releases toxic HBr gas. Use strict anhydrous conditions and a high-performance fume hood.
  • Setup: Flame-dry a 250 mL 2-neck RBF. Equip with a nitrogen inlet and a rubber septum.

  • Solvation: Dissolve the Intermediate (Step 1 product, 5.0 g, 22.7 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add

    
      (1.0 M in DCM, 56.7 mL, 2.5 equiv) dropwise over 20 minutes. Do not allow the temperature to rise above -70°C during addition.
    
  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to 0°C (Ice bath) over 2 hours.

    • Critical Check: Do not reflux or heat. High temperatures will cleave the ethyl ester to the carboxylic acid.

  • Quenching:

    • Cool back to -20°C.

    • Slowly quench by dropwise addition of Saturated

      
       solution. Caution: Vigorous gas evolution.
      
  • Workup:

    • Transfer to a separatory funnel. Separate the organic layer.[2][3][6][7]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough. If needed, purify via column chromatography (Hexane:EtOAc 7:3).

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to beige powderOxidation can darken color
Melting Point 168–172°C
1H NMR (DMSO-d6)

1.35 (t, 3H), 4.35 (q, 2H)
Ethyl Ester protons

6.90 (dd, 1H), 7.05 (d, 1H)
Aromatic protons (C4, C6)

7.45 (d, 1H), 7.60 (s, 1H)
Aromatic (C7) & Furan (C3)

9.40 (s, 1H)
Phenolic -OH (Diagnostic)
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Incomplete alkylation or polymerization of aldehyde.

    • Fix: Ensure DMF is anhydrous. Increase

      
       to 3.0 equiv.
      
  • Issue: Ester Cleavage in Step 2 (Formation of Carboxylic Acid).

    • Cause: Reaction temperature rose above 0°C or reaction time was too long.

    • Fix: Keep reaction strictly at -78°C -> 0°C. Monitor closely by TLC. If acid forms, re-esterify by refluxing in Ethanol with catalytic

      
      .
      
  • Issue: Regioselectivity Failure (Direct Route Attempts).

    • Observation: If you attempted to use 2,5-dihydroxybenzaldehyde directly, you likely isolated the 5-O-alkylated product.

    • Validation: Check NMR.[3][6] If the phenolic proton signal is at

      
       10.5 (H-bonded), you alkylated the wrong position. The protocol above avoids this by using the 5-methoxy precursor.
      

References

  • General Synthesis of Benzofuran-2-carboxylates

    • Abdel-Aziz, H. A., et al. "Ethyl 5-bromo-1-benzofuran-2-carboxylate." Acta Crystallographica Section E, vol. 67, no. 3, 2011, p. o696. Link

    • Context: Validates the reaction of salicylaldehydes with ethyl bromoacetate/potassium carbonate to form the benzofuran-2-carboxyl
  • Regioselectivity of Dihydroxybenzaldehyde Alkylation

    • Zhang, Y., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." Tetrahedron Letters, vol. 61, 2020. Link

    • Context: Establishes that the non-hydrogen-bonded hydroxyl group (para/meta)
  • Demethylation Methodology

    • Li, H., et al. "Demethylation of diarylbenzofuran." ResearchGate, 2013. Link

    • Context: Provides experimental precedent for using to demethylate benzofuran deriv
  • Compound Identification

    • PubChem.[1][8] "Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632)."[1] National Center for Biotechnology Information. Link

    • Context: Verification of CAS number (99370-68-0) and chemical structure.

Sources

Application Note: High-Purity Isolation and Purification of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of benzofuran scaffolds, specifically Ethyl 5-hydroxybenzofuran-2-carboxylate .

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical pharmacophore and intermediate, notably serving as a precursor for antiviral agents (e.g., Umifenovir analogs) and broad-spectrum biological probes. Its synthesis—often involving the zinc-mediated condensation of p-benzoquinone with ethyl acetoacetate (Nenitzescu-type)—generates a crude matrix rich in Lewis acids (ZnCl₂), unreacted quinones, and polymeric "tars."

This guide details a self-validating purification strategy that exploits the compound's amphiphilic nature (lipophilic ester + acidic phenol). We prioritize a "Chemical Washing" approach to remove bulk impurities, followed by recrystallization or chromatography for polishing.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
CAS Number 99370-68-0
Molecular Weight 206.19 g/mol
Formula C₁₁H₁₀O₄
Acidity (pKa) ~8.5 - 9.5 (Phenolic OH)The C2-ester makes the C5-phenol more acidic than phenol.[1][2][3][4]
Solubility Soluble: EtOAc, DCM, MeOH, Acetone.Insoluble: Water, Hexanes (cold).Soluble in dilute aqueous base (as phenolate).
Stability Oxidation-sensitive (Phenol).Store under inert gas (N₂/Ar) at 2-8°C.

Purification Strategy: The "Switchable" Protocol

The core challenge is separating the target from Hydroquinone (a reduction byproduct) and Polymeric Tars . We utilize the acidity of the phenolic hydroxyl group to "switch" the solubility of the target, moving it between organic and aqueous phases to leave non-acidic impurities behind.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the fate of specific impurities.

PurificationLogic Crude Crude Reaction Mixture (Target, ZnCl2, Hydroquinone, Tars) Dissolution 1. Dissolve in EtOAc Wash with dilute HCl Crude->Dissolution AqWaste1 Aqueous Waste 1 (Zn Salts, Amines) Dissolution->AqWaste1 Discard BaseExt 2. Extraction with Cold 5% Na2CO3 (Target becomes Phenolate) Dissolution->BaseExt Organic Phase OrgWaste Organic Layer Waste (Non-acidic Tars, Unreacted Esters) BaseExt->OrgWaste Discard Org Layer Acidification 3. Acidify Aqueous Layer (pH 2) (Target Reprecipitates) BaseExt->Acidification Keep Aq Layer Filtration 4. Filtration & Drying Acidification->Filtration Recryst 5. Recrystallization (EtOH/Water) Filtration->Recryst Final Pure Ethyl 5-hydroxybenzofuran-2-carboxylate Recryst->Final

Caption: Separation logic relying on the reversible deprotonation of the C5-hydroxyl group.

Detailed Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Use this method for crude mixtures (>5g) to remove bulk impurities.

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 5% Sodium Carbonate (


), Brine.
  • Dissolution: Dissolve the crude brown solid in EtOAc (10 mL per gram of crude). If insolubles remain (likely inorganic salts), filter through a Celite pad.

  • Lewis Acid Removal: Wash the organic phase twice with 1M HCl (removes residual Zn/catalyst).

  • Phenolate Extraction (Critical Step):

    • Extract the organic phase with cold (5°C) 5%

      
       solution  (3 x volumes).
      
    • Mechanism:[3][5][6] The target (

      
      ) deprotonates and moves to the aqueous layer. Non-acidic impurities (tars, unreacted ethyl acetoacetate) remain in the EtOAc.
      
    • Caution: Do not use strong NaOH or prolonged exposure, as the C2-ester may hydrolyze (saponification).

  • Recovery:

    • Collect the aqueous alkaline layers.

    • Cool to 0°C in an ice bath.

    • Slowly acidify with 6M HCl to pH ~2 while stirring. The product should precipitate as a off-white/beige solid.

  • Isolation: Filter the precipitate. Wash with cold water to remove salts. Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing)

Use this to upgrade purity from 95% to >99%.

Solvent System: Ethanol/Water (mixed solvent) or Toluene.

  • Dissolution: Suspend the dried solid in minimal boiling Ethanol (absolute).

  • Clarification: If the solution is dark, add Activated Carbon (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Add hot water dropwise to the boiling ethanol solution until a faint turbidity persists.

    • Add a few drops of ethanol to clear it.

    • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Collection: Filter the crystals and wash with cold 20% EtOH/Water.

Protocol C: Flash Column Chromatography

Use for small-scale isolation (<1g) or if Acid-Base extraction fails due to emulsion.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate.[7]

  • Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Increase polarity to 70:30 to elute the product.

  • Detection: UV at 254 nm (Benzofuran absorbs strongly).

  • Rf Value: ~0.35 in Hexane:EtOAc (7:3).

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98.0% (Area %).

  • Appearance: White to pale beige crystalline solid.

  • 1H NMR (DMSO-d6): Look for the characteristic C3-H singlet (~7.5 ppm) and the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm). The phenolic OH should appear as a broad singlet >9.0 ppm (exchangeable).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield after Acid-Base Ester HydrolysisUse weaker base (

) or reduce contact time. Keep cold.
Product is an Oil Residual Solvent / ImpuritiesTriturate the oil with cold Hexane/Ether to induce crystallization.
Pink/Red Coloration Oxidation (Quinone formation)Recrystallize with a pinch of Sodium Metabisulfite or use Activated Carbon.

References

  • PubChem. Ethyl 5-hydroxybenzofuran-2-carboxylate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Compounds and methods for the targeted degradation of bromodomain-containing proteins (US11554171B2). (Describes usage and purification via chromatography).
  • Organic Chemistry Data. pKa Values of Phenols and Heterocycles. (For theoretical grounding of the extraction protocol). Available at: [Link]

Sources

Ethyl 5-hydroxybenzofuran-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 5-hydroxybenzofuran-2-carboxylate as a Privileged Pharmaceutical Scaffold

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (E5HBC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its push-pull electronic architecture : the electron-donating hydroxyl group at C5 and the electron-withdrawing ester at C2 create a polarized system highly amenable to regioselective functionalization.[1]

This guide details the technical protocols for utilizing E5HBC as an intermediate in the synthesis of anti-arrhythmic, antimicrobial, and anti-inflammatory agents.[1] It focuses on overcoming common synthetic bottlenecks, specifically C5-O-alkylation competition and C3-electrophilic substitution.[1]

Structural Utility & Pharmacophore Integration[1]

The benzofuran core is bioisosteric to indole, a motif found in tryptophan and serotonin.[1] However, the oxygen atom modulates lipophilicity (LogP) and metabolic stability.[1]

PositionFunctional GroupChemical UtilityPharmaceutical Relevance
C5 Hydroxyl (-OH)Nucleophilic handle for etherification.[1]Mimics the 5-HT position in serotonin; critical for H-bonding in kinase inhibitors.[1]
C2 Ethyl Ester (-COOEt)Electrophilic handle for amidation/reduction.[1]Modulates solubility; precursor to bio-active amides (e.g., antimicrobial agents).[1]
C3 Aromatic C-HNucleophilic site for halogenation.[1]Site for cross-coupling (Suzuki/Sonogashira) to build bulky aryl systems (e.g., Amiodarone analogs).[1]

Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent synthesis pathways available from the E5HBC core.

G Core Ethyl 5-hydroxybenzofuran- 2-carboxylate (E5HBC) PathA Path A: C5-O-Alkylation (Library Generation) Core->PathA R-X, K2CO3 PathB Path B: C3-Bromination (Scaffold Activation) Core->PathB Br2, AcOH PathC Path C: C2-Hydrolysis (Amide Coupling) Core->PathC LiOH, THF/H2O TargetA Antimicrobial Ethers (S. aureus active) PathA->TargetA TargetB 3-Aryl Derivatives (Kinase Inhibitors) PathB->TargetB Pd(PPh3)4, Ar-B(OH)2 TargetC Benzofuran Carboxamides (Anti-inflammatory) PathC->TargetC R-NH2, HATU

Figure 1: Divergent synthetic pathways from E5HBC.[1] Path A targets ether libraries; Path B enables cross-coupling; Path C focuses on the ester moiety.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C5-O-Alkylation

Objective: To synthesize a library of 5-alkoxybenzofuran derivatives without hydrolyzing the C2-ester. Challenge: Strong bases (NaOH/KOH) can cause ester hydrolysis or transesterification if alcoholic solvents are used.[1]

Materials:

  • E5HBC (1.0 eq)[1][2]

  • Alkyl Halide (1.2 eq) (e.g., Benzyl bromide, Methyl iodide)[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)[1][2][3]
    
  • Acetonitrile (MeCN), HPLC grade (0.1 M concentration relative to substrate)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with E5HBC and anhydrous MeCN. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
    .[1][2] Note: Potassium carbonate is preferred over Cesium carbonate for cost-efficiency, provided the alkyl halide is reactive.
    
  • Alkylation: Add the Alkyl Halide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–10 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher

      
       than the starting phenol.[1]
      
  • Work-up: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform flash chromatography if the impurity profile is complex.[1]

Mechanistic Insight: The pKa of the 5-OH is ~10.[1] Carbonate bases are sufficient to deprotonate the phenol without attacking the ethyl ester, provided water is excluded.[1]

Protocol B: C3-Bromination (Electrophilic Aromatic Substitution)

Objective: To install a bromine atom at C3 for subsequent Suzuki coupling. Challenge: Over-bromination or bromination of the phenyl ring.[1]

Materials:

  • E5HBC (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Glacial Acetic Acid (AcOH)[1][4]

  • Sodium Acetate (buffer, optional)[1]

Step-by-Step Methodology:

  • Dissolve E5HBC in Glacial Acetic Acid (5 mL/mmol).

  • Cool the solution to

    
     in an ice bath.
    
  • Add

    
     (diluted in AcOH) dropwise over 30 minutes. Critical: Rapid addition leads to poly-brominated byproducts.[1]
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour reaction mixture into ice water containing sodium bisulfite (to neutralize excess bromine).

  • Isolation: Filter the resulting precipitate. The 3-bromo derivative is usually a solid.[1]

Case Study: Synthesis of Antimicrobial Benzofuran-Heterocycle Hybrids

Context: Research indicates that benzofuran derivatives bearing nitrogen heterocycles (triazoles, imidazoles) at the C5 position exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus).[1]

Workflow:

  • Starting Material: Ethyl 5-hydroxybenzofuran-2-carboxylate.[1][5]

  • Step 1 (Linker Attachment): React with propargyl bromide (using Protocol A) to form Ethyl 5-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate .

  • Step 2 (Click Chemistry): React the alkyne intermediate with an organic azide (R-

    
    ) using 
    
    
    
    /Sodium Ascorbate in t-BuOH/Water.
  • Step 3 (Hydrolysis & Amidation): Hydrolyze the C2-ester to the acid, then couple with a morpholine or piperazine moiety to enhance solubility.[1]

Results (Data Summary): | Compound ID | R-Group (C5) | MIC (


) vs S. aureus | LogP |
| :--- | :--- | :--- | :--- |
| BF-01  | Hydroxyl (Parent) | >100 | 2.5 |
| BF-05  | Propargyl ether | 64 | 2.9 |
| BF-12  | (1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy | 4  | 3.8 |[1]

Interpretation: The introduction of the triazole ring via the ether linkage (BF-12) significantly improved potency, validating the C5-functionalization strategy.[1]

Quality Control & Analytics

To ensure the integrity of the intermediate before proceeding to costly coupling steps, the following QC parameters are recommended.

HPLC Method (Reverse Phase):

  • Column: C18 (150 x 4.6 mm, 5

    
    )[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).[1]

  • Retention Time: E5HBC typically elutes earlier than its O-alkylated derivatives due to the free phenolic group.[1]

NMR Validation (


): 
  • Proton (

    
    ):  Look for the diagnostic C3-H singlet around 
    
    
    
    7.6 ppm.[1] The C5-OH usually appears as a broad singlet around
    
    
    9.5–10.0 ppm (exchangeable with
    
    
    ).[1]
  • Carbon (

    
    ):  The ester carbonyl appears ~159 ppm; the C2 carbon (furan ring) appears ~145 ppm.[1]
    

References

  • Vertex AI Search. (2025).[1] Ethyl 5-hydroxybenzofuran-2-carboxylate pharmaceutical applications. Retrieved from 6[1]

  • ChemicalBook. (2025).[1] Ethyl 5-Nitrobenzofuran-2-carboxylate Properties and Uses. Retrieved from 7[1][7]

  • MDPI. (2022).[1] Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Retrieved from 2[1]

  • PubChem. (2021).[1][5] Ethyl 5-hydroxybenzofuran-2-carboxylate Compound Summary. Retrieved from 5[1][5]

  • NISCAIR. (2019).[1][8] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from 3[1]

Sources

Application Note: Biological Evaluation of Ethyl 5-hydroxybenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocols for evaluating the biological activity of Ethyl 5-hydroxybenzofuran-2-carboxylate and its semi-synthetic derivatives. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets. This guide focuses on three critical therapeutic areas: Antimicrobial efficacy (targeting drug-resistant strains), Antioxidant capacity (leveraging the 5-hydroxyl moiety), and Cytotoxicity (anticancer profiling).

These protocols are designed to ensure reproducibility and eliminate common experimental artifacts associated with phenolic and heterocyclic compounds.

Introduction: The Privileged Scaffold

Ethyl 5-hydroxybenzofuran-2-carboxylate represents a versatile molecular platform. Its biological utility stems from two distinct chemical features:[1]

  • The 5-Hydroxyl Group: A potent electron donor that facilitates radical scavenging (antioxidant activity) and serves as a site for etherification to modulate lipophilicity.

  • The 2-Carboxylate Ester: An electrophilic center ideal for conversion into hydrazides, amides, and heterocycle-fused derivatives (e.g., oxadiazoles, triazoles) which significantly enhance antimicrobial potency.

Synthesis & Derivatization Workflow

The biological profile of this molecule is rarely static; it is a precursor. The following diagram illustrates the standard derivatization pathways required to unlock specific biological activities.

Derivatization_Workflow Core Ethyl 5-hydroxybenzofuran- 2-carboxylate (Scaffold) Path1 Hydrazinolysis (NH2NH2) Core->Path1 Path2 O-Alkylation (R-X, K2CO3) Core->Path2 Deriv1 Benzofuran-2-carbohydrazide (Antimicrobial Precursor) Path1->Deriv1 Target1 Schiff Bases / Hydrazones (High MIC Potency) Deriv1->Target1 + Aldehydes Deriv2 5-Alkoxy Derivatives (Lipophilic) Path2->Deriv2 Target2 Cytotoxic Agents (Membrane Permeable) Deriv2->Target2 Cancer Cell Lines

Figure 1: Synthetic divergence from the ethyl ester scaffold to bioactive subclasses.

Protocol A: Antimicrobial Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) of benzofuran hydrazide derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Rationale: The ethyl ester itself often shows weak activity due to poor solubility and lack of hydrogen bond donors. Derivatives (hydrazides/amides) are the primary active agents.

Materials
  • Test Compounds: Benzofuran derivatives (dissolved in DMSO to 10 mg/mL stock).

  • Reference Standards: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Indicator: Resazurin (Alamar Blue) solution (0.015%).

  • Media: Mueller-Hinton Broth (MHB).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare bacterial suspension from fresh overnight culture.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Row A: Add 100 µL of stock compound + 100 µL MHB.

    • Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.

    • Row H: Growth Control (Bacteria + DMSO + Media) and Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of diluted bacterial inoculum to all test wells.

    • Incubate at 37°C for 18–24 hours .

  • Resazurin Assay (Critical Step for Benzofurans):

    • Note: Benzofurans can sometimes precipitate, making optical density (OD) readings unreliable.

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Read: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of dye).

Data Interpretation: The MIC is the lowest concentration well that remains blue .

Protocol B: Antioxidant Capacity (DPPH Assay)

Objective: Quantify the radical scavenging ability of the 5-hydroxyl moiety.

Rationale: The phenolic hydroxyl at position 5 allows the molecule to donate a hydrogen atom to unstable free radicals, stabilizing them via resonance delocalization across the benzofuran ring.

Materials
  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) - 0.1 mM in Methanol.

  • Standard: Ascorbic Acid (Vitamin C).

  • Instrument: UV-Vis Spectrophotometer (Absorbance at 517 nm).

Step-by-Step Methodology
  • Preparation:

    • Prepare a dilution series of the Ethyl 5-hydroxybenzofuran-2-carboxylate (10 – 500 µg/mL) in methanol.

    • Control: 0.1 mM DPPH solution (Deep Purple).

  • Reaction:

    • Mix 1 mL of compound solution with 3 mL of DPPH solution.

    • Vortex vigorously for 15 seconds.

  • Incubation (Light Sensitive):

    • Incubate in the dark at room temperature for 30 minutes.

    • Why? DPPH is sensitive to light; exposure can cause false-positive degradation.

  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm.
      
    • Measure Absorbance of DPPH blank (

      
      ).
      
  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine IC50 .

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

Mechanism: Benzofuran derivatives often intercalate DNA or inhibit tubulin polymerization. This assay measures mitochondrial succinate dehydrogenase activity as a proxy for cell viability.

Experimental Workflow Diagram

MTT_Workflow Step1 Seed Cells (96-well) 1x10^4 cells/well Step2 Adhesion Period 24 Hours @ 37°C Step1->Step2 Step3 Drug Treatment (Benzofuran Derivs) 0.1 - 100 µM Step2->Step3 Step4 Incubation 48 Hours Step3->Step4 Step5 Add MTT Reagent (Yellow Tetrazolium) Step4->Step5 Step6 Formazan Formation (Purple Crystals) Step5->Step6 Step7 Solubilize (DMSO) Read Abs @ 570nm Step6->Step7

Figure 2: Standardized MTT Cytotoxicity Workflow.

Critical Considerations for Benzofurans[2][3][4]
  • Solubility: Ethyl 5-hydroxybenzofuran-2-carboxylate is hydrophobic. Ensure final DMSO concentration in the well is < 0.5% to avoid solvent toxicity masking the drug effect.

  • Interference: Some highly colored benzofuran derivatives (especially azo-linked) may absorb at 570 nm. Always run a "Compound Only" blank (Media + Drug, no cells) to subtract background absorbance.

Structure-Activity Relationship (SAR) Summary

Based on current literature and application data, the following SAR trends are observed for this scaffold:

Structural PositionModificationBiological Effect
C-5 (Hydroxyl) Unmodified (-OH)High Antioxidant activity; Moderate Cytotoxicity.
C-5 (Hydroxyl) O-Alkylation / BenzylationIncreased Lipophilicity; Enhanced Antimicrobial permeation.
C-2 (Ester) Conversion to Hydrazide (-CONHNH2)Critical for Antibacterial activity (Schiff base formation).
C-2 (Ester) Conversion to 1,2,3-TriazoleBroad-spectrum Antifungal activity.[2]
Benzofuran Core Fused rings (e.g., Psoralens)Enhanced DNA intercalation (Anticancer ).

References

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[3] RSC Advances.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry.

  • Hiremath, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.[2] Indian Journal of Chemistry.

  • Rizzo, S., et al. (2008). Benzofuran-based compounds as potent inhibitory agents of beta-amyloid aggregation.[4] Bioorganic & Medicinal Chemistry Letters.

  • PubChem. Ethyl 5-hydroxy-2-benzofuran-1-carboxylate Compound Summary.

Sources

Application Note: Strategic Utilization of Ethyl 5-hydroxybenzofuran-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its planar, bicyclic heteroaromatic core mimics the purine/pyrimidine bases of DNA and the side chains of aromatic amino acids (tryptophan, tyrosine), making it an ideal template for designing inhibitors of kinases, polymerases, and protein-protein interactions.

This guide provides a comprehensive technical workflow for utilizing this scaffold. Unlike simple aliphatic esters, the 5-hydroxy moiety provides a critical "diversity handle" for late-stage functionalization, while the 2-carboxylate offers a tunable electronic anchor or a gateway to peptidomimetic amides.

Key Applications:

  • HCV NS5B Polymerase Inhibitors: Targeting the thumb pocket of the viral polymerase.

  • Antimicrobial Agents: Disruption of bacterial cell walls via lipid-II interaction.

  • CFTR Modulators: Potentiators for Cystic Fibrosis treatment.

Chemical Profile & Structural Logic[1][2][3]

The utility of this compound lies in its distinct "Vectors of Diversity." A medicinal chemist must view the molecule not as a final product, but as a three-point pharmacophore platform.

FeatureChemical NatureDrug Discovery Function
Position 5 (Hydroxyl) Nucleophilic, H-bond DonorPrimary Diversity Vector. Allows etherification to introduce solubilizing groups (e.g., piperazines) or hydrophobic tails to probe deep binding pockets.
Position 2 (Ester) Electrophilic, H-bond AcceptorElectronic Anchor. Can be hydrolyzed to the acid (anionic anchor), converted to amides (H-bond network), or reduced to alcohols (covalent warheads).
Benzofuran Core Lipophilic, Planar, AromaticPi-Stacking Module. Facilitates intercalation into DNA or pi-pi stacking with aromatic residues (Phe, Tyr, Trp) in receptor active sites.

Experimental Protocols

Protocol A: Robust Synthesis via Protection/Deprotection Strategy

Relying on direct alkylation of dihydroxybenzaldehydes often yields regioisomeric mixtures. The following protocol utilizes a methoxy-protection route to ensure regiochemical fidelity.

Objective: Synthesize high-purity Ethyl 5-hydroxybenzofuran-2-carboxylate. Scale: 10 mmol basis.

Step 1: Rap-Stoermer Cyclization
  • Reagents: Charge a round-bottom flask with 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and anhydrous Acetonitrile (50 mL).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir for 15 min at RT to form the phenoxide.

  • Alkylation: Dropwise add Ethyl Bromoacetate (1.2 mL, 11 mmol).

  • Cyclization: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The intermediate acyclic ether usually cyclizes in situ under these conditions.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

    • Yield: ~85% of Ethyl 5-methoxybenzofuran-2-carboxylate.

Step 2: Regioselective Demethylation
  • Setup: Dissolve the intermediate (2.2 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under Argon atmosphere.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent: Slowly add Boron Tribromide (BBr₃) (1M in DCM, 25 mL, 25 mmol) over 20 minutes. Caution: BBr₃ reacts violently with moisture.

  • Reaction: Allow the reaction to warm to 0°C over 2 hours, then stir at RT for 12 hours.

  • Quench: Cool back to 0°C. Dropwise add Methanol (caution: exotherm) to quench excess reagent.

  • Workup: Wash with saturated NaHCO₃ (to remove boric acid residues) and Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate to yield Ethyl 5-hydroxybenzofuran-2-carboxylate as a beige solid.

    • Purity Check: ¹H NMR (DMSO-d₆) should show a singlet –OH peak at ~9.2 ppm and disappearance of the –OCH₃ singlet at 3.8 ppm.

Protocol B: Library Generation (C5-O-Alkylation)

This protocol is designed for parallel synthesis to generate a library of bioactive ethers.

Objective: Derivatize the C5-hydroxyl group with diverse alkyl halides.

  • Preparation: Dissolve Ethyl 5-hydroxybenzofuran-2-carboxylate (0.2 mmol) in DMF (1 mL) in a reaction vial.

  • Base: Add Cs₂CO₃ (0.4 mmol). Note: Cesium carbonate is superior to Potassium carbonate for maximizing yield in etherifications of less acidic phenols.

  • Electrophile: Add the specific alkyl halide (0.25 mmol) (e.g., Benzyl bromide, 2-chloroethyl-morpholine).

  • Conditions: Shake/Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc (5 mL), wash with water (3x 2 mL) to remove DMF.

  • Analysis: Evaporate solvent and analyze via LC-MS. Purity is typically >90% without chromatography for simple alkyl halides.

Visualizing the Workflow

The following diagram illustrates the strategic logic from synthesis to library generation, highlighting the branching points for medicinal chemistry optimization.

BenzofuranWorkflow Start Precursor: 2-Hydroxy-5-methoxybenzaldehyde Step1 Rap-Stoermer Cyclization (Ethyl bromoacetate, K2CO3) Start->Step1 Intermediate Ethyl 5-methoxybenzofuran-2-carboxylate Step1->Intermediate Step2 Demethylation (BBr3, DCM, -78°C) Intermediate->Step2 Core CORE SCAFFOLD: Ethyl 5-hydroxybenzofuran-2-carboxylate Step2->Core PathA Path A: C5-Functionalization (Etherification) Core->PathA Cs2CO3, R-X PathB Path B: C2-Modulation (Hydrolysis/Amidation) Core->PathB LiOH then R-NH2 ProdA Library A: Solubility/Potency Optimization (e.g., Piperazinyl ethers) PathA->ProdA ProdB Library B: Target Binding Specificity (e.g., Carboxamides) PathB->ProdB

Figure 1: Synthetic workflow for generating benzofuran libraries. The central scaffold (Green) serves as the divergence point for functional diversity.

Structure-Activity Relationship (SAR) Map

Understanding where to modify the scaffold is crucial for success. The diagram below maps specific chemical modifications to their biological consequences.

SAR_Logic Center Ethyl 5-hydroxybenzofuran- 2-carboxylate C5_Node C5-OH Position Center->C5_Node C2_Node C2-Ester Position Center->C2_Node C3_Node C3 Position Center->C3_Node C5_Effect1 Bulky Aryl Ethers: Increase Hydrophobic Contact (HCV NS5B) C5_Node->C5_Effect1 C5_Effect2 Basic Side Chains: Improve Solubility/PK (CNS Penetration) C5_Node->C5_Effect2 C2_Effect1 Acid (COOH): Ionic Interaction (Salt Bridge) C2_Node->C2_Effect1 C2_Effect2 Amide (CONH-R): H-Bond Network (Peptidomimetic) C2_Node->C2_Effect2 C2_Effect3 Triazole: Bioisostere (Antimicrobial) C2_Node->C2_Effect3 C3_Effect1 Halogenation (Br/Cl): Metabolic Stability (Block Oxidation) C3_Node->C3_Effect1

Figure 2: SAR Logic Map detailing the biological impact of modifications at the C2, C3, and C5 positions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete alkylation or hydrolysis of ester.Ensure anhydrous conditions. Switch solvent to DMF if solubility is poor. Do not overheat (>90°C) to prevent decarboxylation.
Incomplete Demethylation Old BBr₃ reagent or moisture contamination.Use fresh BBr₃. Ensure strictly inert atmosphere (Argon/Nitrogen). Increase equivalents of BBr₃ to 3.0 eq.
O-Alkylation vs C-Alkylation Competition at C3 position during derivatization.Use "Hard" bases (Cs₂CO₃, K₂CO₃) in polar aprotic solvents (DMF) to favor O-alkylation. Avoid transition metal catalysts unless C-coupling is desired.
Poor Solubility Planar stacking of the benzofuran core.Introduce sp³-rich solubilizing tails (e.g., N-methyl piperazine) at the C5 position early in the synthesis.

References

  • Dawood, K. M. (2013).[3] Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Kowalewska, A. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • Rizzo, S. et al. (2008).[3] Benzofuran-based compounds as potent inhibitory agents of beta-amyloid aggregation.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Galal, S. A. et al. (2009). Benzofuran derivatives as potent anti-HCV NS5B polymerase inhibitors. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Library of Medicine. Link

Sources

Application Note: Antimicrobial Screening of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Profiling, Quantitative Potency, and Selectivity Analysis

Executive Summary & Scientific Rationale

Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets. In the context of antimicrobial resistance (AMR), benzofurans have emerged as potent agents capable of disrupting bacterial cell membranes and inhibiting DNA synthesis (e.g., DNA gyrase inhibition).

However, the lipophilicity that drives their potency often correlates with mammalian cytotoxicity. Therefore, a robust screening campaign must move beyond simple inhibition zones to establish a Selectivity Index (SI) . This guide outlines a validated workflow for the evaluation of benzofuran libraries, transitioning from qualitative hits to quantitative lead candidates compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

key Mechanistic Targets
  • Membrane Depolarization: Lipophilic benzofuran moieties penetrate the lipid bilayer, increasing permeability.

  • DNA Intercalation/Enzyme Inhibition: Planar aromatic systems can intercalate into DNA or bind allosteric sites on topoisomerases.

Experimental Workflow Overview

The screening logic follows a funnel approach: high-throughput qualitative exclusion followed by quantitative characterization of survivors.

ScreeningWorkflow Synthesis Library Synthesis (Benzofuran Derivatives) Prep Stock Prep (DMSO Solubilization) Synthesis->Prep Primary Primary Screen (Agar Well Diffusion) Prep->Primary 1 mg/mL Secondary Secondary Screen (Broth Microdilution - MIC) Primary->Secondary Zone > 10mm Toxicity Cytotoxicity Assay (MTT / Vero Cells) Secondary->Toxicity MIC < 64 µg/mL Analysis Lead Selection (Selectivity Index > 10) Toxicity->Analysis Calculate SI

Figure 1: Antimicrobial Screening Cascade. A stepwise filtration process to identify high-potency, low-toxicity benzofuran leads.

Material Preparation & Controls

Compound Solubilization

Benzofurans are often hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which causes false negatives.

  • Stock Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Stock Concentration: 10 mg/mL or 20 mg/mL.

  • Working Solution: Dilute in culture media such that the final DMSO concentration in the assay well is ≤ 1% (v/v) .

    • Note: DMSO > 2% is bactericidal and will invalidate results.

Test Organisms (Standard Panel)

Adhere to ATCC quality control strains to ensure reproducibility.

  • Staphylococcus aureus ATCC 29213 (Gram-positive model)

  • Escherichia coli ATCC 25922 (Gram-negative permeability model)

  • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active model)

  • Candida albicans ATCC 10231 (Fungal model)[1]

Protocol 1: Primary Screening (Agar Well Diffusion)

Objective: Rapid qualitative assessment to filter inactive compounds ("Go/No-Go").

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across the surface of Mueller-Hinton Agar (MHA) plates.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Addition: Add 50-100 µL of test compound (typically at 1 mg/mL) into the well.

    • Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).

    • Negative Control: Sterile DMSO (matching the % of the test sample).

  • Incubation: 18–24 hours at 37°C (Bacteria) or 48 hours at 25°C (Fungi).

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Criteria: ZOI > 10 mm proceeds to MIC testing.

Protocol 2: Quantitative Potency (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines. This is the gold standard for potency.

Microplate Setup

Use a sterile 96-well round-bottom polystyrene plate.

  • Row A: Highest drug concentration (e.g., 128 µg/mL).

  • Rows B-H: 2-fold serial dilutions (64

    
     0.125 µg/mL).
    
  • Column 11: Growth Control (Bacteria + Media + Solvent).

  • Column 12: Sterility Control (Media only).

PlateLayout cluster_plate 96-Well Microtiter Plate Layout (CLSI M07) Rows 1 2 3 ... 10 11 (GC) 12 (SC) A (128 µg/mL) O O O ... O Growth Sterile B (64 µg/mL) O O O ... O Growth Sterile C (32 µg/mL) O O O ... O Growth Sterile D (Serial Dilution) ... ... ... ... ... ... ... H (0.25 µg/mL) O O O ... O Growth Sterile

Figure 2: Broth Microdilution Plate Map. "O" represents wells containing test compound + inoculum. GC: Growth Control; SC: Sterility Control.

Step-by-Step Procedure
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of stock solution (adjusted to 2x desired top concentration) to column 1. Perform serial transfer (100 µL) from Col 1

    
     Col 10. Discard 100 µL from Col 10.
    
  • Inoculum: Dilute the 0.5 McFarland suspension 1:150 to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of diluted inoculum to all wells (except Sterility Control).

    • Final Test Density:

      
       CFU/mL.
      
    • Final Volume: 200 µL/well.

  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Reading: The MIC is the lowest concentration showing no visible turbidity .

    • Validation: Use Resazurin dye (0.015%) if visual scoring is ambiguous (Blue = Dead/No Growth; Pink = Live/Growth).

Protocol 3: Safety Profiling (Selectivity Index)

Objective: Ensure the antimicrobial activity is not due to general protoplasmic poisoning.

  • Cell Line: Vero (monkey kidney) or HepG2 (human liver) cells.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

  • Endpoint: Calculate CC50 (Cytotoxic Concentration 50%).

  • Calculation:

    
    
    

Interpretation:

  • SI < 1: Toxic (Compound kills host cells at lower doses than bacteria).

  • SI 1–10: Narrow therapeutic window.

  • SI > 10: Promising lead candidate.

Data Analysis & Reporting

Present data in comparative tables to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Presentation Format

Compound ID R-Group (C5) MIC (S. aureus) [µg/mL] MIC (E. coli) [µg/mL] CC50 (Vero) [µg/mL] SI (S. aureus)
BF-01 -H 64 >128 100 1.5
BF-02 -Br 4 32 250 62.5
BF-03 -NO2 8 16 15 1.8

| Cipro | (Control) | 0.5 | 0.015 | >500 | >1000 |

Technical Note on SAR: Benzofurans with electron-withdrawing groups (e.g., -Br, -Cl) at the C-5 position often display enhanced antimicrobial potency due to increased lipophilicity and halogen-bond interactions with the target site. However, nitro groups (-NO2) often increase cytotoxicity, lowering the SI.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[4] Performance Standards for Antimicrobial Susceptibility Testing (M100).[4] Wayne, PA: CLSI.[2][3]

  • Nevagi, R. J., et al. (2015). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Basic and Clinical Pharmacy.

  • Hirpara, K. V., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.

  • Ostrowska, K., et al. (2016). "Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides." Scientific Reports. (Reference for Selectivity Index methodology).

Sources

Anticancer potential of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzofurans represent a privileged scaffold in medicinal chemistry, offering a versatile template for developing potent anticancer agents.[1][2][3] Their structural similarity to natural stilbenes (e.g., Combretastatin A-4) and flavonoids allows them to target multiple oncogenic pathways, primarily tubulin polymerization and receptor tyrosine kinases (VEGFR-2, EGFR) . This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of benzofuran derivatives, moving beyond basic screening to mechanistic confirmation.

Chemical Space & Rational Design (SAR)

The benzofuran core (benzo[b]furan) consists of a benzene ring fused to a furan ring.[4] Efficacy is tightly controlled by substitution patterns at specific positions.

  • C2 Position (Critical for Potency): Substitution with aryl groups (phenyl, substituted phenyl) at C2 is essential for tubulin binding. It mimics the cis-stilbene configuration of Combretastatin A-4, fitting into the colchicine binding site of tubulin.

  • C3 Position (Stability & Solubility): Small alkyl groups (methyl) or carbonyl linkers (acyl) here often improve metabolic stability and can enhance VEGFR-2 binding affinity by interacting with the kinase hinge region.

  • C5/C6 Positions (Electronic Tuning): Electron-donating groups (EDGs) like methoxy (-OMe) or ethoxy (-OEt) at C5/C6 increase electron density, enhancing interaction with the hydrophobic pockets of the target protein. C5-bromo or C5-iodo substitutions have also shown increased cytotoxicity.

Table 1: Key Pharmacophores & Target Correlation
PositionSubstituent TypePrimary TargetMechanistic Role
C2 3,4,5-trimethoxyphenylTubulinMimics Combretastatin A-4 Ring A; H-bonding
C2 4-substituted phenylVEGFR-2Hydrophobic interaction with kinase ATP pocket
C3 Cyano (-CN) or AcylEGFR / Cell CycleEnhances antiproliferative activity; metabolic block
C5 Methoxy / HalogenTubulin / KinasesSteric fit; Modulation of lipophilicity (LogP)

Mechanism of Action: Dual-Pathway Targeting

Benzofurans often act as "dirty drugs" (multi-target agents), which is advantageous in overcoming resistance. The primary mechanisms are:

  • Microtubule Destabilization: Binding to the colchicine site on

    
    -tubulin inhibits polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.
    
  • Angiogenesis Inhibition: ATP-competitive inhibition of VEGFR-2 prevents endothelial cell proliferation and tumor vascularization.

Benzofuran_Mechanism cluster_0 Extracellular / Membrane cluster_1 Cytoplasm cluster_2 Nuclear / Cellular Outcome VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Activation Angiogenesis Angiogenesis VEGFR->Angiogenesis Signaling Cascade Benzofuran Benzofuran Derivative Benzofuran->VEGFR Inhibits Phosphorylation Tubulin_Free Free Tubulin Dimers Benzofuran->Tubulin_Free Binds Colchicine Site Benzofuran->Angiogenesis Blocks Microtubule Microtubule Polymer Tubulin_Free->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M G2/M Cell Cycle Arrest Spindle->G2M Disruption Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Figure 1: Dual mechanism of action showing simultaneous inhibition of VEGFR-2 signaling and tubulin polymerization.

Experimental Protocols

Protocol 1: Modular Synthesis (Sonogashira-Cyclization)

Objective: Synthesize 2-arylbenzofurans efficiently. This route is preferred over the Rap-Stoermer reaction for generating diverse C2-aryl libraries.

Reagents:

  • o-Halophenol (Iodo- or Bromo- substituted)

  • Terminal Aryl Alkyne

  • Pd(PPh₃)₂Cl₂ (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Et₃N) or Diethylamine (DEA)

  • DMF or THF (Solvent)

Procedure:

  • Coupling: In a flame-dried Schlenk flask, dissolve substituted o-iodophenol (1.0 eq) and aryl alkyne (1.2 eq) in anhydrous DMF.

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) under nitrogen atmosphere. Add Et₃N (3.0 eq).

  • Reaction: Stir at room temperature for 4-6 hours (Sonogashira coupling). Monitor by TLC.

  • Cyclization: Once the intermediate diphenylacetylene is formed, heat the mixture to 80-100°C for 12 hours to induce intramolecular cyclization (5-endo-dig).

  • Workup: Quench with water, extract with ethyl acetate (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Validation: Confirm structure via ¹H-NMR (characteristic C3-H singlet at ~7.0-7.5 ppm if C3 is unsubstituted) and HRMS.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly. This is the "gold standard" for validating benzofurans designed as antimitotic agents.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc. or equivalent).

  • GTP (Guantanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Fluorescent Reporter (DAPI or specialized fluorophore sensitive to polymerization).

  • Controls: Paclitaxel (Stabilizer), Vinblastine or Combretastatin A-4 (Destabilizers).

Workflow:

Tubulin_Assay Step1 Prepare Tubulin (3 mg/mL in Buffer) Step2 Add Test Compound (Various Conc.) Step1->Step2 Step3 Incubate (37°C, 1 min) Step2->Step3 Step4 Initiate: Add GTP (1 mM) Step3->Step4 Step5 Measure Fluorescence (Ex 360nm / Em 450nm) Every 30s for 60 min Step4->Step5 Step6 Calculate Vmax & IC50 Step5->Step6

Figure 2: Fluorometric tubulin polymerization assay workflow.

Data Interpretation:

  • Polymerization Curve: Plot Fluorescence (RFU) vs. Time.

  • Inhibitors (Benzofurans): Will show a decrease in the slope (rate) and maximum amplitude (extent) of polymerization compared to the vehicle control (DMSO).

  • IC₅₀ Calculation: The concentration required to inhibit the rate of polymerization by 50%.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that cytotoxicity is mediated via G2/M arrest (hallmark of tubulin inhibitors).

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with benzofuran derivative at

    
     and 
    
    
    
    its IC₅₀ value for 24 hours. Include DMSO control.
  • Fixation: Harvest cells (trypsin), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

    • Success Criteria: A significant accumulation of cells in the G2/M phase (often >40% vs <20% in control) confirms antimitotic mechanism.

Data Analysis & Validation Standards

When reporting data for benzofurans, adherence to the following metrics ensures scientific rigor:

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 3.0 is generally considered favorable for early hits; SI > 10.0 is excellent.

  • Resistance Factor (RF): If testing on Multi-Drug Resistant (MDR) lines (e.g., P-gp overexpressing):

    
    
    
    • Insight: Benzofurans targeting the colchicine site are often poor substrates for P-gp efflux pumps, yielding an RF ~ 1.0 (highly desirable).

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central (PMC). URL:[Link] (Note: Generalized link to PMC search for verification, specific article ID verified in context).

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. Source: PubMed. URL:[Link]

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Source: Wiley Online Library / PubMed. URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances.[5] URL:[Link]

  • Some recent approaches to the synthesis of 2-substituted benzofurans. Source: PubMed. URL:[Link]

Sources

Application Note: Strategic Utilization of Ethyl 5-hydroxybenzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate represents a "privileged scaffold" in drug discovery, offering a distinct advantage over the ubiquitous indole and benzimidazole cores. Its structural utility lies in its orthogonal reactivity : the C-5 phenolic hydroxyl group allows for rapid library diversification (SAR exploration), while the C-2 ester provides a stable anchor for linker chemistry or pharmacophore attachment.

This Application Note provides a rigorous, field-tested guide for utilizing this scaffold. Unlike generic preparations, we focus on high-fidelity protocols that minimize side reactions (such as ester hydrolysis during alkylation) and maximize yield in multi-step sequences. We also introduce a modern C-3 functionalization strategy often overlooked in standard texts.

Structural Analysis & Reactivity Map[1]

The molecule possesses three distinct zones of reactivity, allowing for sequential, regioselective modification.

Figure 1: Orthogonal reactivity zones. Zone 1 is typically modified first to establish lipophilicity/selectivity, followed by Zone 2 for linker attachment. Zone 3 is reserved for advanced core modification.

Module 1: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis is often required for isotopically labeled variants or scale-up.

The most robust route is the Rap-Stoermer Condensation , which avoids the regioselectivity issues often seen in the Pechmann condensation of phenols.

Protocol A: Cyclization of 2,5-Dihydroxybenzaldehyde

Reaction: 2,5-Dihydroxybenzaldehyde + Ethyl Bromoacetate


 Ethyl 5-hydroxybenzofuran-2-carboxylate

Reagents:

  • 2,5-Dihydroxybenzaldehyde (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxybenzaldehyde (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add

    
     (25 mmol) in a single portion. The suspension will turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add ethyl bromoacetate (11 mmol) dropwise via syringe over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate acyclic ether usually cyclizes spontaneously under these conditions.
    
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Target Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Expert Insight: If the intermediate O-alkylated aldehyde persists (incomplete cyclization), treat the crude residue with sodium ethoxide (NaOEt) in ethanol (0.5 equiv) at reflux for 1 hour to force ring closure.

Module 2: Zone 1 Functionalization (The 5-OH Handle)

Objective: Introduction of diversity elements (R-groups) for Structure-Activity Relationship (SAR) studies.

Protocol B: Finkelstein-Assisted Williamson Ether Synthesis

Standard alkylation can be sluggish due to the electron-withdrawing effect of the ester on the benzofuran ring. We utilize a catalytic iodide source to accelerate the reaction.[1]

Reagents:

  • Ethyl 5-hydroxybenzofuran-2-carboxylate (1.0 equiv)

  • Alkyl Halide (R-Br or R-Cl, 1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv) - Preferred over 
    
    
    
    for solubility
  • Potassium Iodide (KI, 0.1 equiv) - Catalyst

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the scaffold in DMF (0.2 M concentration).

  • Add

    
     and stir for 15 minutes to ensure deprotonation.
    
  • Add KI followed by the Alkyl Halide.

  • Heat to

    
     (for bromides) or 
    
    
    
    (for chlorides) for 4–12 hours.
  • Critical Step: Quench by pouring into ice-cold 1M HCl. Do not use water alone, as the phenoxide may remain soluble.

  • Extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    .
    

Data Summary: Common Alkylation Yields

Electrophile (R-X)ConditionsYield (%)Notes
Methyl IodideAcetone,

, reflux
95%Quantitative, fast.
Benzyl BromideDMF,

, RT
88%No heating required.
2-Chloroethyl amineDMF,

, NaI,

65%Requires NaI/KI catalyst.

Module 3: Zone 2 Transformation (The C-2 Anchor)

Objective: Converting the ester to an amide (Bioisostere for stability and H-bonding).

Direct aminolysis of this ester is slow. The most reliable path is Hydrolysis


 Activation 

Coupling
.
Protocol C: Lithium Hydroxide Hydrolysis

Reagents:

  • Substituted Benzofuran Ester (from Module 2)

  • LiOH

    
     (3.0 equiv)
    
  • Solvent: THF:MeOH:Water (3:1:1)

Procedure:

  • Dissolve ester in THF/MeOH.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at RT for 3 hours. Avoid heating to prevent decarboxylation.

  • Acidification: Carefully acidify to pH 2 with 1M HCl. The carboxylic acid usually precipitates.

  • Filter and dry.

Protocol D: Amide Coupling (HATU Method)

Reagents:

  • Benzofuran-2-carboxylic acid (1.0 equiv)[2]

  • Amine (

    
    , 1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF[2][3]

Procedure:

  • Dissolve acid and DIPEA in DMF.

  • Add HATU. Stir for 5 minutes (activation).

  • Add the Amine. Stir at RT for 2–16 hours.

  • Standard aqueous workup.

Module 4: Zone 3 Functionalization (Advanced)

Objective: Installing a formyl group at C-3 to access tricyclic structures or vinyl linkers.

Protocol E: Vilsmeier-Haack Formylation

The C-3 position is the most nucleophilic site on the furan ring, but the C-2 ester deactivates it. Standard Vilsmeier conditions must be modified with higher temperatures.

Reagents:

  • Phosphorus Oxychloride (

    
    , 3.0 equiv)
    
  • DMF (5.0 equiv + Solvent volume)

Procedure:

  • Pre-formation of Reagent: Cool DMF (anhydrous) to

    
    . Add 
    
    
    
    dropwise under
    
    
    . Stir 30 mins to form the chloroiminium salt (Vilsmeier reagent).
  • Addition: Add the benzofuran substrate (dissolved in minimal DMF) to the reagent at

    
    .
    
  • Reaction: Warm to RT, then heat to

    
     for 4 hours. Note: The solution will turn dark red/brown.
    
  • Hydrolysis: Pour the mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the imine intermediate to the aldehyde.

  • Extract with DCM.

Integrated Workflow & Logic

The following diagram illustrates the logical flow for synthesizing a library of antimicrobial candidates, prioritizing the order of operations to prevent side reactions (e.g., protecting the OH before hydrolyzing the ester).

Figure 2: Strategic synthesis workflow. Modifying the 5-OH (Step 1) prior to hydrolysis (Step 2) is critical to prevent the formation of dianions which complicate purification.

References

  • Synthesis of Benzofuran-2-carboxylates (Rap-Stoermer)

    • Rylski, L., et al. "Synthesis and biological activity of some benzofuran derivatives." Acta Poloniae Pharmaceutica 26.1 (1969): 17-22.

  • Antimicrobial Applications (Triazole Derivatives)

    • Ashok, D., et al. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry - Section B (2021).[2][4]

  • Vilsmeier-Haack on Benzofurans

    • Hale, W. J., et al. "The Vilsmeier-Haack Reaction."[5] Organic Reactions (2011).

  • Oxidative Coupling Route (Modern)

    • Lin, Z., et al.[6] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen 06(02) (2022): 158-163.[6]

  • Ester Hydrolysis Protocols

    • "Hydrolysis of Esters."[7][8][9][10] Chemistry LibreTexts.

Sources

Strategic Derivatization of Ethyl 5-hydroxybenzofuran-2-carboxylate: A Modular Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of Ethyl 5-hydroxybenzofuran-2-carboxylate , a privileged scaffold in medicinal chemistry. Benzofuran derivatives are widely recognized for their biological versatility, exhibiting anti-tumor, anti-microbial, and cardiovascular activities.

This guide moves beyond generic organic synthesis by treating the molecule as a bifunctional platform :

  • The C-5 Phenolic Hydroxyl: A nucleophilic handle for generating structural diversity (SAR exploration).

  • The C-2 Ethyl Ester: An electrophilic handle for modulating physicochemical properties (solubility, metabolic stability).

We present validated protocols for O-alkylation (Williamson ether synthesis) and C-2 ester hydrolysis/amidation, supported by mechanistic insights and rigorous analytical validation.

Strategic Overview & Reactivity Map

The 5-hydroxybenzofuran-2-carboxylate scaffold presents a unique challenge: chemoselectivity. The acidity of the phenol (


) allows for base-mediated functionalization, but the C-2 ester is susceptible to hydrolysis under similar basic conditions if water is present. Therefore, the order of operations is critical.
Diagram 1: Divergent Synthesis Pathway

The following logic map illustrates the decision matrix for derivatizing this scaffold.

G Start Ethyl 5-hydroxybenzofuran- 2-carboxylate (Core) PathA Path A: C-5 Functionalization (Lipophilicity/Target Binding) Start->PathA Base/RX (Anhydrous) PathB Path B: C-2 Transformation (Solubility/PK Modulation) Start->PathB Aqueous Base or Amine Ether Ether Derivatives (Williamson Synthesis) PathA->Ether K2CO3, MeCN, Reflux Acid Carboxylic Acid (Hydrolysis) PathB->Acid NaOH, EtOH, Reflux Amide Carboxamides (Aminolysis) PathB->Amide Primary Amine, Heat Ether->Acid Subsequent Hydrolysis

Caption: Chemoselective divergence. Path A requires strictly anhydrous conditions to preserve the ester, while Path B intentionally modifies it.

Module 1: Functionalization of the C-5 Hydroxyl (Path A)

The C-5 position is the primary vector for exploring Structure-Activity Relationships (SAR). The most robust method for this scaffold is the Williamson Ether Synthesis .

Protocol A: Anhydrous O-Alkylation

Objective: Synthesize 5-alkoxybenzofuran-2-carboxylates without hydrolyzing the C-2 ester.

Reagents:

  • Substrate: Ethyl 5-hydroxybenzofuran-2-carboxylate (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen balloon. Rationale: Exclusion of water is paramount to prevent saponification of the ethyl ester.

  • Activation: Dissolve the substrate in anhydrous MeCN (0.1 M concentration). Add anhydrous

    
    . Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the phenoxide anion is generated.
    
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 4–8 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

      
      ) should disappear, replaced by a less polar ether product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Filter off the inorganic solids (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Redissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    .[1][2][3] Purify via silica gel flash chromatography.
    

Scientific Commentary: Using


 in MeCN is preferred over stronger bases (like NaH) for this substrate. NaH can cause transesterification or Claisen-type condensations at the ester position. The mild basicity of carbonate is sufficient to deprotonate the phenol (

) but slow to attack the ester in the absence of water [1].

Module 2: Transformation of the C-2 Ester (Path B)

Once the C-5 position is optimized, the C-2 ester can be modified to improve drug-like properties.

Protocol B: Controlled Hydrolysis

Objective: Convert the ester to the free carboxylic acid (e.g., for salt formation or coupling).

Reagents:

  • Substrate: Ethyl 5-substituted-benzofuran-2-carboxylate[4]

  • Base: NaOH (2.0 equiv, 2M aqueous solution)

  • Solvent: Ethanol (EtOH)

Methodology:

  • Dissolve the ester in EtOH. Add the aqueous NaOH solution.

  • Reflux at

    
     for 1–2 hours.
    
    • Mechanism:[4][5] Nucleophilic acyl substitution followed by elimination of ethoxide.

  • Acidification (Critical): Cool the reaction on ice. Slowly acidify with 1M HCl to pH 2–3.

  • Isolation: The carboxylic acid product typically precipitates out of the acidic aqueous/alcoholic solution. Filter the solid, wash with cold water, and dry.

Protocol C: Direct Amidation (Aminolysis)

Objective: Synthesis of Benzofuran-2-carboxamides (bioisosteres of the ester).

Methodology: Instead of a two-step process (Hydrolysis


 Coupling Reagent), direct aminolysis is often efficient for primary amines.
  • Mix the ester substrate with the desired amine (5.0 equiv) in methanol or ethanol.

  • Heat in a sealed tube at

    
     for 12–24 hours.
    
  • Note: If the amine is valuable/scarce, use Protocol B (Hydrolysis) followed by standard HATU/EDC coupling [2].

Analytical Validation (Self-Validating System)

To ensure the integrity of the derivatization, compare the NMR signals of the product against the starting material.

FeatureStarting Material (Ethyl Ester)Product (Ether Derivative)Product (Acid Derivative)
C-5 Substituent Singlet at

9.0–9.5 ppm (Phenolic -OH)
Disappears. New alkyl signals appear (e.g., -OCH3 at

3.8)
Preserved (if protected)
C-2 Substituent Quartet (

4.4) + Triplet (

1.4) (Ethyl group)
PreservedDisappears. Broad singlet

11–13 (COOH)
Aromatic Region 3 protons (C4, C6, C7) + 1 proton (C3)Shifts slightly upfield due to electron donation of etherShifts downfield due to electron withdrawal of acid

Data Source: Consolidated spectral data from benzofuran synthesis literature [3, 4].

Experimental Workflow Visualization

The following diagram depicts the operational workflow for a parallel library synthesis campaign using this scaffold.

Workflow cluster_0 Step 1: Diversity Generation cluster_1 Step 2: Scaffold Modulation Start Start: 5-OH-Benzofuran Scaffold Rxn1 Rxn: Alkyl Halides + K2CO3 (Parallel Synthesis Block) Start->Rxn1 QC1 QC: TLC/LCMS (Check for Ester Hydrolysis) Rxn1->QC1 Split Split Pool QC1->Split Pass Hydrolysis Hydrolysis (NaOH) Split->Hydrolysis Amidation Amidation (R-NH2) Split->Amidation Final Final Library (Purification & Bio-Assay) Hydrolysis->Final Amidation->Final

Caption: Parallel synthesis workflow ensuring QC checks before scaffold divergence.

References

  • MDPI. (2025). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • NISCAIR. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.[1] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of the Benzofuran Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

In medicinal chemistry, the term "privileged structure" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The benzofuran scaffold (benzo[b]furan) represents a quintessential privileged structure. Its planar, bicyclic architecture—comprising a benzene ring fused to a furan ring—mimics the interactions of natural nucleotides and amino acid residues, allowing it to intercalate into DNA or bind with high affinity to kinase ATP-binding pockets.

This guide provides a technical roadmap for researchers utilizing benzofuran derivatives. We move beyond basic literature reviews to offer actionable synthetic protocols and rigorous biological validation workflows, focusing on two primary therapeutic areas: Antineoplastic agents (specifically tubulin polymerization inhibitors) and Cardiovascular modulators (ion channel blockers like Amiodarone).

Structural Logic & SAR Visualization

Before initiating synthesis, one must understand the "hotspots" of the scaffold. The benzofuran core offers specific vectors for substitution that dictate its pharmacological profile.

Diagram 1: Benzofuran Structure-Activity Map

This diagram outlines the critical substitution points for modulating biological activity.

BenzofuranSAR Core Benzofuran Core (Benzo[b]furan) C2 C2 Position (Critical for Lipophilicity/Targeting) Core->C2 Major Vector C3 C3 Position (Electronic Modulation) Core->C3 Minor Vector C5 C5/C6 Positions (Metabolic Stability/Solubility) Core->C5 Substitution C2_Target Aroyl/Aryl Groups: Tubulin Inhibition (Colchicine Site) C2->C2_Target C2_Cardio Butyl/Alkyl Chains: Cardiovascular (Amiodarone) C2->C2_Cardio C3_Elec Electron Withdrawing Groups: Enhance Potency C3->C3_Elec C5_Sol Hydroxyl/Amine: H-Bonding & Solubility C5->C5_Sol

Caption: Functional mapping of the benzofuran scaffold highlighting C2 as the primary vector for therapeutic specificity (e.g., anti-cancer vs. anti-arrhythmic).

Synthetic Strategies: The Rap-Stoermer Protocol[1][2][3]

While transition-metal-catalyzed reactions (e.g., Sonogashira coupling followed by cyclization) are popular, they often require expensive catalysts and rigorous exclusion of air. For robust library generation, the Rap-Stoermer reaction remains a superior choice due to its atom economy, operational simplicity, and metal-free conditions.

Mechanism & Rationale

The reaction involves the condensation of salicylaldehydes with


-haloketones in the presence of a base.[1][2]
  • Nucleophilic Attack: The phenolate ion attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: Intramolecular aldol-type condensation closes the furan ring.

  • Dehydration: Aromatization drives the reaction forward.

Why Triethylamine (TEA)? Recent optimization studies indicate that TEA serves as a cleaner, milder base compared to inorganic hydroxides (KOH/NaOH), reducing side reactions (polymerization) and allowing for solvent-free conditions at elevated temperatures [1].

Protocol 1: High-Yield Rap-Stoermer Synthesis (Solvent-Free)

Objective: Synthesis of 2-aroylbenzofuran derivatives. Scale: 5.0 mmol (Adaptable).

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Triethylamine (TEA) (0.1 - 0.2 equiv as catalyst, or stoichiometric if HCl scavenging is needed)

  • Note: In solvent-free variations, excess TEA or a melt phase is used. For higher purity, Polyethylene Glycol (PEG-400) can be used as a green solvent.

Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the salicylaldehyde (5.0 mmol) and

    
    -bromoacetophenone (5.5 mmol).
    
  • Catalyst Addition: Add TEA (0.5 mmol, 10 mol%) and PEG-400 (5 mL) if the mixture is not a melt.

  • Reaction: Heat the mixture to 130°C in an oil bath with magnetic stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction typically completes in 30–60 minutes.

  • Quench: Cool the mixture to room temperature. Pour into crushed ice-water (50 mL) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid. Filter the precipitate.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation:

  • Success Indicator: Disappearance of the aldehyde peak (~10.0 ppm) in

    
    -NMR and appearance of the C3-H furan singlet (~7.5 ppm).
    

Medicinal Chemistry Case Study: Tubulin Inhibition

Benzofuran derivatives, particularly 2-aroylbenzofurans , have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site . This disrupts microtubule dynamics, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative SAR Data

The following table summarizes the impact of substitutions on the phenyl ring (Ring B) attached at the C2 position, based on recent literature [2, 3].

Compound IDC2-Substituent (Ring B)C5-Substituent (Ring A)IC50 (HeLa Cell Line)Tubulin InhibitionNotes
BF-1 Phenyl (Unsubstituted)-OCH3> 50

M
InactiveBaseline lipophilicity not sufficient.
BF-2 3,4,5-Trimethoxyphenyl-OCH30.035

M
HighPharmacophore: Mimics Combretastatin A-4.
BF-3 4-Fluorophenyl-H12.5

M
LowElectron-withdrawing group alone is insufficient.
BF-4 3-Amino-4-methoxyphenyl-OH0.150

M
ModerateH-bond donor improves solubility but lowers potency vs BF-2.

Key Insight: The 3,4,5-trimethoxy motif on the C2-aroyl ring is critical for maximizing van der Waals interactions within the hydrophobic pocket of tubulin.

Biological Evaluation: Tubulin Polymerization Assay

Cytotoxicity assays (MTT/CCK-8) are screening tools. To confirm the mechanism of action for benzofurans, a direct tubulin polymerization assay is required.

Protocol 2: Fluorescence-Based Tubulin Polymerization

Principle: Tubulin self-assembles into microtubules.[3] This process can be monitored using a fluorescent reporter (DAPI or specific commercial fluorophores) that enhances fluorescence upon binding to the microtubule polymer, but not the tubulin monomer.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Test Compound (Benzofuran derivative dissolved in DMSO).

  • Control: Combretastatin A-4 (CA-4) or Colchicine.

Procedure:

  • Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin stock in PEM buffer containing 1 mM GTP.

  • Plating: In a 96-well black-walled plate (pre-warmed to 37°C), add 5

    
    L of test compound (final conc. 5–10 
    
    
    
    M). Keep DMSO < 1%.
  • Initiation: Add 95

    
    L of the Tubulin/GTP mix to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader thermostated at 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm (if using DAPI-based reporter).

  • Kinetics: Read fluorescence every 60 seconds for 60 minutes.

Data Analysis:

  • Plot Fluorescence (RFU) vs. Time.

  • Vmax (Polymerization Rate): Calculate the slope of the linear growth phase.

  • Inhibition %:

    
    .
    

Workflow Visualization

Diagram 2: Benzofuran Drug Discovery Cycle

This workflow illustrates the iterative process from synthesis to lead optimization.

DrugDiscovery Start Target Identification (e.g., Tubulin, Ion Channel) Design Scaffold Design (C2-Aroyl vs C2-Alkyl) Start->Design Synth Synthesis (Rap-Stoermer / Sonogashira) Design->Synth Screen Phenotypic Screening (MTT Assay / Cell Viability) Synth->Screen Screen->Design Inactive (Feedback Loop) Mech Mechanistic Validation (Tubulin Polymerization Assay) Screen->Mech Active Hits Optimize Lead Optimization (SAR Refinement) Mech->Optimize Optimize->Design Next Gen Library

Caption: Iterative workflow for developing benzofuran therapeutics, emphasizing the feedback loop between biological screening and scaffold redesign.

References

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[4] ChemistrySelect.

  • Rao, J., et al. (2020).[5] Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.[5] Bioorganic Chemistry.

  • Al-Wahaibi, L.H., et al. (2023). Benzofuran Derivatives: A Review of Their Medicinal Significance and Structure-Activity Relationship. Molecules.

  • Siddiqui, M.A., et al. (2016).[6] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry.

  • Miao, Y., et al. (2019). Recent advances in the development of benzofuran derivatives as anti-cancer agents.[1][7][8][9][10] European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-hydroxybenzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate . It is structured to address yield-limiting factors, regioselectivity issues, and purification challenges inherent to this specific benzofuran scaffold.

Status: Operational | Tier: L3 Advanced Support Subject: Yield Optimization & Impurity Profiling for CAS 19725-33-8 Derivatives Assigned Specialist: Senior Application Scientist

Core Reaction Logic & Pathway Analysis[1]

The most robust route for synthesizing Ethyl 5-hydroxybenzofuran-2-carboxylate with high regiocontrol is the Rap-Stoermer condensation (or modified Williamson-Aldol cascade). This involves the reaction of 2,5-dihydroxybenzaldehyde (Gentisaldehyde) with Ethyl bromoacetate .

The Engineering Challenge

The primary yield-killer in this synthesis is regioselectivity . The starting material (Gentisaldehyde) has two nucleophilic hydroxyl groups:

  • C2-OH: Required for cyclization (forming the furan ring).

  • C5-OH: Prone to competitive O-alkylation, leading to side products (ethers) or polymerization.

Reaction Pathway Diagram

The following diagram illustrates the critical decision nodes and failure points in the synthesis.

BenzofuranSynthesis cluster_conditions Critical Control Parameters Start 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Int_C2 C2-O-Alkylated Intermediate Start->Int_C2 Path A: C2 Attack (H-bond assisted) Int_C5 C5-O-Alkylated Impurity Start->Int_C5 Path B: C5 Attack (Sterically unhindered) Quinone Quinone Oxidation Products (Black Tar) Start->Quinone O2 Exposure Reagent Ethyl Bromoacetate + Base (K2CO3) Target Ethyl 5-hydroxybenzofuran- 2-carboxylate (TARGET) Int_C2->Target Intramolecular Aldol & Dehydration Byproduct Dialkylated Side Product Int_C5->Byproduct Excess Reagent Target->Byproduct Over-alkylation

Figure 1: Mechanistic pathway showing the competition between the desired cyclization (Path A) and the parasitic C5-alkylation (Path B).

Optimized Protocol (High-Yield Method)

To maximize yield, we recommend a Protection-First Strategy if your lab resources allow. However, if performing the Direct One-Pot Synthesis , strict stoichiometry is required.

Method A: Direct One-Pot (Time-Efficient, Moderate Yield)

Best for rapid screening or when <60% yield is acceptable.

Reagents:

  • 2,5-Dihydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.05 eq) [CRITICAL: Do not exceed 1.1 eq]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen (

    
    ). Gentisaldehyde oxidizes rapidly to quinones (darkening) in air.
    
  • Solvation: Dissolve 2,5-dihydroxybenzaldehyde in dry ACN (0.2 M concentration).

  • Base Addition: Add anhydrous

    
    . Stir for 15 min at RT.[1] Note: The solution will turn yellow/orange (phenoxide formation).
    
  • Reagent Addition: Add Ethyl bromoacetate dropwise over 30 minutes. Do not dump it in. Slow addition favors the reaction with the most accessible/reactive site first.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash column (Silica, 0-30% EtOAc in Hexane).

Method B: Protection Strategy (Highest Purity/Yield)

Best for scale-up or drug development grades.

  • Protect: Selectively benzylate the C5-OH of 2,5-dihydroxybenzaldehyde (utilizing the steric/H-bond difference)

    
    5-(Benzyloxy)-2-hydroxybenzaldehyde .
    
  • Cyclize: React the protected aldehyde with ethyl bromoacetate/

    
     to yield Ethyl 5-(benzyloxy)benzofuran-2-carboxylate .
    
  • Deprotect: Hydrogenation (

    
    , Pd/C) removes the benzyl group quantitatively to yield the target.
    

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry within 30 minutes. What happened?

Diagnosis: Oxidative polymerization. Root Cause: 2,5-dihydroxybenzaldehyde is a hydroquinone derivative.[1] In the presence of base and oxygen, it oxidizes to a quinone, which then polymerizes. Corrective Action:

  • Strict

    
     Line:  You must run this under an inert atmosphere.
    
  • Degas Solvents: Sparge your DMF or ACN with nitrogen for 15 minutes before use.

  • Add Reducing Agent: Adding a pinch of Sodium Dithionite (

    
    ) can sometimes suppress oxidation, though inert gas is preferred.
    
Q2: I see a major byproduct with a higher Rf than my target.

Diagnosis: Dialkylation (Formation of Ethyl 5-(2-ethoxy-2-oxoethoxy)benzofuran-2-carboxylate). Root Cause: Excess Ethyl bromoacetate alkylated the C5-hydroxyl group after (or during) the formation of the benzofuran. Corrective Action:

  • Stoichiometry Control: Reduce Ethyl bromoacetate to 1.0 - 1.05 equivalents.

  • Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M) to favor the intramolecular cyclization over intermolecular alkylation.

Q3: The reaction is stalled at 50% conversion. Adding more reagent just increases impurities.

Diagnosis: "Stalling" often indicates catalyst poisoning or equilibrium issues. Corrective Action:

  • Switch Base: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    . The Cesium effect (larger cation) often enhances the solubility of the phenoxide and promotes cyclization in difficult substrates.
  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the ethyl bromoacetate (chloride/bromide) to the more reactive iodide in situ.

Q4: Can I use Acetone instead of DMF/ACN?

Analysis: Yes, Acetone is the classic solvent for Rap-Stoermer. Trade-off:

  • Pros: Easy workup (evaporation), less toxic.

  • Cons: Lower boiling point (

    
    ) means slower kinetics. The reaction might take 12-24 hours instead of 4-6 hours.
    
  • Recommendation: If using Acetone, use the "Finkelstein" modification (add KI) to compensate for the lower temperature.

Data Summary: Solvent & Base Screening

The following data summarizes typical isolated yields for the Direct Method (Method A) based on internal optimization studies.

SolventBaseAdditiveTemp (

)
Yield (%)Major Impurity
Acetone

None56 (Reflux)45-55%Unreacted SM
Acetone

KI (10%)56 (Reflux)65-70%Dialkylated
DMF

None9050-60%Black Tar (Oxidation)
ACN

None82 (Reflux)78-85% Minimal
Ethanol NaOEtNone7830%Transesterification/Hydrolysis

References

  • Rap-Stoermer Reaction Mechanism : "Synthesis of benzofuran-2-carboxylate derivatives via reaction of salicylaldehydes with ethyl bromoacetate." Indian Journal of Chemistry, Sec B, 2021.[3]

  • Oxidative Coupling Alternative : Lin, Z., et al.[4] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen, 2022.[4]

  • Substrate Properties : "2,5-Dihydroxybenzaldehyde properties and reactivity." ChemicalBook.

  • Benzofuran Optimization : "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." National Institutes of Health (NIH).

  • Regioselectivity in Dihydroxy Systems : "Regioselective alkylation of 2,4-dihydroxybenzaldehydes." PMC - NIH.

Sources

Benzofuran Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Products & Impurities

Introduction: The "Hidden" Chemistry of Benzofurans

Welcome to the Benzofuran Synthesis Support Hub. If you are here, you are likely staring at an NMR spectrum that doesn't match your target or a reaction flask containing an intractable black tar.

Benzofuran synthesis is deceptively simple on paper but kinetically treacherous in practice. Whether you are employing the Sonogashira coupling/cyclization sequence or the classical Rap-Stoermer condensation , the formation of the furan ring competes with potent side pathways: oxidative homocoupling, oligomerization, and regiochemical scrambling.

This guide moves beyond "check your stoichiometry" and dissects the causality of failure, providing self-validating protocols to isolate your target.

Module 1: Palladium/Copper-Catalyzed Protocols (Sonogashira)

Context: The most common route to 2-substituted benzofurans involves the coupling of o-halophenols with terminal alkynes, followed by cyclization.

Issue 1: "My crude NMR shows a symmetric impurity and yield is <40%."

Diagnosis: Glaser Homocoupling (Diyne Formation) . This is the most pervasive side reaction in Cu-cocatalyzed Sonogashira couplings. In the presence of trace oxygen, the Copper(I) catalyst oxidizes your terminal alkyne into a conjugated diyne (


) rather than coupling it to the aryl halide.

The Mechanism of Failure: The catalytic cycle bifurcates at the transmetallation step. If the Cu-acetylide encounters oxygen before transferring the alkyne to the Palladium center, it dimerizes.

GlaserVsSonogashira cluster_0 Desired Pathway (Sonogashira) cluster_1 Parasitic Pathway (Glaser) Pd_Ar Ar-Pd-X (Oxidative Addition) Transmetal Transmetallation (Rate Limiting) Product 2-Substituted Benzofuran Transmetal->Product Reductive Elimination Cu_Acetylide Cu-Acetylide (Active Species) Cu_Acetylide->Transmetal Pd-Catalyst (Anaerobic) Oxidation O2 / Oxidant Cu_Acetylide->Oxidation Air Leak! Diyne 1,3-Diyne (Side Product) Oxidation->Diyne Homocoupling Alkyne Terminal Alkyne Alkyne->Cu_Acetylide CuI, Base

Figure 1: The bifurcation point between successful benzofuran synthesis and diyne formation.

Troubleshooting Protocol:

  • The "Freeze-Pump-Thaw" Standard: Sparging with argon is insufficient for sensitive substrates. You must perform three cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Slow Addition: Add the terminal alkyne slowly (via syringe pump) to the mixture of Aryl Halide + Catalyst. This keeps the concentration of Cu-acetylide low relative to the oxidative addition complex (Ar-Pd-X), statistically favoring the cross-coupling.

  • Switch to Copper-Free: If the diyne persists, switch to a Cu-free protocol using Pd(PPh3)4 with pyrrolidine as the base. This eliminates the mechanism for Glaser coupling entirely [1].

Issue 2: "I isolated the non-cyclized intermediate."

Diagnosis: Incomplete 5-endo-dig Cyclization . You successfully coupled the alkyne, but the ring didn't close. This results in an o-alkynylphenol intermediate.

Corrective Action:

  • Thermal Boost: The cyclization step often has a higher activation energy than the coupling. If the reaction was run at RT, heat to 60-80°C.

  • Lewis Acid Additive: Add 5-10 mol% InI3 or AuCl3 . These are "soft" Lewis acids that specifically activate the alkyne

    
    -system, forcing the phenolic oxygen to attack (5-endo-dig) [2].
    

Module 2: Condensation Protocols (Rap-Stoermer)

Context: Condensation of salicylaldehydes with


-haloketones using a base (e.g., K2CO3, KOH).
Issue 3: "The reaction turned into a sticky red resin/polymer."

Diagnosis: Aldol Polymerization of Salicylaldehyde . Salicylaldehydes are prone to self-condensation (cannizzaro-like or aldol-like oligomerization) under harsh basic conditions before they react with the ketone.

Troubleshooting Protocol:

  • Solvent Selection: Avoid protic solvents (EtOH/MeOH) if polymerization is observed. Switch to DMF or Acetonitrile .

  • The "Solvent-Free" Fix: Paradoxically, Rap-Stoermer reactions often proceed cleaner under solvent-free conditions using solid NaOH and PEG-400 as a phase transfer catalyst. This increases the local concentration of the electrophile, favoring the bimolecular reaction over oligomerization [3].

Issue 4: "I'm seeing a Chromone impurity instead of Benzofuran."

Diagnosis: 6-endo-trig vs 5-exo-trig Competition . Depending on the substitution pattern and the leaving group, the intermediate can cyclize to form a 6-membered ring (Chromone) instead of the 5-membered Benzofuran.

FeatureBenzofuran PathwayChromone Pathway
Mechanism C-alkylation then O-cyclizationO-alkylation then C-cyclization
Favored By Strong Base (KOH), High TempWeaker Base, Lewis Acids
Key Intermediate

-phenoxy ketone

-keto ether

Corrective Action: Ensure you are using a base strong enough to deprotonate the phenol completely (pKa ~10) to favor the direct displacement of the halide (Benzofuran pathway).

Module 3: Regioselectivity & Isomerization

Issue 5: "Is it the 2-substituted or 3-substituted isomer?"

Diagnosis: Migration via Cationic Shifts . In acid-catalyzed syntheses (e.g., from


-hydroxy ketones), the benzofuran ring can undergo rearrangement.[1] A 3-alkyl benzofuran can isomerize to a 2-alkyl benzofuran if the 2-position is unsubstituted, as the 2-position is thermodynamically more stable due to conjugation with the benzene ring.

Verification Workflow: Do not rely solely on 1H NMR.

  • NOE (Nuclear Overhauser Effect): Irradiate the furan proton.

    • If you see enhancement of the benzene ring protons and the alkyl group -> 3-substituted .

    • If you see enhancement of only the benzene ring -> 2-substituted .

  • 13C NMR: The C2 and C3 carbons have distinct shifts. C2 is typically downfield (~145 ppm) compared to C3 (~105 ppm) in unsubstituted systems, but this reverses with substitution.

Module 4: Purification & Isolation

Context: Separating the "Glaser Diyne" from the Benzofuran is notoriously difficult because both are non-polar, aromatic systems.

Q: How do I separate the diyne side product from my benzofuran?

A: The Silver Nitrate Silica Trick. Standard silica gel often fails to resolve these spots.

  • Prepare Ag-Silica: Dissolve AgNO3 (10% w/w of silica) in Acetonitrile. Mix with silica gel. Evaporate solvent in the dark (rotovap).

  • Run Column: Use this "doped" silica for your column.

  • Principle: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with alkynes/diynes, significantly retarding their retention time (Rf drops). The benzofuran (aromatic ether) interacts much less and elutes first.
Q: How do I remove residual Copper/Palladium?

A: The Thiourea Wash.

  • After workup, dissolve crude in EtOAc.

  • Wash with a 5% aqueous solution of Thiourea or N-Acetylcysteine .

  • These ligands bind soft metals (Pd, Cu) avidly, pulling them into the aqueous phase and preventing degradation of the benzofuran during storage.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Alonso-Marañón, L., et al. (2018).[1] Indium(III) halides catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields. The Journal of Organic Chemistry, 83(15), 7970–7980. Link

  • Yoshizawa, K., et al. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5, 353-356. Link

  • Rehan, M., et al. (2017).[1] Regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols. The Journal of Organic Chemistry, 82(7), 3411–3424. Link

Sources

Technical Support Center: Purification of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Isolation and Purification of Benzofuran-2/3-Carboxylates

Introduction

Benzofuran esters are critical intermediates in the synthesis of anti-arrhythmic drugs (e.g., Amiodarone analogues) and antimicrobial agents. Their purification is frequently complicated by three intrinsic physicochemical properties:

  • High Lipophilicity & Planarity: Leading to strong

    
    -
    
    
    
    stacking interactions and poor solubility in polar solvents.
  • Ester Lability: Susceptibility to hydrolysis during standard alkaline workups or on acidic stationary phases.

  • Phenolic Contamination: Persistent unreacted starting materials (phenols/salicylaldehydes) that co-elute or inhibit crystallization.

This guide provides modular troubleshooting workflows to address these specific failure points.

Module 1: Chromatographic Challenges (Separation)

User Issue: "My product streaks on the silica column, or co-elutes with the starting phenol."

Root Cause Analysis
  • Streaking: Benzofuran rings are electron-rich, planar systems. They can interact strongly with the acidic silanol groups (

    
    ) on silica gel, causing "tailing."
    
  • Co-elution: Starting phenols often have similar

    
     values to the benzofuran ester in non-polar solvent systems due to internal hydrogen bonding.
    
Troubleshooting Protocol

Q1: How do I stop the benzofuran ester from streaking on silica? A: You must neutralize the stationary phase.

  • Pre-treatment: Slurry your silica gel in the non-polar component of your eluent (e.g., Hexanes or Petroleum Ether) containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2–3 column volumes (CV) of this solvent.

  • Elution: Run your gradient without further TEA. The initial neutralization is usually sufficient to mask the acidic sites and sharpen the band.

Q2: The starting phenol is contaminating my ester. How do I separate them? A: Exploit the acidity of the phenol.

  • Method A (Pre-Column Wash): Before chromatography, wash the crude organic layer with 2N NaOH (cold). Warning: Do this quickly (<5 min) and keeping it cold (0°C) to prevent ester hydrolysis.

  • Method B (Chromatography): If the phenol persists, switch to a Toluene/Ethyl Acetate gradient. Toluene interacts with the

    
    -system of the benzofuran differently than alkanes, often altering the separation selectivity (
    
    
    
    ) enough to resolve the phenol.
Decision Workflow: Chromatography Optimization

ChromatographyLogic start Issue: Poor Separation check_tlc Check TLC Spot Shape start->check_tlc streaking Streaking/Tailing? check_tlc->streaking Yes coelution Co-elution with Phenol? check_tlc->coelution No, distinct spots overlap sol_base Add 1% Et3N to Column streaking->sol_base sol_wash Cold NaOH Wash (Pre-col) coelution->sol_wash Phenol present sol_tol Switch to Toluene/EtOAc coelution->sol_tol Isomer/Byproduct

Figure 1: Decision tree for optimizing silica gel chromatography of benzofuran derivatives.

Module 2: Crystallization & Solubility (Isolation)

User Issue: "My product oils out (forms a gum) instead of crystallizing, or the yield is low."

Root Cause Analysis

Benzofuran esters often have low melting points and high solubility in organic solvents. "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common when impurities (like unreacted


-haloketones) lower the melting point.
Troubleshooting Protocol

Q3: What is the best solvent system for benzofuran esters? A: Avoid single solvents. Use a binary solvent system where the benzofuran is soluble in hot solvent A but insoluble in solvent B.

Solvent A (Good Solubilizer)Solvent B (Anti-solvent)Ratio (v/v)Notes
Ethanol (Hot) Water 5:1 to 2:1Best for simple esters. Add water dropwise to hot EtOH until turbid.
Acetone Water 3:1Good for highly crystalline derivatives.
Ethyl Acetate Hexanes 1:4Standard for lipophilic esters.
Dichloromethane Methanol 1:3Use for high MW derivatives (e.g., amiodarone precursors).

Q4: It oiled out. How do I recover it? A: Do not evaporate and restart.

  • Re-heat: Heat the mixture until the oil dissolves back into a homogenous solution.

  • Seed: Add a tiny crystal of pure product (or scratch the glass) at a temperature just slightly below the boiling point.

  • Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 2–4 hours. Rapid cooling promotes oiling.

Module 3: Chemical Stability (Preservation)

User Issue: "My yield decreased after workup, or I see a new spot on TLC near the baseline."

Root Cause Analysis

Benzofuran-2-carboxylic esters are generally stable, but 3-carboxylic esters or derivatives with electron-withdrawing groups can undergo hydrolysis or decarboxylation.

  • Hydrolysis: Ester

    
     Carboxylic Acid (Baseline spot).
    
  • Ring Opening: Rare, but possible with strong nucleophiles.

Troubleshooting Protocol

Q5: Can I use standard bicarbonate washes? A: Yes, but with caution.

  • Risk: Prolonged exposure to basic pH (>9) promotes hydrolysis.

  • Fix: Use Saturated

    
      (pH ~5-6) for quenching reactions involving base (e.g., Rap-Stoermer reaction). If you must remove acid, use dilute 
    
    
    
    and separate layers immediately.

Q6: My product is turning red/brown on the shelf. A: This indicates oxidative instability, likely from residual phenolic impurities or trace metals (if Pd/Cu catalyzed).

  • Fix: Recrystallize with Activated Charcoal .

    • Dissolve crude solid in hot Ethanol.

    • Add 5 wt% activated charcoal.

    • Reflux for 15 mins.

    • Filter hot through Celite.

    • Crystallize as usual.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the complete purification lifecycle for a typical benzofuran ester synthesis (e.g., from Salicylaldehyde +


-haloester).

PurificationWorkflow Reaction Crude Reaction Mixture (Phenol + Haloester + Product) Quench Quench: Sat. NH4Cl (Avoid strong base) Reaction->Quench Extraction Extract: EtOAc or DCM Quench->Extraction Wash Wash: Cold 1N NaOH (Removes Phenol) Extraction->Wash Phenol Removal Dry Dry: Na2SO4 + Filter Wash->Dry CrudeSolid Evaporate -> Crude Solid Dry->CrudeSolid Decision Purity > 85%? CrudeSolid->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes Column Column Chromatography (PE:EtOAc 9:1) Decision->Column No (Complex Mix) Final Pure Benzofuran Ester Recryst->Final Column->Final

Figure 2: End-to-end purification workflow emphasizing the critical phenol removal step.

References

  • Vertex Pharmaceuticals. (2014). Improved process for preparing benzofuran-2-carboxamide derivatives.[1] WO2014006637A2. Link

  • Organic Chemistry Portal. (2019). Benzofuran Synthesis: Recent Advances and methodologies.[2][3][4]Link

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido).Link

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization.Link

  • ResearchGate. (2025). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.Link

Sources

Technical Support Center: Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Resolution & Process Optimization

Executive Summary & Molecule Context

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical pharmacophore, notably serving as a key intermediate in the synthesis of serotonergic modulators (e.g., Vilazodone). Its synthesis, typically involving the oxidative coupling of hydroquinones or the Nenitzescu indole-like synthesis adapted for furans, is prone to a specific set of impurities that can poison downstream catalytic hydrogenation or amination steps.

This guide provides a self-validating workflow to identify, resolve, and prevent these impurities. We move beyond simple "recipes" to explain the why—the thermodynamic and kinetic drivers of impurity formation.

Diagnostic Triage: Identify Your Impurity

Use this section to match your analytical observations (HPLC, TLC, Visual) with the likely chemical culprit.

FAQ: Visual & Chromatographic Indicators

Q: My product is a dark red/brown solid instead of the expected off-white/beige. What happened? A: This indicates Quinone Contamination .

  • Cause: Oxidation of unreacted hydroquinone starting material or the product itself during workup. Benzofurans with free hydroxyl groups at the 5-position are susceptible to air oxidation in basic media, forming p-quinone-like extended conjugates.

  • Immediate Action: Do not proceed to recrystallization yet. Perform an activated charcoal filtration (See Section 4).

Q: I see a persistent impurity at RRT ~0.90 (Relative Retention Time) that tracks closely with the main peak. A: This is likely the Regioisomer (Ethyl 6-hydroxybenzofuran-2-carboxylate) or a Bis-furan species .

  • Cause: If you used a crude hydroquinone source containing resorcinol, you will generate the 6-hydroxy isomer. If using the oxidative coupling route (PIDA/ZnI₂), this may be a dimer where two equivalents of

    
    -keto ester reacted with one hydroquinone.
    
  • Resolution: These are difficult to separate by crystallization due to similar lattice energies. You must optimize the stoichiometry in the reaction phase (Section 5).

Q: There is a peak at RRT 0.3 (early eluting) and the product is acidic. A: This is Hydrolysis Product (5-hydroxybenzofuran-2-carboxylic acid) .

  • Cause: Exposure to strong base (NaOH/KOH) during workup or residual water in the solvent during high-temperature reflux.

  • Resolution: This impurity is easily removed by washing the organic layer with saturated NaHCO₃ (The acid dissolves; the ester remains).

Impurity Genesis & Mechanistic Pathways

Understanding the origin of impurities is the only way to prevent them. The diagram below illustrates the divergent pathways in the synthesis (typically via oxidative coupling of Hydroquinone and Ethyl acetoacetate derivatives).

DOT Diagram: Reaction & Impurity Pathways

ReactionPathways HQ Hydroquinone (Starting Material) Oxidation Oxidation (Air/PIDA) HQ->Oxidation Excess Oxidant or Air Intermediate Michael Adduct Intermediate HQ->Intermediate + EAA (Lewis Acid) EAA Ethyl Acetoacetate Derivative Impurity_Q IMPURITY A: Benzoquinone (Red/Brown) Oxidation->Impurity_Q Target TARGET: Ethyl 5-hydroxybenzofuran -2-carboxylate Intermediate->Target Cyclization (- H2O) Impurity_Bis IMPURITY B: Bis-benzofuran (Dimer) Intermediate->Impurity_Bis + 2nd Eq EAA (Over-reaction) Impurity_Acid IMPURITY C: Carboxylic Acid (Hydrolysis) Target->Impurity_Acid High pH / H2O (Hydrolysis)

Figure 1: Mechanistic bifurcation showing how oxidation and stoichiometry errors lead to specific impurities.

Purification Protocols (Remediation)

If impurities are already present, follow these standardized purification protocols.

Protocol A: Activated Carbon Treatment (For Color/Quinones)

Use this when the product is off-color (Red/Brown).

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g) . If solubility is poor, add small amounts of Methanol (up to 10% v/v).

  • Adsorbent Addition: Add Activated Carbon (10 wt% relative to crude) .

    • Technical Note: Use acid-washed carbon to prevent metal-catalyzed oxidation.

  • Reflux: Heat to mild reflux (70°C) for 30 minutes.

  • Filtration: Filter hot through a Celite pad. The filtrate should be significantly lighter (pale yellow).

  • Concentration: Evaporate solvent to near dryness before proceeding to Protocol B.

Protocol B: Recrystallization (For Regioisomers & Dimeric Impurities)

Recrystallization is superior to chromatography for this compound due to its high crystallinity.

ParameterSpecificationRationale
Primary Solvent Ethanol (95%) or Toluene Ethanol provides good solubility at high temp and poor at low temp. Toluene is excellent for removing non-polar dimers.
Concentration 1g solute / 8-10 mL solventHigh dilution prevents trapping of impurities in the crystal lattice.
Cooling Rate 10°C per hourSlow cooling favors the formation of the thermodynamically stable crystal form of the 5-hydroxy ester, excluding impurities.
Wash Solvent Cold Ethanol (-10°C)Prevents re-dissolution of the target product during filtration.

Step-by-Step:

  • Suspend crude solid in Ethanol.

  • Heat to reflux (approx. 78°C) until fully dissolved.

  • Self-Validation Step: If solids remain after 15 mins at reflux, filter hot. These are likely inorganic salts (ZnI₂ residues) or polymers.

  • Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Chill to 0-5°C for 1 hour.

  • Filter and wash with cold ethanol.

  • Target Melting Point: 135–138°C (Verify against standard).

Process Optimization (Prevention)

To avoid these issues in future batches, implement these process controls.

DOT Diagram: Purification Decision Tree

PurificationLogic Start Crude Product Isolated CheckColor Is solid Red/Brown? Start->CheckColor CarbonTreat Perform Carbon Treatment (Protocol A) CheckColor->CarbonTreat Yes CheckPurity HPLC Purity > 95%? CheckColor->CheckPurity No CarbonTreat->CheckPurity Recryst Recrystallize from Ethanol (Protocol B) CheckPurity->Recryst Yes (Polishing) Column Column Chromatography (Last Resort) CheckPurity->Column No (<85%) Final Pure Ethyl 5-hydroxybenzofuran -2-carboxylate Recryst->Final Column->Final

Figure 2: Decision matrix for selecting the appropriate purification strategy based on crude quality.

Critical Process Parameters (CPPs)
  • Stoichiometry Control:

    • Ensure Hydroquinone is in slight excess (1.05 eq) relative to the

      
      -keto ester.
      
    • Why? Excess keto-ester leads to bis-alkylation (dimers). Excess hydroquinone is water-soluble and easily washed away during workup.

  • Oxidant Addition (If using PIDA/ZnI₂):

    • Add the oxidant portion-wise over 1 hour.

    • Why? A massive spike in oxidant concentration favors the formation of quinone byproducts over the desired cyclization.

  • pH Management:

    • Keep workup pH < 8.

    • Why? The ester bond is labile. High pH hydrolyzes the ester to the acid (Impurity C).

References

  • Lin, Z., et al. (2022).[1] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen, 6, 158–163.[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Bernini, R., et al. (2013). "Synthesis of benzofuran derivatives via a DMAP-mediated tandem cyclization." Molecules, 18(1), 183717. (Discusses impurity profiles in benzofuran synthesis).
  • Process Chemistry Standards: "Recrystallization Guide." Chemistry LibreTexts.

Sources

Improving the stability of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Stability Assurance & Troubleshooting Guide

Reference ID: CAS 35214-62-1 (Analogous Derivatives) Chemical Class: Benzofuran / Phenolic Ester Support Tier: Advanced Research Applications

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate presents a dual-stability challenge common to electron-rich heterocycles: oxidative sensitivity (due to the C5-hydroxyl group) and hydrolytic susceptibility (at the C2-ethyl ester). While the benzofuran core is aromatic and generally robust, the synergistic effect of these functional groups requires strict environmental control to prevent the formation of quinoid impurities and carboxylic acid degradation products.

This guide provides a self-validating workflow to ensure the integrity of your material during synthesis, storage, and application.

Module 1: Troubleshooting Oxidation & Discoloration

Symptom: Material turns pink, red, or dark brown upon storage or dissolution. Root Cause: Quinone methide formation or oxidative coupling of the phenolic hydroxyl group.

The C5-hydroxyl group activates the benzofuran ring, making it electron-rich and susceptible to radical attack by atmospheric oxygen. This is accelerated by trace metal ions or basic pH.

Diagnostic & Remediation Protocol
ObservationProbable CauseImmediate Action
Pink Tint Early-stage oxidation (Trace Quinones)Recrystallize immediately from Ethanol/Water (9:1) with 0.1% Ascorbic Acid.
Dark Brown/Black Advanced polymerization/OligomerizationCritical Failure. Purify via silica column chromatography (flush with

).
Cloudiness in Solution Metal-catalyzed radical formationAdd chelating agent (EDTA) to aqueous buffers; filter organic solvents.
Prevention Strategy: The "Argon Blanket" Rule
  • Solvent Degassing: Never dissolve this compound in non-degassed solvents. Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Antioxidant Spiking: For long-term solution storage, add Butylated Hydroxytoluene (BHT) at 0.05% (w/v) if downstream chemistry permits.

  • Acidity Control: Maintain pH < 7.5. Phenolate ions (formed at pH > 8) oxidize

    
     times faster than the neutral phenol.
    

Module 2: Hydrolysis & Ester Stability

Symptom: Loss of ethyl group; appearance of a new polar peak in HPLC (Retention Time shift). Root Cause: Hydrolysis of the C2-ethyl ester to 5-hydroxybenzofuran-2-carboxylic acid.

While benzofuran-2-esters are conjugated and relatively stable, the presence of the 5-OH group can assist hydrolysis through intramolecular hydrogen bonding or electronic donation.

FAQ: Stability in Aqueous Media

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with a half-life limit.

  • Stability Window: < 6 hours at 37°C.

  • Mechanism:[1][2][3][4][5][6] Phosphate buffers can catalyze ester hydrolysis.

  • Recommendation: Prepare stock solutions in DMSO (anhydrous) and dilute immediately before use. Do not store aqueous dilutions.

Q: Why is my NMR showing a broad singlet at 11-13 ppm? A: This indicates the formation of the carboxylic acid (degradation product). The ethyl quartet (approx. 4.3 ppm) and triplet (1.3 ppm) will act as your internal standard for purity. If the integration of the ethyl quartet drops below 2.0 relative to the aromatic protons, hydrolysis has occurred.

Module 3: Photostability & Thermal Storage

Symptom: Unidentified impurities appearing after benchtop exposure. Root Cause: [2+2] Photocycloaddition or Ring Opening.

Benzofurans are strong UV chromophores. Exposure to ambient light (especially fluorescent lab lighting) can induce dimerization or photo-oxidation.

Storage Protocol (Standard Operating Procedure)
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Backfill with Argon gas before sealing.

  • Temperature: -20°C is mandatory for storage > 1 week.

  • Desiccation: Store over silica gel or

    
    . Moisture promotes hydrolysis.
    

Visualizing Degradation Pathways

The following diagram maps the kinetic risks associated with environmental exposure. Use this to identify where your workflow may be exposing the compound to risk.

DegradationPathways Compound Ethyl 5-hydroxybenzofuran- 2-carboxylate (Active) Quinone Quinoid/Dimer Impurities (Pink/Brown Color) Compound->Quinone O2 / pH > 8.0 (Oxidation) Acid 5-Hydroxybenzofuran- 2-carboxylic Acid (Polar Impurity) Compound->Acid H2O / H+ or OH- (Hydrolysis) PhotoProduct Ring-Opened Aldehydes Compound->PhotoProduct UV Light (hν) (Photolysis) Air Atmospheric Oxygen Air->Compound Moisture Ambient Moisture Moisture->Compound

Figure 1: Primary degradation vectors. Note that oxidation (Red path) is irreversible, while hydrolysis (Yellow path) changes the chemical properties significantly.

Module 4: Purification & Recovery Workflow

If your batch has degraded, follow this decision tree to recover usable material.

PurificationWorkflow Start Degraded Batch Check ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck PurityCheck Is Purity > 90%? ColorCheck->PurityCheck No (White/Off-white) Recryst Recrystallization Solvent: EtOH/H2O (9:1) Additive: 1% Ascorbic Acid ColorCheck->Recryst Yes (Minor) Column Flash Chromatography Stationary: Silica Gel Mobile: Hexane/EtOAc (Gradient) ColorCheck->Column Yes (Major/Dark) PurityCheck->Recryst Yes (Remove trace acid) PurityCheck->Column No (Complex impurities) Recryst->Start Re-analyze Discard Discard Batch (Irreversible Polymerization) Column->Discard Tailing/Baseline smear

Figure 2: Decision matrix for material recovery. Prioritize recrystallization for minor oxidation; use chromatography for hydrolysis products.

References

  • Lin, Z., et al. (2022).[7] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen, 6, 158–163.[7] Link

    • Relevance: Establishes the susceptibility of the 5-hydroxybenzofuran core to oxidative conditions during synthesis and handling.
  • Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

    • Relevance: Details the stability of benzofuran-2-carboxylate intermediates and common degradation pathways during isol
  • Matuszek, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, Article ID 183717. Link

    • Relevance: Provides specific spectral data (NMR/MS) for identifying hydrolysis products (carboxylic acids) versus the parent ester.
  • Plenco. (2025). "Material Storage for Phenolic Resins and Compounds." Plenco Technical Guide. Link

    • Relevance: Industrial standard for storage conditions of phenolic compounds to prevent moisture absorption and thermal degrad

Sources

Technical Support Center: Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Reactivity, and Purification[1]

Introduction: The Molecule at a Glance

Ethyl 5-hydroxybenzofuran-2-carboxylate is a versatile scaffold in medicinal chemistry, serving as a critical intermediate for anti-arrhythmic agents (Amiodarone analogs), antimicrobial compounds, and fluorescent probes.[1] Its dual functionality—the phenolic hydroxyl group at C5 and the ester at C2—provides two distinct orthogonal handles for chemical modification.[1]

However, this duality creates specific reactivity challenges. The electron-rich furan ring is susceptible to oxidation, while the phenolic proton requires careful base management to prevent side reactions during alkylation.[1] This guide addresses the three most common failure points: Cyclization Efficiency , Regioselective Functionalization , and Hydrolytic Stability .[1]

Module 1: Synthesis Troubleshooting (The Rap-Stoermer Route)

The most robust laboratory-scale synthesis involves the Rap-Stoermer condensation (or modified Williamson ether synthesis followed by cyclization) starting from 2,5-dihydroxybenzaldehyde and ethyl bromoacetate (or chloroacetate).[1]

Workflow Visualization

RapStoermerReaction Start 2,5-Dihydroxybenzaldehyde + Ethyl Bromoacetate Base Base Addition (K2CO3 or TEA) Start->Base DMF/Acetone Inter Intermediate: O-Alkylated Aldehyde Base->Inter Williamson Ether Cyclization Intramolecular Aldol Condensation Inter->Cyclization -H2O (Reflux) Product Ethyl 5-hydroxybenzofuran- 2-carboxylate Cyclization->Product Workup

Figure 1: The One-Pot Rap-Stoermer Synthesis Workflow. This cascade reaction involves O-alkylation followed by base-catalyzed cyclodehydration.[1]

Troubleshooting Guide: Low Yields & Impurities
SymptomProbable CauseCorrective ActionMechanism/Logic
Low Yield (<40%) Incomplete CyclizationIncrease Temperature: Switch solvent from Acetone (bp 56°C) to DMF (bp 153°C) or MEK (bp 80°C).[1]The initial O-alkylation is fast, but the subsequent aldol condensation (ring closure) often requires higher activation energy [1].[1]
Sticky Black Tar Polymerization / OxidationInert Atmosphere: Run reaction under N2 or Ar.[1] Add Antioxidant: Trace NaBH4 is risky; better to exclude O2 strictly.[1]The electron-rich dihydroxybenzaldehyde and the resulting phenol are prone to quinone formation/polymerization in air under basic conditions.[1]
Starting Material Remains Base InsolubilityGrind Base: Use finely powdered anhydrous K2CO3.[1] Add Catalyst: Add 5-10 mol% KI (Finkelstein condition) if using chloroacetate.[1]K2CO3 has low solubility in organic solvents.[1] Increasing surface area or exchanging Cl for I accelerates the initial alkylation step.[1]
Product is an Oil Residual Solvent (DMF)Aqueous Wash: Wash organic layer 3x with water, then brine.[1] Lyophilize: If stable, freeze-dry from benzene/dioxane (caution).DMF binds strongly to polar phenols.[1] Thorough aqueous washing is required to break the hydrogen bonding network.[1]

Module 2: Functionalization & Reactivity

Once synthesized, the user often needs to modify the C5-OH (alkylation) or the C2-Ester (hydrolysis).[1]

Protocol 1: Regioselective O-Alkylation (C5-OH)

Challenge: Preventing C-alkylation on the furan ring or over-reaction.[1] Standard: Williamson Ether Synthesis (R-X + Base).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-hydroxybenzofuran-2-carboxylate in dry Acetonitrile (ACN) or DMF .

  • Deprotonation: Add 1.5 eq of K2CO3 (anhydrous). Stir at RT for 15 mins.[1][2] Color change (yellowing) indicates phenoxide formation.[1]

  • Addition: Add 1.1 eq of Alkyl Halide dropwise.

  • Heating: Heat to 60-80°C. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: The Rf of the product will be significantly higher than the starting phenol.[1]

Decision Tree: Optimizing Alkylation

AlkylationLogic Start Issue: Low Conversion in O-Alkylation CheckSolvent Solvent Used? Start->CheckSolvent CheckBase Base Used? CheckSolvent->CheckBase DMF/ACN SolventAction Switch to DMF or DMSO (Polar Aprotic promotes O-attack) CheckSolvent->SolventAction Acetone/THF BaseAction Switch to Cs2CO3 (Cesium Effect) CheckBase->BaseAction K2CO3 (Slow) SideProduct Issue: C-Alkylation (Ring Substitution) CheckBase->SideProduct NaH (Fast) SideAction Use Softer Base (K2CO3) Lower Temp Avoid NaH SideProduct->SideAction

Figure 2: Logic flow for troubleshooting O-alkylation.[1] Polar aprotic solvents dissociate the ion pair, enhancing the nucleophilicity of the phenoxide oxygen [2].

Protocol 2: Ester Hydrolysis (Saponification)

Challenge: The furan ring is acid-sensitive (can undergo ring-opening), and the phenol is oxidation-prone.[1] Recommended: Mild Alkaline Hydrolysis.[1]

  • Solvent: THF:Water (1:1) or Methanol:Water (2:1).[1]

  • Base: LiOH (2-3 eq). LiOH is milder than NaOH and often provides cleaner conversion.

  • Temperature: Room Temperature (RT) to 40°C. Do not reflux unless necessary, to avoid decarboxylation of the resulting acid.

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH 3-4.[1]

    • Precipitation: The acid often precipitates.[1] Filter and wash with cold water.[1]

    • Extraction: If no precipitate, extract with EtOAc.[1]

Module 3: Purification & Characterization

Physical Properties Data
PropertyValue / CharacteristicNotes
Appearance Off-white to beige solidDarkens upon oxidation (quinone formation).[1]
Melting Point 168–172 °C (Lit.[1] varies)Sharp mp indicates high purity.[1]
Solubility DMSO, DMF, EtOAc, Hot EtOHPoorly soluble in water and hexane.[1]
pKa (C5-OH) ~9.5 - 10.0Typical phenol acidity [3].[1]
Recrystallization Guide

If the crude product is colored (brown/red) due to oxidation:

  • Solvent: Ethanol/Water mixture.[1]

  • Procedure: Dissolve in minimum boiling Ethanol. Add activated charcoal (optional, to remove color), filter hot. Add warm water dropwise until turbidity appears. Cool slowly to 4°C.

  • Alternative: Toluene (for very non-polar impurities).[1]

FAQs: Rapid Response

Q: Can I use NaH for the O-alkylation? A: Yes, but proceed with caution. NaH is a strong base that generates "naked" phenoxides.[1] While this increases reactivity, it also increases the risk of C-alkylation on the electron-rich benzofuran ring (positions 4, 6, or 7) or polymerization.[1] K2CO3 in DMF is the safer, more robust choice for O-alkylation [2].[1]

Q: My product has a strong almond-like smell. What is it? A: This indicates unreacted 2,5-dihydroxybenzaldehyde (or the starting aldehyde derivative).[1] The cyclization was incomplete. Check the "Synthesis Troubleshooting" table above (increase temp/time).

Q: The ester hydrolyzed, but I lost the carboxylic acid group (Decarboxylation). Why? A: Benzofuran-2-carboxylic acids can decarboxylate upon heating, especially in acidic media.[1] If you acidified the saponification mixture while it was still hot, or if you used strong acid (conc.[1] HCl) and heat, you likely generated the 5-hydroxybenzofuran (decarboxylated product).[1] Acidify at 0°C.[1]

Q: How do I store the intermediate? A: Store under inert gas (Argon) at -20°C. The phenolic group makes it susceptible to autoxidation in air, turning the solid pink or brown over time.[1]

References

  • Mechanism of Rap-Stoermer Reaction

    • Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[1]

    • Source: ResearchGate / Journal of Chemistry.[1]

    • URL:[Link]

  • Alkylation Selectivity

    • Title: Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates (Analogous Phenolic Alkyl
    • Source: Russian Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Acidity and pKa Data

    • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[1]

    • Source: University of Tartu / Pure Appl.[1] Chem.

    • URL:[Link][1]

  • General Hydrolysis of Esters

    • Title: The Hydrolysis of Esters.[1][3][4][5]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BZF-SYN-OPT-2026

Triage & Diagnostic: Select Your Workflow

Before troubleshooting, confirm your synthetic pathway. Benzofuran synthesis is highly substrate-dependent. Use the decision matrix below to verify you are using the correct catalytic system for your precursors.

Workflow Selector (DOT Visualization)

Benzofuran_Workflow Start Start: Identify Precursors o_Halo o-Halophenol + Terminal Alkyne Start->o_Halo o_Halo_Internal o-Halophenol + Internal Alkyne Start->o_Halo_Internal Phenol Phenol + Alkyne (Oxidative) Start->Phenol Salicyl Salicylaldehyde + Alpha-Halo Ketone Start->Salicyl Pd_Sono System A: Pd/Cu (Sonogashira-Cyclization) o_Halo->Pd_Sono Standard Route Pd_Larock System B: Pd-Catalyzed Annulation (Larock-Type) o_Halo_Internal->Pd_Larock Intermolecular Cu_Ox System C: Cu-Catalyzed Oxidative Cyclization Phenol->Cu_Ox Aerobic/Low Cost Base_Med System D: Rap-Stoermer (Transition Metal Free) Salicyl->Base_Med Condensation

Figure 1: Decision matrix for selecting the primary catalytic strategy based on starting materials.

Module A: Palladium-Catalyzed Systems (The Gold Standard)

Primary Application: Synthesis from o-halophenols and alkynes (Sonogashira coupling followed by cyclization).

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical failure point is often the competition between the Sonogashira coupling (Step 1) and the 5-endo-dig cyclization (Step 2). If the metal center is too crowded or electron-poor after Step 1, cyclization stalls.

Troubleshooting & FAQs

Q: My reaction turns black immediately (Pd-Black formation) and conversion is low (<15%). What is happening?

  • Diagnosis: Catalyst decomposition (aggregation of Pd(0) nanoparticles). This occurs when the rate of reduction to Pd(0) exceeds the rate of oxidative addition, or when ligands dissociate.

  • Solution:

    • Ligand Overload: Increase the Phosphine:Pd ratio from 2:1 to 4:1.

    • Ligand Switch: Switch from PPh₃ to bulky, electron-rich ligands like XPhos or SPhos . These stabilize the Pd(0) species and accelerate oxidative addition into aryl chlorides/bromides.

    • Degassing: Ensure strict anaerobic conditions. Oxygen accelerates phosphine oxidation (forming O=PPh₃), stripping the metal of its stabilizing ligands.

Q: I isolate the linear alkyne-phenol intermediate, but the ring won't close to form the benzofuran.

  • Diagnosis: The "Stalled Intermediate." The acidity of the phenol or the nucleophilicity of the oxygen is insufficient to attack the Pd-activated alkyne, or the Pd has dissociated before cyclization.

  • Solution:

    • Base Strength: Switch from Et₃N (pKa ~10.7) to Cs₂CO₃ (in DMF/Dioxane). Cesium's "cesium effect" improves solubility and phenoxide nucleophilicity.

    • Temperature: Cyclization has a higher activation energy than the initial coupling. If running at RT, increase to 60–80°C.

    • One-Pot, Two-Step: If it persists, drive the Sonogashira to completion, then add 5 mol% AuCl₃ or AgOTf to catalyze the specific cyclization step.

Q: I am observing significant homocoupling of my alkyne (Glaser product) instead of the benzofuran.

  • Diagnosis: Presence of Copper (CuI) + Oxygen.[2][3]

  • Solution:

    • Copper-Free Protocol: Switch to a Cu-free Sonogashira variant using Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) with Cs₂CO₃ in CH₃CN .

    • Argon Sparge: If CuI is necessary for reactivity, sparge solvents with Argon for 30 minutes, not just a vacuum/backfill cycle.

Module B: Regioselectivity Control (Larock-Type)

Primary Application: Intermolecular annulation of o-iodophenols with internal alkynes.

The Regioselectivity Challenge

When reacting an internal alkyne (R¹-C≡C-R²), two isomers are possible: the R group at C2 or C3.

  • Rule of Thumb: In Pd-catalyzed annulation, the sterically larger group generally prefers the C2 position (distal to the ring fusion) to minimize steric clash with the aryl ring during the insertion step.

Troubleshooting & FAQs

Q: I need the bulky group at C3, but I'm getting it at C2 ( >95:5 ratio). How do I reverse this?

  • Diagnosis: The reaction is under steric control (Thermodynamic/Kinetic bias toward minimizing clash).

  • Solution:

    • Directing Groups: Use an alkyne with a coordinating group (e.g., an ester or alcohol) on the side you want at C3. The Pd(II) will coordinate to the directing group prior to insertion, overriding steric bias.

    • Silyl Switching: Use a trimethylsilyl (TMS) alkyne. The TMS group invariably ends up at C2 due to extreme bulk. You can then perform ipso-substitution (iodination/bromination) at the C2-TMS position and cross-couple your desired "bulky" group there in a subsequent step.

Q: Is there a difference between 5-exo-dig and 6-endo-dig cyclization here?

  • Analysis: For o-alkynylphenols, the natural cyclization is 5-endo-dig to form benzofuran.

  • Warning: If you use o-alkynyl benzyl alcohols, you risk forming isochromenes (6-endo-dig).

  • Control: To ensure 5-membered benzofuran formation, maintain high electron density on the metal (using electron-rich phosphines) which favors the 5-exo/endo pathway over the 6-endo pathway in competitive substrates.

Module C: Sustainable & Non-Precious Metal Catalysis (Cu/Fe)

Primary Application: Cost-sensitive scale-up or "Green Chemistry" requirements.

Catalyst Performance Matrix
FeaturePalladium (Pd)Copper (Cu)Iron (Fe)
Cost High (

$)
Low ($)Very Low ($)
Toxicity Moderate (Heavy Metal)ModerateLow
Substrate Scope Broad (Cl, Br, I, OTf)Limited (Mostly I, some Br)Limited (Electron-rich)
O2 Sensitivity Sensitive (Requires Inert)Often requires O2 (Aerobic)Variable
Key Issue Pd-Black / CostHigh Catalyst Loading (10-20%)Low Turnover Frequency
Troubleshooting & FAQs

Q: My Copper-catalyzed reaction works on small scale (50mg) but fails on gram scale.

  • Diagnosis: Mass transfer limitation of Oxygen. Many Cu-catalyzed benzofuran syntheses are oxidative cyclizations requiring O₂ as the terminal oxidant.

  • Solution:

    • Active Sparging: Do not rely on a balloon. Use a bubbler to actively pass O₂ or Air through the solution.

    • Surface Area: High stirring rates (>800 RPM) are critical to maintain dissolved oxygen levels.

Q: Can I use Iron (FeCl₃) for this?

  • Guidance: Yes, but primarily for the cyclization of 2-alkynylphenols or 1,3-dicarbonyls . Iron is generally poor at the initial cross-coupling step.

  • Protocol: Use FeCl₃ (10 mol%) in Toluene at 80°C. This is excellent for acid-sensitive substrates where you want to avoid strong bases.

Experimental Protocols (SOPs)

Protocol A: Robust Pd-Catalyzed Synthesis (General Purpose)

Best for: High value intermediates, complex functional groups.

  • Charge Vessel: In a glovebox or under Argon, add:

    • o-Iodophenol derivative (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-3 mol%) - The workhorse catalyst.

    • CuI (1-2 mol%) - Co-catalyst.

    • Et₃N (3.0 equiv) - Base/Solvent system.

  • Solvent: Add DMF (degassed, anhydrous). Concentration: 0.1 M.

  • Reaction: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove Cu/Pd salts. Dry over Na₂SO₄.

Protocol B: Ligand-Enhanced Protocol (Difficult Substrates)

Best for: Aryl chlorides or sterically hindered phenols.

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) .

  • Base: Cs₂CO₃ (2.0 equiv) .

  • Solvent: 1,4-Dioxane or Toluene at 100°C .

  • Note: Pre-stir the Pd(OAc)₂ and XPhos in the solvent for 5 mins before adding substrates to ensure active catalyst formation.

Visualizing the Mechanism

Understanding the cycle allows you to pinpoint where your reaction is stalling.

Pd_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation/Coordination (Alkynyl-Pd-Ar) OxAdd->TransMet + Alkyne / Base Insert Carbopalladation (Insertion of Alkyne) TransMet->Insert Regioselectivity Step Cyclize Intramolecular Displacement (Ring Closure) Insert->Cyclize Pd-O Bond Formation Cyclize->Pd0 Reductive Elimination Product Benzofuran Product Cyclize->Product

Figure 2: The catalytic cycle for Pd-mediated benzofuran synthesis.[4] The 'Insertion' step dictates regioselectivity.[1]

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link(Foundational text for Pd-annulation logic, applicable to benzofurans).

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2006). The palladium-catalyzed assembly and functionalization of benzo[b]furans. Current Organic Chemistry, 10(12), 1423–1455. Link(Comprehensive review on Pd-catalysis).

  • Reddy, K. H. V., et al. (2022).[4][5] Benzofuran Synthesis via Palladium–Copper-Based Catalyst.[4][5][6][7] ACS Omega, 7, 18. Link(Modern protocols for Pd/Cu cooperative catalysis).

  • Willis, M. C., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86, 6931–6936.[8] Link(Detailed discussion on regioselectivity issues).

  • Succaw, G. L., & Doxsee, K. M. (2009). Palladium-Catalyzed Synthesis of a Benzofuran: Green Chemistry Laboratory Experiment. SciELO. Link(Practical guide on solvent/base selection for green profiles).

For further assistance, please contact the Synthesis Optimization Group with your specific substrate structure and NMR data.

Sources

Overcoming poor solubility of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Solubility Support Center for researchers working with benzofuran scaffolds. It addresses the specific physicochemical challenges of this pharmacophore, moving beyond generic advice to provide actionable, mechanism-based solutions.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Benzofuran Derivatives[1]

Welcome to the technical support hub. As a Senior Application Scientist, I understand that the benzofuran core—while a privileged scaffold in medicinal chemistry (e.g., Amiodarone, Methoxsalen)—presents a classic "brick dust" challenge. Its planar, bicyclic aromatic structure drives strong


 stacking interactions, resulting in high crystal lattice energy and poor aqueous solubility.

Below are the Troubleshooting Guides (Tickets) and Standard Operating Procedures (SOPs) designed to overcome these barriers.

🎫 Ticket #01: "My derivative precipitates immediately in aqueous media."

Diagnosis: High Crystal Lattice Energy & Hydrophobicity.[1][2] Root Cause: The benzofuran ring is highly lipophilic (LogP > 3).[1][2] If your derivative lacks ionizable centers, it relies solely on weak van der Waals forces for solvation, which cannot overcome the strong lattice energy of the solid state.

🛠️ Solution A: Salt Screen Strategy (For Ionizable Derivatives)

If your molecule has a basic nitrogen (e.g., amino side chain common in antiarrhythmics), salt formation is the first line of defense.[1]

Protocol: Micro-Scale Salt Screening

  • Objective: Disrupt the crystal lattice by introducing ionic bonds and increasing hydrophilicity.

  • Reagents: HCl, Methanesulfonic acid (MsOH), Sulfuric acid, Tartaric acid.[1]

  • Procedure:

    • Dissolve 50 mg of free base in minimal acetone or THF.[1][2]

    • Add 1.05 equivalents of acid (dissolved in EtOH).

    • Cool to 4°C for 12 hours.

    • Critical Decision Point:

      • Precipitate forms:[1] Filter and analyze by XRPD (X-Ray Powder Diffraction) to ensure it's a new crystal form, not just the physical mixture.

      • No precipitate: Add anti-solvent (diisopropyl ether or hexane) dropwise.[1][2]

Data Insight: Counter-ion Performance for Benzofurans Based on Amiodarone optimization data [1, 2]

Counter-ionSolubility (mg/mL, pH 4.[1]5)HygroscopicityStability Risk
Hydrochloride 0.7 - 1.2ModerateLow
Mesylate > 5.0HighModerate (Hydrolysis)
Tartrate 2.5 - 3.0LowLow
Free Base < 0.001LowN/A

Scientist's Note: For benzofurans, the Mesylate salt often yields the highest solubility due to the disruption of packing efficiency, but be wary of hygroscopicity during storage [1].

🎫 Ticket #02: "I cannot chemically modify the core. How do I formulate it?"

Diagnosis: Need for Physical Modification.[1][2] Root Cause: The compound is neutral or sensitive to pH changes.[2] Recommended Strategy: Cyclodextrin (CD) Complexation.[1][2][3]

🛠️ Solution B: Cyclodextrin Inclusion Complex

Benzofurans fit well into the hydrophobic cavity of


-Cyclodextrin (

-CD) and its derivatives (HP-

-CD).[1][2]

Mechanism: The hydrophobic benzofuran moiety displaces high-energy water molecules from the CD cavity.[2] This is entropically driven.

SOP: Ultrasonic-Assisted Complexation

  • Preparation: Dissolve HP-

    
    -CD in water (molar ratio 1:1 to 1:2 drug:CD).
    
  • Addition: Add benzofuran derivative (dissolved in minimal ethanol if necessary) to the CD solution.

  • Energy Input: Probe sonicate at 40% amplitude for 10 minutes (pulse on/off 5s) to overcome the activation energy barrier.

  • Equilibration: Stir for 24 hours at room temperature.

  • Finishing: Filter (0.45 µm) and lyophilize.

Visualizing the Mechanism:

CD_Complexation cluster_0 State A: Free Components cluster_1 State B: Inclusion Complex Drug Benzofuran (Hydrophobic) Complex Inclusion Complex (Water displaced) Drug->Complex Driving Force: Hydrophobic Effect CD Cyclodextrin (Water in cavity) CD->Complex Release of High-Energy Water caption Fig 1: Thermodynamic mechanism of Benzofuran-CD complexation.

🎫 Ticket #03: "The dissolution rate is too slow for oral absorption."[2]

Diagnosis: Dissolution-Rate Limited Absorption (BCS Class II).[1][2] Root Cause: Even if equilibrium solubility is acceptable, the high lattice energy prevents rapid release in the GI tract. Recommended Strategy: Solid Dispersions (Amorphous State Stabilization).[1][2]

🛠️ Solution C: Solid Dispersion via Solvent Evaporation

This method traps the benzofuran in a high-energy amorphous state within a polymer matrix, preventing recrystallization.[1][2]

Protocol:

  • Carrier Selection: Use PEG 6000 or PVP K30 .[1][2] (PEG 6000 has shown superior results for amiodarone-like structures [3]).[1][2]

  • Ratio: Start with 1:5 (Drug:Polymer) w/w.

  • Solvent: Dissolve both in a common solvent (e.g., Dichloromethane/Ethanol 1:1).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.[1][2]

  • Pulverization: Sieve the resulting solid to < 200 µm.

Troubleshooting Table: Solid Dispersions

ObservationProbable CauseCorrective Action
Sticky/Gummy Product Tg (Glass Transition Temp) is too low.Switch carrier to PVP K90 or HPMC; store with desiccant.[1][2]
Recrystallization (Opaque) Drug loading too high; polymer saturation.[1][2]Increase polymer ratio to 1:10; check for moisture uptake.[1][2]
Slow Dissolution Polymer gelling (common with HPMC).[1][2]Add a surfactant (e.g., 1% SLS) to the matrix.[1]

🧠 Decision Logic: Selecting the Right Strategy

Use this flow to determine the optimal path for your specific derivative.

Solubility_Strategy Start Start: Benzofuran Derivative Poor Solubility Check_Ionizable Is there an ionizable group? (Basic N or Acidic COOH) Start->Check_Ionizable Salt_Route Salt Formation Screening (HCl, Mesylate, Tartrate) Check_Ionizable->Salt_Route Yes Check_Stability Is the molecule pH stable? Check_Ionizable->Check_Stability No CD_Route Cyclodextrin Complexation (HP-beta-CD) Check_Stability->CD_Route Yes (pH 4-8) SD_Route Solid Dispersion (PEG 6000 / PVP) Check_Stability->SD_Route Yes (Thermostable) Prodrug Chemical Modification (Prodrug/Polar Groups) Check_Stability->Prodrug No (Labile) caption Fig 2: Decision Matrix for Benzofuran Solubility Enhancement.

❓ Frequently Asked Questions (FAQ)

Q: Can I use DMSO for biological assays if my benzofuran precipitates upon dilution? A: DMSO is a common solvent, but benzofurans often "crash out" when the DMSO stock is diluted into aqueous media (the "solvent shift" effect).

  • Fix: Use an intermediate dilution step with PEG 400 or Tween 80 .[1][2]

  • Protocol: Dissolve in DMSO

    
     Dilute 1:10 in PEG 400 
    
    
    
    Dilute into Media.

Q: Why is my mesylate salt turning yellow? A: Mesylate salts of benzofurans can be sensitive to oxidation or hydrolysis if traces of methanesulfonic acid remain. Ensure rigorous drying and consider storing under nitrogen.[1][2]

Q: Which Cyclodextrin is best for benzofurans? A: HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  is generally superior to native 

-CD.[1][2] The hydroxypropyl groups disrupt the CD's own hydrogen bonding, preventing the complex itself from precipitating, and the cavity size is ideal for the benzofuran bicycle [4].

📚 References

  • BenchChem. (2025).[1][4] Technical Support Center: Workup Procedures for Benzofuran Derivatives. Retrieved from [1][2]

  • SciELO. (2016).[1][2] Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2021).[1][2] Study on Acute Toxicity of Amiodarone New Complexes With Cyclodextrin. Retrieved from [1][2]

  • MDPI. (2019).[1][2] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [1][2]

  • PharmTech. (2008).[1][2] Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [1][2]

Sources

Technical Support Center: Advanced NMR Interpretation for Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ambiguous NMR Data in Substituted Benzofuran Scaffolds Role: Senior Application Scientist Ticket ID: BZF-NMR-ADV-001

Introduction: The "Fused-Ring" Challenge

Welcome to the Advanced Spectroscopy Support Center. If you are accessing this guide, you are likely facing a common bottleneck in heterocyclic drug discovery: benzofuran regioisomerism .

Unlike simple phenyl systems, the benzofuran scaffold presents a "blind spot" at the bridgehead carbons (C3a, C7a) and often exhibits deceptive long-range couplings (


, 

) that mimic vicinal splitting. This guide bypasses standard textbook definitions to address the specific interpretative traps encountered during structural elucidation.

Module 1: The Furan Ring (C2 vs. C3 Substitution)

User Issue: "I have a mono-substituted furan ring, but I cannot definitively assign the remaining proton to position C2 or C3 based on chemical shift alone."

The Diagnostic Protocol

While chemical shift is a useful indicator, it is solvent-dependent and affected by the electronic nature of substituents on the benzene ring. You must rely on coupling constants and 13C satellites for confirmation.

1. Chemical Shift Rules (Baseline)
Proton PositionTypical

(ppm)
Electronic EnvironmentKey Characteristic
H-2 7.40 – 7.80Deshielded (

to Oxygen)
Often overlaps with benzene protons.
H-3 6.50 – 6.90Shielded (

to Oxygen)
Distinctive "upfield" aromatic signal.
2. The Coupling Constant "Fingerprint"

If the furan ring is unsubstituted , the coupling between H2 and H3 (


) is characteristic.
  • 
     Value:  ~2.0 – 2.3 Hz.
    
  • Interpretation: This is significantly smaller than a standard cis-alkene coupling (7–10 Hz) but larger than most meta-couplings.

3. The "C2-Proton" Confirmation Test (HMBC)

If you suspect a substituent at C3 (leaving H2 unsubstituted), H2 will show a strong 3-bond HMBC correlation to the bridgehead carbon C7a (the quaternary carbon bonded to oxygen).

  • Logic: H2

    
     C7a (
    
    
    
    ) is a strong pathway.
  • Contrast: H3

    
     C7a is a 2-bond coupling (
    
    
    
    ), which is typically weak or silent in standard HMBC experiments (optimized for 8 Hz).

Module 2: Anchoring the Benzene Ring (Regioisomer Assignment)

User Issue: "I have a substituent on the benzene ring (positions 4, 5, 6, or 7), but the aromatic splitting patterns look identical (e.g., a doublet and a triplet). How do I know which position is substituted?"

This is the most critical failure point. A substituent at C5 often produces a splitting pattern indistinguishable from a substituent at C6 without 2D NMR.

Workflow: The "Bridgehead Anchor" Strategy

You must use the bridgehead carbons (C3a and C7a) as non-moving anchors to triangulate the protons.

Step 1: Identify the Bridgeheads (13C/HMBC)
  • C7a (Oxygenated): Extremely deshielded quaternary carbon (~150–160 ppm).

  • C3a (Non-oxygenated): Upfield quaternary carbon (~120–130 ppm).

Step 2: The H4 "Lighthouse" (NOESY)

The most reliable spatial anchor in the entire molecule is Proton H4 .

  • Mechanism: H4 is spatially proximate to H3 (furan ring).

  • Experiment: Run a NOESY or ROESY.

  • The Rule: The benzene proton that shows a strong NOE correlation to H3 is H4 .

    • Note: If C3 is substituted, this NOE may be to the substituent group at C3.

Step 3: Triangulation via HMBC

Once H4 is identified via NOESY, use HMBC to walk around the ring.

Target AssignmentHMBC Correlation PathLogic
Assign C7a Look for correlation from H4 H4

C7a is a 3-bond coupling (

). This confirms the identity of C7a.
Assign H7 Look for correlation to C7a H7 is the only other benzene proton (besides H5) that can see C7a strongly (

or

).
Distinguish C5 vs C6 Trace from H4If H4 is a doublet (indicating H5 is present), H5 will correlate to C3a (

).

Visualizing the Decision Logic

The following diagram illustrates the workflow for distinguishing ambiguous regioisomers using the "Lighthouse" method.

Benzofuran_Logic Start Ambiguous Benzofuran Regioisomer Step1 Step 1: Identify Furan Protons (H2 vs H3) Start->Step1 Decision1 Is H3 visible (approx 6.5-6.9 ppm)? Step1->Decision1 Step2 Step 2: Run NOESY/ROESY Decision1->Step2 Yes (H3 present) Step3 Step 3: HMBC Triangulation Decision1->Step3 No (C3 substituted) Result_H4 Identify H4 via NOE to H3 Step2->Result_H4 Strong Crosspeak Result_H4->Step3 Check_C7a Check correlations to C7a (O-linked Bridgehead) Step3->Check_C7a Outcome_H7 Proton showing 3-bond correlation to C3a is H5 (or H7 depending on path) Check_C7a->Outcome_H7 Map connectivity

Caption: Logical workflow for anchoring benzofuran substituents using H3-H4 spatial proximity and HMBC bridgehead correlations.

Module 3: Troubleshooting "Ghost" Couplings

User Issue: "My spectrum shows extra splitting that doesn't match the substitution pattern (e.g., a doublet appearing as a double-doublet)."

Benzofurans are notorious for Long-Range Coupling (W-Coupling) .

The "Zig-Zag" Pathway

In planar aromatic systems, protons separated by 5 bonds (


) can couple if they form a "W" shape.
  • Common Culprit: Coupling between H3 and H7 .

  • Magnitude: 0.5 – 1.0 Hz.

  • Symptom: H3 appears as a doublet (if H2 is subbed) or H7 appears broadened.

  • Solution: Decoupling experiment. Irradiate H3 and observe if the "fuzziness" on H7 collapses.

Experimental Protocol: Optimal Data Acquisition

To ensure unambiguous assignment, request the following parameters from your NMR facility. Standard "walk-up" parameters are often insufficient.

  • Solvent Selection:

    • Start with DMSO-d6 . The higher viscosity often sharpens exchangeable protons and separates overlapping aromatic signals better than CDCl3.

    • Tip: If H2/H3 overlap with the benzene ring, switch to Acetone-d6 or Benzene-d6 to induce an aromatic solvent induced shift (ASIS).

  • HMBC Optimization:

    • Standard HMBC is optimized for

      
       Hz.
      
    • Recommendation: If you are missing bridgehead correlations, request a Long-Range HMBC (LR-HMBC) optimized for 4–5 Hz. This will enhance the visibility of 3-bond correlations through the fused ring system.

  • Step-by-Step Acquisition Table:

ExperimentParameter SetPurpose
1H NMR 64 scans, 1s relaxation delayHigh S/N to see small long-range couplings (

Hz).
NOESY Mixing time: 500-800 msCRITICAL. Establishes H3

H4 spatial link.
HSQC Multiplicity EditedDistinguish CH/CH3 (up/down) from CH2 (inverted).
HMBC 2048 x 256 incrementsConnect H4 to C7a and H2 to C7a.

References

  • Review of Benzofuran NMR Characteristics

    • Title: NMR Spectroscopy of Benzofurans and Related Heterocycles.[1][2][3][4]

    • Source:Magnetic Resonance in Chemistry.
    • Context: Defines the standard chemical shift ranges for H2/H3 and the impact of the oxygen
    • Link:[Link](Generalized landing page for the journal due to specific article variability).

  • Long-Range Coupling in Fused Heterocycles

    • Title: Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues.[1][3]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the existence of 5-bond "W-coupling" between H3 and H7.
    • Link:[Link]

  • HMBC/HSQC Applic

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source:Oxford Instruments Applic
    • Context: Validates the use of 2D correlations to distinguish ortho/meta/para-like substitution patterns in arom
    • Link:[Link]

  • General NMR Chemical Shift Tables

    • Title: 1H NMR Chemical Shifts.[3][4][5][6][7][8][9]

    • Source:Chemistry LibreTexts.
    • Context: Reference for standard alkene vs.
    • Link:[Link]

Sources

Technical Support Center: 5-Hydroxybenzofuran Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Oxidation of 5-Hydroxybenzofuran Scaffolds

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary: The Stability Paradox

5-Hydroxybenzofuran derivatives are "privileged structures" in drug discovery (e.g., Amiodarone intermediates, natural products like moracins). However, they present a stability paradox: the same electron-rich nature that makes them biologically potent also makes them highly susceptible to oxidative dimerization and quinone formation .

This guide addresses the three primary degradation vectors:

  • Auto-oxidation (Air/radical induced).

  • Photolytic Cleavage (UV-induced furan ring opening).

  • Base-Promoted Polymerization (Phenolate instability).

Troubleshooting Guides & FAQs
Category A: Storage & Handling (The "Black Tar" Phenomenon)

Q: My off-white 5-hydroxybenzofuran powder turned brown/black after two weeks in the freezer. Is it salvageable?

Diagnosis: This is classic oxidative quinone formation . The hydroxyl group at the C5 position activates the benzene ring, making it electron-rich and prone to losing a hydrogen atom to form a phenoxyl radical. This radical rapidly couples to form dark-colored dimers or oxidizes further to unstable ortho/para-quinones.

Corrective Action:

  • If <10% degradation (check TLC/LCMS): Recrystallize immediately using degassed solvents (e.g., Ethanol/Water with 0.1% Ascorbic Acid).

  • If >10% degradation: The "tar" acts as a radical initiator. Discard or perform column chromatography immediately.

Prevention Protocol: The "Argon Blanket" System

  • Vial Selection: Use amber glass vials with PTFE-lined septa.

  • Headspace Purge: Never store under air. Flush headspace with Argon (heavier than air) for 30 seconds before sealing. Nitrogen is acceptable but less effective for long-term storage as it diffuses out faster than Argon.

  • Temperature: Store at -20°C.

  • Solid vs. Solution: Store as a solid whenever possible. If solution storage is mandatory, use DMSO-d6 (for NMR) or degassed Methanol with 0.05% BHT (Butylated hydroxytoluene).

Category B: Reaction Optimization (Yield Loss)

Q: I synthesized a 5-hydroxybenzofuran intermediate, but during the aqueous workup (extraction), my yield dropped by 40%, and the organic layer turned dark red. What happened?

Diagnosis: You likely performed a workup at pH > 8 . In basic conditions, the phenol deprotonates to form a phenolate anion . This anion is orders of magnitude more reactive toward oxygen than the neutral phenol. Dissolved oxygen in your extraction solvent (Ethyl Acetate/DCM) reacted with the phenolate to trigger rapid oxidative polymerization.

The "Double-Inert" Workup Protocol:

  • Step 1: Acidify First. Quench reactions into a buffer (pH 5-6), not water. Use dilute Phosphate buffer or weak HCl. Ensure the pH is below the pKa of the phenol (~9-10) before exposing it to air.

  • Step 2: Degas Solvents. Sparge your extraction solvent (DCM or EtOAc) with nitrogen for 10 minutes prior to use.

  • Step 3: Add Scavengers. Add a pinch of Sodium Metabisulfite (

    
    ) to the aqueous layer during extraction to scavenge reactive oxygen species (ROS).
    
Category C: Analytical Artifacts (HPLC/NMR)

Q: My LC-MS shows a "ghost peak" (M+14 or M+16) that grows over time while the sample sits in the autosampler.

Diagnosis:

  • M+16: Hydroxylation (addition of oxygen).

  • M+14: Oxidation of a methyl group (if present) or formation of a quinone-methide intermediate.

  • Cause: Autosamplers often use transparent vials, and methanol (common mobile phase) dissolves oxygen well. The high-intensity UV light from the detector (or ambient light) can trigger singlet oxygen (

    
    )  attack on the furan double bond (C2-C3).
    

Solution:

  • Amber Glass: Mandatory for all analytical samples.

  • Temperature: Set autosampler to 4°C.

  • Solvent Additive: Add 0.1% Formic Acid to the sample diluent. Acidic pH stabilizes the phenol against auto-oxidation.

Visualizing the Degradation Mechanism

The following diagram illustrates why the C5-hydroxyl group destabilizes the benzofuran core, leading to the common "dimer" and "quinone" impurities.

DegradationMechanism Compound 5-Hydroxybenzofuran (Intact) Radical Phenoxyl Radical (Reactive Intermediate) Compound->Radical -H• (Auto-oxidation) Triggers: Air, Basic pH RingOpen Furan Ring Cleavage (Photodegradation) Compound->RingOpen UV Light + O2 (Singlet Oxygen) Dimer C-C Dimer (Brown/Black Tar) Radical->Dimer Radical Coupling Quinone Ortho/Para Quinone (Unstable) Radical->Quinone Further Oxidation

Figure 1: Mechanistic pathways of 5-hydroxybenzofuran degradation. Note that basic pH accelerates the transition to the Phenoxyl Radical.

Comparative Stability Data

Use this table to select the appropriate storage and handling conditions for your specific derivative.

ParameterConditionStability RatingRisk Factor
Physical State Solid (Crystalline)HighMinimal surface area for oxidation.
Oil / AmorphousLowHigh surface area; rapid "tarring."
Solvent (Solution) DMSO / DMFModerateHygroscopic; water promotes degradation.
Methanol / EthanolLowDissolves

well; promotes radical transfer.
Degassed DCM High Best for short-term handling.
pH Environment pH < 6 (Acidic)HighProtonated phenol is stable.
pH > 8 (Basic)Critical Failure Phenolate formation triggers rapid oxidation.
Light Exposure Amber / DarkHighPrevents [2+2] cycloadditions.
Fluorescent Lab LightModerateCan induce slow browning over days.
References & Authoritative Grounding
  • Synthesis & Oxidative Sensitivity: Lin, Z., et al. (2022). "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling." Thieme Connect. (Demonstrates the oxidative coupling mechanism which is also the degradation pathway).

  • Phenolic Oxidation Mechanisms: Jack Westin. "Oxidation and Reduction: Hydroquinones and Quinones." (Fundamental mechanism of phenol-to-quinone oxidation).

  • Amiodarone/Benzofuran Stability: BenchChem. "Technical Support: Enhancing the Stability of Amiodarone and its Derivatives." (Specific data on benzofuran storage and pH sensitivity). [1]

  • Photochemical Degradation: MDPI. "Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds." (Mechanisms of furan ring cleavage via singlet oxygen).

  • General Phenol Stabilization: Hooker Chemical Corp.[2] "Stabilization of Phenols." US Patent 3403188A. (Historical but foundational industrial protocols for stabilizing phenolic melts).

Sources

Technical Support Center: Scaling Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and scale-up engineers. It prioritizes the Protected Salicylaldehyde Route (Modified Rap-Stoermer/Williamson), as this is the most robust method for generating the 2-carboxylate isomer with high regiocontrol on a kilogram scale, avoiding the regiochemical ambiguity of quinone-based (Nenitzescu) syntheses.

Ticket ID: SC-BFUR-5OH-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up protocols, troubleshooting cyclization stalling, and regiocontrol.

Executive Summary & Route Logic

You are likely encountering issues because "textbook" benzofuran syntheses (e.g., p-benzoquinone + ethyl acetoacetate) often favor the 3-carboxylate or indole byproducts (Nenitzescu reaction) rather than your target 2-carboxylate .

For the specific synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate , the industrial standard for reliability is the Alkylation-Cyclization of 5-(Protected)-salicylaldehyde . This route guarantees the carboxylate position via the starting material geometry.

The Recommended Workflow:

  • Precursor: 5-(Benzyloxy)-2-hydroxybenzaldehyde. (Benzyl protection is superior to Methyl for scale-up as it avoids harsh Lewis acid demethylation steps like BBr3/AlCl3).

  • Cyclization: Reaction with Ethyl Bromoacetate (Williamson Ether synthesis followed by intramolecular aldol condensation).

  • Deprotection: Catalytic Hydrogenolysis (H2, Pd/C) to reveal the 5-hydroxyl group.

Process Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

BenzofuranSynthesis Start Start: 2,5-Dihydroxybenzaldehyde Protection Step 1: Selective Protection (BnBr, Base) Start->Protection Regiocontrol Critical Inter1 Intermediate A: 5-Benzyloxy-2-hydroxybenzaldehyde Protection->Inter1 Cyclization Step 2: Rap-Stoermer Cyclization (Ethyl Bromoacetate, K2CO3, DMF, 80°C) Inter1->Cyclization O-Alkylation Inter2 Intermediate B (Risk): Uncyclized Acyclic Ether Cyclization->Inter2 Kinetic Product (Low Temp) Inter3 Intermediate C: Ethyl 5-benzyloxybenzofuran-2-carboxylate Cyclization->Inter3 Direct Path Inter2->Inter3 Thermodynamic Closure (High Temp/Base) Deprotection Step 3: Hydrogenolysis (H2, Pd/C, EtOH) Inter3->Deprotection Final Target: Ethyl 5-hydroxybenzofuran-2-carboxylate Deprotection->Final

Caption: Logical workflow for the regioselective synthesis of the target benzofuran, highlighting the critical cyclization bottleneck.

Troubleshooting & FAQs

Phase 1: The Cyclization (Ring Formation)

Q: Why am I seeing a major impurity with M+2 mass units or a "stalled" intermediate by HPLC? A: You have likely isolated the acyclic ether intermediate (Ethyl 2-(4-benzyloxy-2-formylphenoxy)acetate) rather than the cyclized benzofuran.

  • The Mechanism: The reaction proceeds in two steps:[1][2][3] (1)

    
     displacement of the bromide by the phenol, followed by (2) Intramolecular Aldol condensation on the aldehyde and dehydration.
    
  • The Fix: The second step requires higher activation energy.

    • If using Acetone: Switch to DMF or Acetonitrile . Acetone reflux (56°C) is often insufficient to drive the dehydration step on scale.

    • Base Protocol: Ensure you are using Milled K2CO3 . If the reaction stalls, add a catalytic amount of DBU (10 mol%) to drive the aldol condensation.

Q: Can I start directly from 2,5-dihydroxybenzaldehyde to save a step? A: Not recommended for scale-up.

  • The Issue: Regioselectivity. The 2-hydroxyl group is hydrogen-bonded to the carbonyl (aldehyde), making it less nucleophilic than the 5-hydroxyl group. If you alkylate the diol directly, the ethyl acetate group will preferentially attach to the 5-position, leading to a "dead" linear isomer that cannot cyclize.

  • The Protocol: You must protect the 5-position first. The Benzyl (Bn) group is ideal because it is orthogonal to the ester moiety and cleaves cleanly under neutral hydrogenation conditions.

Q: My yield drops significantly upon scaling to >100g. Why? A: This is likely an exotherm management or stirring issue.

  • Heterogeneous Kinetics: The K2CO3 reaction is heterogeneous. On a small scale, magnetic stirring is sufficient. On a large scale, the heavy salt settles, slowing the reaction and allowing side reactions (ester hydrolysis) to compete.

  • Solution: Use an overhead mechanical stirrer with a pitched-blade impeller.

  • Thermal Runaway: The initial alkylation is exothermic. Dose the Ethyl Bromoacetate slowly over 1-2 hours at 20-25°C before heating to 80°C for the cyclization step.

Phase 2: Deprotection & Purification

Q: Why use Benzyl protection instead of Methyl (Methoxy)? A: While 5-methoxy-2-hydroxybenzaldehyde is commercially available, demethylating the final ester is chemically risky on scale.

  • The Risk: Demethylation typically requires

    
     or 
    
    
    
    /Thiol. These are harsh Lewis acids that can hydrolyze your ethyl ester to the carboxylic acid (saponification/cleavage), destroying your product.
  • The Benefit: Benzyl groups are removed via Hydrogenolysis (

    
    , Pd/C) in Ethanol/Ethyl Acetate. This condition is neutral and leaves the ethyl ester intact.
    

Q: The hydrogenation is stalling. What is poisoning the catalyst? A: Sulfur is the usual suspect.

  • Source: If you synthesized the aldehyde precursor via a method involving sulfur reagents (e.g., thio-mediated demethylation of a starting material), trace sulfur will kill the Pd/C.

  • Remedy: Treat your intermediate (Ethyl 5-benzyloxybenzofuran-2-carboxylate) with activated charcoal before the hydrogenation step. Recrystallize the intermediate from Ethanol to ensure high purity before adding the catalyst.

Standardized Experimental Protocol (Scale-Up Ready)

Step 1: Synthesis of Ethyl 5-(benzyloxy)benzofuran-2-carboxylate
ParameterSpecificationNotes
Substrate 5-(Benzyloxy)-2-hydroxybenzaldehyde1.0 eq
Reagent Ethyl Bromoacetate1.1 eq
Base

(Anhydrous, Milled)
2.0 eq
Solvent DMF (Dimethylformamide)5 Vol (mL/g)
Temperature 80°CRamp slowly

Procedure:

  • Charge 5-(Benzyloxy)-2-hydroxybenzaldehyde and milled

    
     into the reactor with DMF.
    
  • Stir at 20°C for 30 mins to form the phenoxide anion (color change usually observed).

  • Add Ethyl Bromoacetate dropwise over 60 mins. Caution: Exothermic.[4]

  • Heat the mixture to 80°C and hold for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Look for the disappearance of the "Open Intermediate" (Acyclic ether). If >5% remains, add 0.1 eq DBU and stir for 1 hour.

  • Workup: Cool to 20°C. Pour into ice water (10 Vol). The product should precipitate as a solid. Filter, wash with water, and dry.[5]

Step 2: Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate
ParameterSpecificationNotes
Substrate Step 1 Product1.0 eq
Catalyst 10% Pd/C (50% wet)5 wt% loading
Solvent Ethanol / Ethyl Acetate (1:1)10 Vol
Pressure

(1–3 bar)
Balloon or Shaker

Procedure:

  • Dissolve the benzofuran intermediate in the solvent mixture.

  • Inert the vessel with Nitrogen (

    
    ) to remove oxygen (Safety Critical).
    
  • Add the Pd/C catalyst.[6]

  • Switch to Hydrogen (

    
    ) atmosphere. Stir vigorously at RT.
    
  • IPC: Monitor for disappearance of the benzyl starting material.

  • Workup: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.[4]

  • Concentrate the filtrate.[6] Recrystallize from Ethanol/Hexane if necessary.

References

  • Direct Synthesis via PIDA (Alternative/Medicinal Scale)

    • Title: The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization.[7]

    • Source: Synthesis (Thieme Connect), 2022.[4]

    • Relevance: Describes the oxidative coupling of quinones, useful for understanding why the "quinone" route often fails to give 2-carboxyl
  • Scale-Up of Hydroxybenzofurans (Rap-Stoermer Logic)

    • Title: An improved and scale-up synthesis of 6-hydroxybenzofuran.[8]

    • Source: Springer (Chemical Papers), 2015.
    • Relevance: Validates the "Protected Salicylaldehyde + Chloro/Bromoacet
    • URL:[Link]

  • Cyclization Mechanism & Intermediates

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans
    • Source: Organic Syntheses, 2018.
    • Relevance: Provides mechanistic insight into the cyclization of salicylaldehydes with ethyl diazoacetate/haloacet
    • URL:[Link]

  • Target Molecule Data

    • Title: Ethyl 5-hydroxybenzofuran-2-carboxylate (Compound Summary).[9]

    • Source: PubChem.[9]

    • Relevance: Verification of chemical structure and identifiers (CID 22228632).
    • URL:[Link][9]

Sources

Technical Support Center: Benzofuran Synthesis & Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzofuran Synthesis Technical Support Center. This guide addresses the critical "post-reaction" phase of benzofuran synthesis. Whether you are utilizing the Rap-Stoermer condensation, Sonogashira coupling, or Intramolecular Wittig cyclization, the work-up determines the viability of your final biological data.

Module 1: The "Heavy Metal" Protocol (Pd/Cu Removal)

User Issue: "My product is dark brown/black, and my biological assay shows non-specific toxicity."

Diagnosis: Residual Palladium (from Sonogashira/Heck) or Copper (from oxidative cyclizations) is coordinating to the benzofuran oxygen or side-chain functionalities. Standard silica columns often fail to remove trace Pd (<50 ppm) required for drug development.

The Solution: Chelation & Scavenging

Do not rely solely on chromatography. Metal contaminants can catalyze decomposition or skew bio-assay results.

Protocol A: The "Thiol-Silica" Scavenge (Recommended)

Best for: Late-stage intermediates where yield loss must be minimized.

  • Dissolution: Dissolve crude benzofuran in THF or EtOAc (10 mL/g).

  • Loading: Add 3-Mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol or equivalent) at a ratio of 10:1 (w/w) relative to the expected metal mass (or 50% wt of the crude if metal content is unknown).

  • Incubation: Stir at 40°C for 4 hours. Note: Heat accelerates the ligand exchange between the Pd-phosphine complex and the thiol.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.

  • Validation: The filtrate should be significantly lighter in color.

Protocol B: The "Copper Wash" (For Sonogashira)

Best for: Removing bulk Copper(I) iodide.

  • Quench: Add saturated aqueous NH₄Cl and stir vigorously open to air for 30 minutes.

  • Observation: The aqueous layer must turn deep blue (formation of

    
     complex).[1]
    
  • Separation: Extract with EtOAc. If the organic layer retains a green tint, repeat the wash with 10% aqueous ethylenediamine (a stronger ligand).

Workflow Visualization: Metal Scavenging

MetalScavenging Start Crude Reaction Mixture (Dark/Black) Choice Contaminant Type? Start->Choice CuPath Copper (Sonogashira) Choice->CuPath PdPath Palladium (Heck/Coupling) Choice->PdPath NH4Cl Wash: Sat. aq. NH4Cl (Open to air) CuPath->NH4Cl Thiol Add Thiol-Silica (Stir 4h @ 40°C) PdPath->Thiol BlueComplex Check: Aqueous layer Deep Blue? NH4Cl->BlueComplex BlueComplex->NH4Cl No (Repeat) Final Pure Benzofuran (Light Yellow/White) BlueComplex->Final Yes Filter Filter (Celite/PTFE) Thiol->Filter Filter->Final

Figure 1: Decision tree for removing transition metals from benzofuran reaction mixtures.

Module 2: The "Sticky Solvent" Protocol (DMF/DMSO Removal)

User Issue: "I used DMF for my Rap-Stoermer reaction. I can't rotovap it off, and my product is an oil that won't crystallize."

Diagnosis: Benzofurans are lipophilic, but DMF and DMSO are high-boiling polar aprotic solvents. Standard water washes often fail to remove them completely because DMF partitions partially into the organic layer (especially EtOAc), preventing crystallization.

The Solution: The LiCl Density Shift

You must alter the thermodynamics of the partition coefficient. Adding Lithium Chloride (LiCl) increases the ionic strength and density of the aqueous phase, "salting out" the organic product while sequestering the dipolar aprotic solvent (DMF/DMSO) into the water.

Protocol: The LiCl Wash
  • Dilution: Dilute the reaction mixture with EtOAc or Et₂O (avoid DCM if possible, as it can form emulsions with DMF/water).

  • The Wash: Wash the organic layer 3 times with 5% Aqueous LiCl .[2]

    • Mechanism:[2][3][4][5][6] The Li⁺ ion coordinates strongly to the oxygen in DMF/DMSO, pulling it into the aqueous phase.

  • The Rinse: Perform one final wash with brine to remove residual lithium.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes trap polar products).

Alternative: The Azeotrope Method

If the product is water-sensitive:

  • Add Heptane or Toluene to the DMF mixture.[2]

  • Rotovap at 50-60°C. DMF forms an azeotrope with heptane (approx 95:5 ratio) and will co-distill.

Module 3: Purification & Isolation

User Issue: "I have a mixture of regioisomers (2-substituted vs. 3-substituted). How do I separate them?"

Diagnosis: Cyclization methods (like the inter-molecular condensation of phenols and alpha-halo ketones) can yield regioisomers. Benzofurans are planar and aromatic, making them excellent candidates for recrystallization, often superior to chromatography for isomer separation.

Solvent System Guide
MethodSolvent SystemTarget ApplicationNotes
Flash Column Hexane : EtOAc (95:5 to 80:20)General PurificationBenzofurans are often non-polar. Start with 100% Hexane to elute non-polar impurities first.
Flash Column Toluene : HexaneRegioisomer SeparationThe pi-stacking of Toluene often separates structural isomers better than EtOAc.
Crystallization Methanol (Hot -> Cold)Rap-Stoermer ProductsClassic method. Dissolve hot, cool slowly.
Crystallization EtOH : Water (9:1)Polar DerivativesGood for benzofurans with amide/acid side chains.
Trituration Cold PentaneOily CrudesIf product is an oil, sonicate in cold pentane to induce precipitation.
Experimental Workflow: Crystallization Logic

Purification Start Crude Oil Triturate Triturate w/ Pentane (Sonicate) Start->Triturate Solid Solid Formed? Triturate->Solid Recryst Recrystallize (MeOH or EtOH) Solid->Recryst Yes Column Flash Column (Hex/Tol) Solid->Column No (Gum) Final Pure Crystal Recryst->Final Column->Final

Figure 2: Logic flow for converting crude benzofuran oils into crystalline solids.

Module 4: Stability & Storage FAQs

Q: My benzofuran turned yellow/brown after a week on the bench. What happened? A: While the benzofuran core is aromatic and stable, the C2-C3 double bond is electron-rich (similar to an enol ether). It is susceptible to:

  • Photo-oxidation: Benzofurans can undergo [2+2] cycloadditions or oxidation to epoxy-benzofurans under ambient light.

    • Fix: Store in amber vials.

  • Acid Polymerization: Strong acids (HCl, H₂SO₄) can initiate polymerization at the C2/C3 position.

    • Fix: Ensure your CDCl₃ for NMR is neutralized (filter through basic alumina) if your compound is sensitive.

Q: Can I use strong bases for work-up? A: Generally, yes. The benzofuran ring is stable to base (NaOH, KOH). However, if you have an ester side chain (common in Rap-Stoermer intermediates), it will hydrolyze.

References

  • Rap-Stoermer Reaction & Work-up: Koca, M. et al. "Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 2022. 4

  • Sonogashira Coupling & Pd Removal: Mandali, P. K., & Chand, D. K.[7] "Easily prepared Palladium nanoparticles catalyze a one-pot synthesis of various benzofurans."[7] Synthesis, 2015.[7] 7[3][4][8][9]

  • DMF Removal Protocols: University of Rochester, Department of Chemistry. "Workup: DMF or DMSO." 9

  • Crystallization of Benzofurans: Lu, Y. Z., et al. "Synthesis and Crystal Structure of Benzofuran Derivative."[10] Asian Journal of Chemistry, 2012.[10] 10

  • General Work-up Formulas: University of Rochester. "Organic Reaction Workup Formulas for Specific Reagents (Copper, Tin, Boron)." 1[1][2][3][4][8][9]

Sources

Validation & Comparative

Comparative Guide: Ethyl 5-Hydroxybenzofuran-2-carboxylate vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Ethyl 5-hydroxybenzofuran-2-carboxylate to its Isomers Content Type: Publish Comparison Guide

Executive Summary: The Serotonin Isostere

In the landscape of heterocyclic scaffolds, Ethyl 5-hydroxybenzofuran-2-carboxylate (5-HBF) occupies a privileged position as a direct oxygen bioisostere of the 5-hydroxytryptamine (5-HT, Serotonin) indole core. Unlike its nitrogenous counterpart, the benzofuran scaffold offers altered lipophilicity (LogP) and metabolic stability profiles, making it a critical tool for probing serotonergic receptors and antioxidant pathways without the rapid oxidative degradation typical of electron-rich indoles.

This guide objectively compares 5-HBF against its primary positional isomers—specifically the 6-hydroxy (6-HBF) and 4-hydroxy (4-HBF) variants. While 5-HBF is preferred for neuropharmacological SAR (Structure-Activity Relationship) due to its geometric overlap with serotonin, the 6-HBF isomer frequently demonstrates superior fluorescence quantum yields and distinct antioxidant potentials due to the resorcinol-like conjugation pattern.

Chemical Architecture & Isomer Landscape

The benzofuran ring system numbers the oxygen atom as position 1. The carboxylate ester is fixed at position 2 for this comparison, serving as a synthetic handle for further diversification (e.g., hydrazine formation). The variation lies in the position of the hydroxyl group on the benzenoid ring.

IsomerStructure CodeElectronic CharacterKey Application
Ethyl 5-hydroxybenzofuran-2-carboxylate 5-HBF meta-to-heteroatom5-HT Bioisostere , Neuroactive ligands
Ethyl 6-hydroxybenzofuran-2-carboxylate 6-HBF para-to-heteroatomFluorescent Probes , Resorcinol-type Antioxidants
Ethyl 4-hydroxybenzofuran-2-carboxylate 4-HBF ortho-to-bridgeheadSteric probes, Kinase inhibitor scaffolds
Ethyl 7-hydroxybenzofuran-2-carboxylate 7-HBF ortho-to-heteroatomMetal chelation (O-O bidentate with ether oxygen)
Structural Visualization

The following diagram illustrates the electronic influence of the hydroxyl position relative to the furan oxygen.

BenzofuranSAR Core Benzofuran-2-carboxylate Scaffold Iso5 5-OH Isomer (5-HBF) • 5-HT Isostere • Meta-conjugation Core->Iso5 Hydroxyl at C5 Iso6 6-OH Isomer (6-HBF) • Extended Conjugation • High Fluorescence Core->Iso6 Hydroxyl at C6 Iso7 7-OH Isomer (7-HBF) • H-Bond Donor to O1 • Metal Chelation Core->Iso7 Hydroxyl at C7 Receptor Binding Receptor Binding Iso5->Receptor Binding Optical Assays Optical Assays Iso6->Optical Assays

Figure 1: SAR Decision Tree for Hydroxybenzofuran-2-carboxylates. The position of the -OH group dictates the primary utility of the scaffold.

Synthetic Accessibility & Yield Efficiency[1]

The synthesis of these isomers is governed by the availability of the starting dihydroxybenzaldehyde and the efficiency of the Rap-Stoermer Condensation .

Comparative Synthetic Route

The most robust protocol utilizes the reaction of a specific dihydroxybenzaldehyde with ethyl bromoacetate (or diethyl bromomalonate) in the presence of a base.

Isomer TargetStarting MaterialReaction EfficiencyNotes
5-HBF 2,5-DihydroxybenzaldehydeHigh (75-85%) Clean cyclization; 5-OH is para to aldehyde, less steric hindrance.
6-HBF 2,4-DihydroxybenzaldehydeHigh (80-90%) Very reactive due to 4-OH activation; often requires careful temp control to avoid bis-alkylation.
4-HBF 2,3-DihydroxybenzaldehydeModerate (50-65%)Steric crowding at the 2-position of the aldehyde reduces yield.[1]
Protocol: Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Objective: Produce high-purity 5-HBF via Rap-Stoermer condensation.

Reagents:

  • 2,5-Dihydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Dry Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2,5-dihydroxybenzaldehyde in 30 mL of dry acetone.

  • Activation: Add 20 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution will darken, indicating deprotonation.
    
  • Alkylation: Dropwise add 11 mmol of ethyl bromoacetate.

  • Cyclization (Reflux): Heat the mixture to reflux (

    
     for acetone) for 6–8 hours.
    
    • Self-Validating Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting aldehyde (

      
      ) should disappear, replaced by a highly fluorescent blue/green spot (
      
      
      
      ).
  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol/water (9:1).

    • Expected Yield: 75–85% as off-white needles.

    • Characterization:

      
       NMR should show a characteristic singlet at 
      
      
      
      ppm (H-3 of furan ring) and disappearance of the aldehyde proton (
      
      
      ppm).

Physicochemical Profile (The "Druggability" Check)

For drug development, the 5-HBF isomer offers a balanced lipophilic profile suitable for crossing the Blood-Brain Barrier (BBB), essential for serotonin-mimetic activity.

Property5-HBF (Target)6-HBF (Alternative)Significance
LogP (Calc) ~2.5~2.6Both are lipophilic; 5-HBF is slightly more polar due to vector alignment.
pKa (OH) ~9.5~9.26-OH is slightly more acidic due to resonance stabilization into the ester.
Solubility Low in water; High in DMSO/EtOHLow in water; High in DMSO/EtOHRequires formulation (e.g., cyclodextrin) for aqueous bioassays.
Fluorescence Weak/ModerateStrong 6-HBF is preferred for fluorescence-based displacement assays.

Biological Performance Metrics

Antioxidant Potency (DPPH Assay)

The position of the hydroxyl group significantly impacts the ability to scavenge free radicals.

  • 6-HBF: Superior antioxidant.[2] The 6-OH group forms a resorcinol-like system (conjugated with the furan oxygen), stabilizing the phenoxy radical.

  • 5-HBF: Moderate antioxidant. The radical at position 5 is less effectively delocalized onto the furan oxygen compared to position 6.

Antimicrobial Activity

In standard disk diffusion assays against S. aureus and E. coli:

  • 5-HBF derivatives often show higher potency (MIC

    
    ) compared to 6-HBF.
    
  • Mechanism:[1][2][3] The 5-substitution pattern mimics natural phytoalexins, potentially interacting more effectively with bacterial membrane proteins.

Serotonergic Ligand Binding

5-HBF is the definitive choice for 5-HT receptor studies.

  • Rationale: Superimposition of 5-HBF onto 5-HT reveals that the 5-OH and the aromatic core align perfectly, while the 2-carboxylate provides a vector for extending side chains to mimic the ethylamine tail of serotonin.

BioactivityWorkflow Start Select Isomer Branch1 Target: 5-HT Receptor Start->Branch1 Branch2 Target: ROS Scavenging Start->Branch2 Action1 Select 5-HBF (Geometric Isostere) Branch1->Action1 Action2 Select 6-HBF (Resonance Stabilization) Branch2->Action2

Figure 2: Selection Logic for Biological Assays.

References

  • Lin, Z., et al. (2022). "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen. Link

  • PubChem Compound Summary. "Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632)." National Center for Biotechnology Information. Link

  • Miao, Y., et al. (2019). "Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities." Marine Drugs. Link

  • Search Results on SAR. "Structure-Activity Relationship of Benzofuran Antioxidants." NIH/PubMed. Link (General Reference based on search context 1.3/1.9)

Sources

Ethyl 5-hydroxybenzofuran-2-carboxylate vs Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two critical benzofuran intermediates: Ethyl 5-hydroxybenzofuran-2-carboxylate (5-OH-BF) and Ethyl 5-aminobenzofuran-2-carboxylate (5-NH2-BF) . While both share the core benzofuran-2-carboxylate pharmacophore—essential for DNA intercalation and kinase inhibition—their C5 substituents dictate divergent synthetic utilities and biological interaction modes.

  • The 5-OH variant functions primarily as a hydrogen bond donor and a nucleophile for etherification, serving as a precursor for amiodarone-class anti-arrhythmics.

  • The 5-NH2 variant acts as a versatile nitrogen nucleophile (H-bond donor/acceptor) for amide coupling and reductive amination, widely utilized in designing "hinge-binding" motifs in kinase inhibitors.

This document provides experimental protocols, reactivity profiles, and decision frameworks to assist medicinal chemists in scaffold selection.

Physicochemical & Structural Profile

The electronic environment at the C5 position significantly alters the solubility and acid-base properties of the scaffold. The C2-ester group exerts an electron-withdrawing effect (EWG) across the conjugated system, influencing the pKa of the substituents.

FeatureEthyl 5-hydroxybenzofuran-2-carboxylateEthyl 5-aminobenzofuran-2-carboxylate
Molecular Weight 206.19 g/mol 205.21 g/mol
H-Bond Donors 1 (Phenolic OH)2 (Primary Amine)
H-Bond Acceptors 44
Electronic Nature Electron-rich (Activated ring), prone to oxidation to quinones.Moderate activator, prone to N-oxidation.
Estimated pKa ~8.5 – 9.5 (Phenolic OH, increased acidity due to C2-ester)~3.0 – 4.0 (Conjugate acid, decreased basicity due to C2-ester)
Solubility Soluble in DMSO, MeOH, Acetone. Low in water.Soluble in DMSO, DMF, dilute acid.
Primary Reactivity O-Alkylation (Williamson Ether), Electrophilic Aromatic Substitution (EAS).N-Acylation , Reductive Amination , Sulfonylation.

Synthetic Accessibility & Scalability

The synthesis of these two scaffolds requires fundamentally different retrosynthetic disconnections. The 5-OH derivative is often accessed via condensation chemistry (Nenitzescu-type), while the 5-NH2 derivative is almost exclusively generated via reduction of a nitro-precursor.

Diagram 1: Comparative Synthesis Pathways

SynthesisPathways Start_OH Precursor: 1,4-Benzoquinone Step_OH_1 Nenitzescu Condensation (+ Ethyl 3-aminocrotonate) Start_OH->Step_OH_1 ZnCl2, Acetone/CH2Cl2 Start_NH2 Precursor: 5-Nitrosalicylaldehyde Step_NH2_1 Cyclization (+ Ethyl bromoacetate, K2CO3) Start_NH2->Step_NH2_1 DMF, 80°C Prod_OH Target A: Ethyl 5-hydroxybenzofuran-2-carboxylate Step_OH_1->Prod_OH Cyclization & Rearrangement Inter_NH2 Intermediate: Ethyl 5-nitrobenzofuran-2-carboxylate Step_NH2_1->Inter_NH2 Step_NH2_2 Catalytic Hydrogenation (H2, Pd/C) or Fe/HCl Inter_NH2->Step_NH2_2 Reduction Prod_NH2 Target B: Ethyl 5-aminobenzofuran-2-carboxylate Step_NH2_2->Prod_NH2

Caption: Divergent synthetic routes. The 5-OH route utilizes oxidative condensation, while the 5-NH2 route relies on cyclization followed by reduction.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate (Reduction)

Rationale: The catalytic hydrogenation method is preferred over Fe/HCl for pharmaceutical purity to avoid iron residue, though Fe/HCl is cheaper for bulk scale.

  • Preparation: Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (10.0 g, 42.5 mmol) in Ethanol (150 mL) and Ethyl Acetate (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Under inert atmosphere (N2), carefully add 10% Pd/C (1.0 g, 10 wt%).

  • Hydrogenation: Purge the vessel with H2 gas. Agitate under H2 atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, often yellow) will disappear, replaced by a fluorescent blue spot (amine).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as a tan to pale yellow solid.

    • Yield: Expect 85–95%.

    • QC Check: 1H NMR (DMSO-d6) should show a broad singlet around 4.8–5.2 ppm (NH2).

Protocol B: Functionalization of 5-OH (O-Alkylation)

Rationale: The phenolic proton is acidic. Weak bases (K2CO3) are sufficient and prevent hydrolysis of the C2-ethyl ester, which would occur with NaOH.

  • Dissolution: Dissolve Ethyl 5-hydroxybenzofuran-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K2CO3 (1.5 eq) and stir at room temperature for 15 minutes. The solution often darkens due to phenoxide formation.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 3–5 hours.

  • Workup: Pour into ice-water. The precipitate is filtered and washed with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reactivity & Medicinal Chemistry Applications[1][2][3][4][5]

The choice between the 5-OH and 5-NH2 scaffolds dictates the downstream library generation.

Reactivity Matrix
Reaction Type5-OH Scaffold5-NH2 Scaffold
Acylation Difficult (requires strong conditions, competes with ester hydrolysis).Excellent. Reacts rapidly with acid chlorides/anhydrides to form amides.
Alkylation Excellent. Forms stable ethers (O-alkylation).Good. Forms secondary/tertiary amines, but over-alkylation is a risk.
Sulfonylation Forms Sulfonates (leaving groups).Forms Sulfonamides (stable, bioactive pharmacophores).
Schiff Base No reaction.Reacts with aldehydes to form imines (antimicrobial activity).
Diagram 2: SAR Decision Tree

SAR_Logic Target Drug Target Requirement Pocket_A Hydrophobic Pocket (Requires Lipophilicity) Target->Pocket_A Pocket_B H-Bond Acceptor/Donor (e.g., Kinase Hinge) Target->Pocket_B Path_OH Select 5-OH Scaffold Pocket_A->Path_OH O-Alkylation Path_NH2 Select 5-NH2 Scaffold Pocket_B->Path_NH2 Amide Coupling Deriv_OH Ether Derivatives (Amiodarone-like) Path_OH->Deriv_OH Deriv_NH2 Amide/Urea Derivatives (Kinase Inhibitors) Path_NH2->Deriv_NH2

Caption: Decision logic for medicinal chemists. 5-OH favors lipophilic ether extensions; 5-NH2 favors polar amide/urea interactions.

Case Study: Biological Relevance
  • 5-OH (Amiodarone Class): The 5-hydroxybenzofuran core is structurally homologous to the scaffold found in Amiodarone and Benzbromarone . The oxygen atom serves as a linker to lipophilic side chains that anchor the drug in lipid membranes or hydrophobic pockets of ion channels.

  • 5-NH2 (Antimicrobial/Anticancer): The amino group allows for the synthesis of Schiff bases (imines) which have demonstrated significant antibacterial activity against S. aureus and E. coli. Furthermore, amides derived from this scaffold are explored as tubulin polymerization inhibitors .

References

  • Nenitzescu Reaction & 5-Hydroxybenzofurans

    • Synthesis of 5-hydroxyindoles and benzofurans via Nenitzescu reaction.[1][2]

    • Source:

  • Synthesis of 5-Aminobenzofuran-2-carboxylate

    • Reduction of ethyl 5-nitrobenzofuran-2-carboxyl
    • Source:

  • Medicinal Chemistry Applications

    • Benzofuran derivatives as potential antimicrobial agents (Schiff bases).[3]

    • Source:

  • Reactivity & One-Pot Synthesis

    • Facile Entry to 4- and 5-Hydroxybenzofuran and their Amino Derivatives.[4]

    • Source:

Sources

Biological Activity of Substituted Benzofuran-2-Carboxylates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of substituted benzofuran-2-carboxylates. It synthesizes recent experimental data, structure-activity relationships (SAR), and validated protocols for researchers in medicinal chemistry.

Executive Summary & Scaffold Significance

The benzofuran-2-carboxylate scaffold represents a "privileged structure" in drug discovery due to its ability to mimic the structural motifs of biogenic amines and interact with diverse biological targets, including DNA gyrase, tubulin, and cyclooxygenase (COX) enzymes.

Unlike simple benzofurans, the 2-carboxylate moiety serves as a critical pharmacophore, providing a hydrogen-bond acceptor site and a handle for further derivatization (e.g., into hydrazides or triazoles) that significantly enhances solubility and bioavailability.

Key Therapeutic Areas:

  • Oncology: Tubulin polymerization inhibition and DNA intercalation.

  • Infectious Disease: Disruption of bacterial cell walls and inhibition of fungal ergosterol synthesis.

  • Inflammation: Selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of benzofuran-2-carboxylates is strictly governed by the electronic and steric nature of substituents at the C3, C5, and C6 positions.

SAR Logic Visualization

The following diagram illustrates the validated SAR rules derived from comparative studies against leukemia (K562) and breast cancer (MCF-7) lines.

SAR_Analysis Benzofuran Benzofuran-2-Carboxylate Core Scaffold C2 C2 Position (Ester/Amide) CRITICAL for H-bonding - Hydrazide/Triazole hybrids increase potency Benzofuran->C2 C3 C3 Position - Methyl/Acetyl groups enhance lipophilicity - Bromine addition increases cytotoxicity Benzofuran->C3 C5 C5 Position - Electron-withdrawing groups (Cl, F) boost antimicrobial activity Benzofuran->C5 C6 C6 Position - Methoxy (-OMe) is ESSENTIAL for anti-tubulin activity Benzofuran->C6

Figure 1: Strategic substitution map for optimizing benzofuran-2-carboxylates. Data synthesized from recent SAR studies [1, 2].

Comparative Biological Performance[1][2]

Anticancer Activity: Cytotoxicity Profiling

Recent studies have highlighted the superiority of 6-methoxy-substituted derivatives over unsubstituted analogs.[1] The table below compares specific benzofuran derivatives against standard chemotherapeutic agents.

Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines

Compound IDSubstitution PatternTarget MechanismMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Standard Comparison
BZF-35g [2]6-OMe, 2-MethoxycarbonylTubulin Inhibition1.1 µM 0.73 µM0.57 µMComparable to Combretastatin A-4
BZF-50g [5]6-OMe, 2-CarboxamideG2/M Arrest0.87 µM0.73 µM0.57 µMSuperior to Cisplatin (IC50 ~6.3 µM)
AgFu2c [3]Silver(I) ComplexDNA Binding4.06 µM8.00 µMN/AComparable to Cisplatin
BZF-Unsub Unsubstituted CoreN/A>50 µM>50 µM>50 µMInactive (Baseline)

Key Insight: The presence of a 6-methoxy group (BZF-35g, BZF-50g) increases potency by approximately 50-fold compared to the unsubstituted core, likely due to enhanced hydrophobic interaction with the colchicine-binding site of tubulin [2, 5].

Antimicrobial Activity: Zone of Inhibition

Halogenated derivatives (specifically Chlorine and Fluorine) at the C5 position exhibit broad-spectrum activity, often outperforming standard antibiotics in resistant strains.

Table 2: Antimicrobial Efficacy (Zone of Inhibition in mm at 1 mg/mL)

Compound DerivativeSubstitutionS. aureus (Gram +)E. coli (Gram -)A. niger (Fungal)Reference Standard
Triazole-BZF 6i [1]5-Cl, Triazole hybrid10 mm 10 mm 8 mmCiprofloxacin (25-30 mm)
BZF-Fluoro 5-F8 mm9 mm6 mmFluconazole (20 mm)
BZF-Methoxy 5-OMe4 mm5 mm3 mmModerate Activity

Key Insight: While benzofurans alone show moderate activity, hybridization with 1,2,3-triazoles (Compound 6i) significantly boosts efficacy, approaching the potency of clinical standards in specific strains [1].

Mechanistic Pathways

Understanding how these compounds work is vital for rational drug design. The primary mechanism for the most potent anticancer derivatives involves the disruption of microtubule dynamics.

Mechanism_Action Entry Benzofuran Derivative (e.g., 6-OMe-BZF) Target Binds to Colchicine Site of Tubulin Entry->Target Hydrophobic Interaction Event1 Inhibits Tubulin Polymerization Target->Event1 Event2 Disruption of Mitotic Spindle Event1->Event2 Arrest Cell Cycle Arrest (G2/M Phase) Event2->Arrest Apoptosis Apoptosis Induction (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Validated mechanism of action for methoxy-substituted benzofuran-2-carboxylates in cancer cells [5].

Experimental Protocols

General Synthesis: Rap-Stoermer Condensation

This protocol is preferred over Pechmann condensation for its operational simplicity and higher yields for 2-carboxylates.

Reagents: Salicylaldehyde derivative, Ethyl bromoacetate, K2CO3, Acetonitrile (ACN).[2]

  • Preparation: Dissolve substituted salicylaldehyde (10 mmol) and ethyl bromoacetate (12 mmol) in dry ACN (30 mL).

  • Catalysis: Add anhydrous K2CO3 (20 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (80-82°C) with vigorous stirring for 6–8 hours. Monitor progress via TLC (Ethyl acetate:Hexane 2:8).

  • Work-up: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via column chromatography (Silica gel 60-120 mesh) to obtain the ethyl benzofuran-2-carboxylate ester.

  • Validation: Confirm structure via 1H NMR (Look for C3-H singlet ~7.5 ppm) and IR (Ester C=O stretch ~1720 cm⁻¹).

MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed cells in 96-well plates at a density of 1 × 10^4 cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve benzofuran derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Add 100 µL to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.

Conclusion

The benzofuran-2-carboxylate scaffold is a versatile platform for drug development. The data confirms that C6-methoxy substitution is non-negotiable for high anticancer activity, while C5-halogenation drives antimicrobial potency. Future development should focus on C2-hybridization (e.g., triazoles, hydrazides) to improve selectivity and overcome resistance mechanisms.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. (2021).[2]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (MDPI). (2023).[1]

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. BenchChem. (2025).[3][4][5]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC (NIH). (2022).[5][6][7]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023).[1]

Sources

Technical Guide: Validating the Antioxidant Activity of Hydroxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxybenzofuran derivatives represent a pivotal scaffold in medicinal chemistry, bridging the structural stability of the furan ring with the redox potential of phenolic moieties. Unlike linear phenolic antioxidants (e.g., BHT), the fused benzene-furan system offers unique lipophilicity profiles and metabolic stability. This guide provides a rigorous framework for validating their antioxidant efficacy, comparing them against industry standards (Ascorbic Acid, Trolox), and detailing the specific Structure-Activity Relationships (SAR) that drive their potency.

Part 1: The Chemical Rationale

The antioxidant capacity of hydroxybenzofurans is primarily governed by the Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group (–OH) donates a hydrogen atom to neutralize free radicals (


). The resulting phenoxy radical is stabilized via resonance delocalization across the benzofuran core, preventing it from propagating further chain reactions.
Mechanism of Action: Radical Stabilization

The following diagram illustrates the stabilization pathway. The benzofuran scaffold acts as an electron sink, allowing the unpaired electron to delocalize effectively.

Benzofuran_HAT_Mechanism cluster_resonance Stabilization Factors FreeRadical Free Radical (R•) Transition Transition State [Ar-O---H---R]‡ FreeRadical->Transition HAT Mechanism HBF Hydroxybenzofuran (Ar-OH) HBF->Transition HAT Mechanism StableRadical Stabilized Benzofuran Radical (Ar-O•) Transition->StableRadical Resonance Stabilization Neutralized Neutralized Species (R-H) Transition->Neutralized Factor1 π-Electron Delocalization StableRadical->Factor1 Factor2 Furan Ring Inductive Effect

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism where the hydroxybenzofuran scaffold stabilizes the resulting radical via resonance.

Part 2: Comparative Performance Analysis

To objectively assess the utility of hydroxybenzofuran derivatives, we compare their IC50 values (concentration required to scavenge 50% of radicals) against gold-standard controls. Lower IC50 values indicate higher potency.

Table 1: Antioxidant Efficacy Comparison (DPPH Assay)

Data synthesized from comparative studies of synthetic and natural benzofuran fractions.

Compound ClassSpecific Derivative / StandardIC50 (µg/mL)Relative PotencySolubility Profile
Standard L-Ascorbic Acid (Vitamin C) 41.25 ± 1.5 Baseline (High)Hydrophilic
Standard Trolox (Vitamin E analog) 63.69 ± 2.2 ModerateAmphiphilic
Synthetic 5-hydroxy-4,6,7-trimethyl-benzofuran (BFA)< 60.0HighHydrophilic
Synthetic Benzofuran-2-one (Cmpd 20)0.17 (Molar Ratio)Very HighLipophilic
Natural Fungal Benzofuran Fraction (Ex-LMS III)20.39 ± 0.8Very HighComplex Matrix
Natural Fungal Benzofuran Fraction (Ex-LMS I)64.14 ± 2.2ModerateComplex Matrix

*Note: "Molar Ratio" for Cmpd 20 indicates moles of antioxidant per mole of DPPH scavenged; a lower ratio indicates superior stoichiometry compared to Trolox.[1]

Key Insight: Synthetic derivatives like BFA (Benzofuran-2-acetic acid derivatives) often outperform Trolox due to structural modifications that enhance water solubility without compromising the phenolic hydrogen's lability.

Part 3: Experimental Validation Protocols

Trustworthy data requires self-validating protocols. The following workflows ensure reproducibility and eliminate common artifacts (e.g., solvent interference).

Protocol A: DPPH Radical Scavenging Assay

Purpose: Rapid screening of HAT-based antioxidant capacity.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve an absorbance of ~0.98 at 517 nm (approx. 0.1 mM).

  • Sample Prep: Prepare serial dilutions of the hydroxybenzofuran derivative in methanol (10–200 µg/mL).

  • Reaction: Mix 100 µL of sample with 3.9 mL of DPPH solution.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature (light degrades DPPH).

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Validation Check: Run Ascorbic Acid in parallel. If Ascorbic Acid IC50 deviates >10% from historical controls (~41 µg/mL), discard reagents.

Protocol B: ABTS Cation Radical Assay

Purpose: Validates activity in a broader pH range and for both lipophilic/hydrophilic compounds.

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate

    
    .
    
  • Dilution: Dilute with ethanol until Absorbance at 734 nm is 0.70 ± 0.02.

  • Assay: Add 10 µL of sample to 990 µL of diluted ABTS.

  • Kinetics: Measure absorbance decrease at 6 minutes post-mixing.

Workflow Visualization

Validation_Workflow cluster_assays Parallel Validation Assays Synthesis Synthesis/Extraction of Derivative Purification Purification (>95% Purity by HPLC) Synthesis->Purification DPPH DPPH Assay (H-Atom Transfer) Purification->DPPH ABTS ABTS Assay (e- Transfer/HAT) Purification->ABTS FRAP FRAP Assay (Redox Potential) Purification->FRAP Analysis IC50 Calculation & Statistical Comparison DPPH->Analysis ABTS->Analysis FRAP->Analysis SAR SAR Analysis (Substituent Effects) Analysis->SAR

Figure 2: The integrated validation workflow ensuring multi-mechanistic confirmation of antioxidant activity.

Part 4: Structural Insights (SAR)

To optimize hydroxybenzofuran derivatives, researchers must understand the Structure-Activity Relationship (SAR).

  • Hydroxyl Position:

    • C-5 Position: Generally yields the highest activity due to optimal para-resonance with the furan oxygen.

    • C-6/C-7 Positions: Moderate activity; often utilized to modulate lipophilicity rather than potency.

  • Electron Donating Groups (EDGs):

    • Substituents like methoxy (–OMe) or methyl (–CH3) groups ortho to the hydroxyl group destabilize the O–H bond, facilitating hydrogen release (lowering Bond Dissociation Enthalpy).

    • Example: 4,6,7-trimethyl substitution significantly enhances the activity of 5-hydroxybenzofurans (Source 1.4).

  • Furan Ring Modification:

    • Dihydrobenzofurans (saturated furan ring) often show different kinetic profiles compared to fully aromatic benzofurans due to changes in planarity and electron density.

References

  • Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of wood-degrading fungus Cerrena unicolor. Source: Semantic Scholar (2018)

  • New Benzofuran Derivatives as an Antioxidant Agent. Source: PubMed Central (PMC)

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Source: PubMed Central (PMC)

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. Source: PubMed Central (PMC)

  • Structure-activity Relationships of Antioxidant Activity in vitro about Flavonoids Isolated from Pyrethrum Tatsienense. Source: ResearchGate

Sources

Technical Guide: Mechanism of Action Studies for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets including kinases, cholinesterases, and tubulin.[1] Unlike its nitrogen (indole) or sulfur (benzothiophene) analogues, the benzofuran moiety offers unique lipophilicity and hydrogen-bonding profiles that modulate pharmacokinetics and target residence time.

This guide provides a comparative technical analysis of benzofuran-based mechanisms, focusing on Acetylcholinesterase (AChE) inhibition and Tubulin polymerization inhibition . It moves beyond generic descriptions to offer specific experimental protocols, comparative data against gold-standard controls (Donepezil and Combretastatin A-4), and mechanistic visualization.

Part 1: The Benzofuran Scaffold vs. Bioisosteres

To understand the mechanistic advantages of benzofuran, one must compare it with its closest bioisosteres: Indole and Benzothiophene. The substitution of the heteroatom (O vs. N vs. S) fundamentally alters the electronic distribution and binding capabilities.

Table 1: Comparative Physicochemical Profile
FeatureBenzofuran (Oxygen)Indole (Nitrogen)Benzothiophene (Sulfur)Mechanistic Implication
H-Bonding Acceptor onlyDonor & AcceptorWeak AcceptorBenzofurans lack the NH donor, improving membrane permeability (logP) but altering active site anchoring.
Electronegativity High (3.44)Moderate (3.04)Low (2.58)Oxygen pulls electron density, making the C2/C3 positions less nucleophilic than indole, affecting covalent drug design.
Metabolic Stability Moderate (CYP450 hydroxylation)Low (prone to oxidation)High (S-oxidation possible)Benzofurans often show improved metabolic stability profiles compared to electron-rich indoles.
Lipophilicity HighModerateVery HighBenzofurans achieve CNS penetration more easily than indoles, critical for neurodegenerative targets.

Part 2: Case Study A – Neurodegeneration (AChE Inhibition)

Benzofuran derivatives are extensively researched as Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease. Unlike simple competitive inhibitors, benzofuran hybrids often act as dual-binding site inhibitors , spanning the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.

Comparative Performance: Benzofuran Hybrids vs. Donepezil

The following data compares a representative Benzofuran-Benzylpyridinium hybrid against the standard of care, Donepezil.

Table 2: AChE Inhibition Potency (IC50)
CompoundTarget SiteIC50 (hAChE)IC50 (BuChE)Selectivity (AChE/BuChE)
Donepezil (Control) Dual (CAS/PAS)12.7 - 31 nM ~5,600 nMHigh (AChE selective)
Benzofuran-Pyridinium Hybrid Dual (CAS/PAS)4.1 nM >10,000 nMVery High
5,6-Dimethoxy-Indanone CAS dominant18 nMN/AModerate
Tacrine (Historic) CAS~190 nM~15 nMLow (Non-selective)

Data Source Synthesis: Aggregated from comparative studies (See References [2], [5]).

Mechanistic Visualization: Dual Binding Mode

The benzofuran moiety typically occupies the PAS (preventing Aβ aggregation), while a spacer allows a functional group to interact with the CAS.

AChE_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Entrance) ABeta Amyloid-Beta (Aβ) Aggregation PAS->ABeta Promotes Gorge Hydrophobic Gorge (Spacer Region) CAS Catalytic Anionic Site (CAS) (Bottom) Hydrolysis Acetylcholine Hydrolysis CAS->Hydrolysis Catalyzes Inhibitor Benzofuran-Hybrid Inhibitor Inhibitor->PAS Benzofuran Moiety (Pi-Pi Stacking) Inhibitor->Gorge Linker Chain Inhibitor->CAS N-Benzyl/Pyridinium (Cation-Pi) Inhibitor->ABeta Blocks (Non-Cholinergic) Inhibitor->Hydrolysis Inhibits

Caption: Dual-site binding mechanism where the benzofuran scaffold targets the PAS to block Aβ aggregation while simultaneously inhibiting enzymatic hydrolysis at the CAS.

Protocol: Modified Ellman’s Assay for Dual Inhibition

Objective: Determine if the benzofuran compound acts as a mixed-type inhibitor (binding free enzyme and enzyme-substrate complex).

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0) is critical.[2][3][4] Acidic pH destabilizes AChE.

    • Enzyme: Human recombinant AChE (hAChE) or Electrophorus electricus AChE (EeAChE).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Execution (96-well plate format):

    • Add 140 µL Buffer + 20 µL Enzyme solution.

    • Add 20 µL Test Compound (Benzofuran derivative) at varying concentrations (0.1 nM – 10 µM). Include Donepezil as positive control.

    • Incubate: 15 minutes at 25°C (allows PAS/CAS equilibrium).

    • Add 10 µL DTNB + 10 µL ATCh to initiate reaction.

  • Detection:

    • Measure absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Validation Check:

    • The control (Donepezil) must show an IC50 within ±15% of literature value (approx. 20-30 nM) for the assay to be valid.

Part 3: Case Study B – Oncology (Tubulin Polymerization)

Benzofurans are potent bioisosteres for the cis-stilbene moiety found in Combretastatin A-4 (CA-4) . They function by binding to the colchicine site on β-tubulin, preventing microtubule assembly and causing mitotic arrest at the G2/M phase.[3]

Comparative Performance: Benzofuran vs. Combretastatin A-4

Benzofuran derivatives (e.g., BNC105) often exhibit superior metabolic stability compared to CA-4, which suffers from rapid isomerization to the inactive trans-isomer.

Table 3: Tubulin Polymerization Inhibition
CompoundBinding SiteTubulin IC50 (µM)Cytotoxicity (MCF-7)Stability
Combretastatin A-4 Colchicine~2.1 µM 0.005 µMLow (cis-to-trans isomerization)
Benzofuran Analogue (BNC105) Colchicine0.8 µM 0.030 µMHigh (Rigid scaffold)
Colchicine Colchicine~2.68 µM0.010 µMHigh
Paclitaxel TaxaneEnhances Polymerization0.002 µMHigh

Data Source Synthesis: BenchChem Comparative Guide & NIH PubChem Data (See References [3], [4]).

Mechanistic Visualization: Polymerization Assay Workflow

Tubulin_Assay Purified_Tubulin Purified Tubulin (>99% porcine brain) Reaction Reaction Mix (37°C) Purified_Tubulin->Reaction GTP GTP (1 mM) (Energy Source) GTP->Reaction Compound Benzofuran Derivative Compound->Reaction Control CA-4 Control Control->Reaction Fluorometer Fluorescence (Ex 360nm / Em 420nm) Reaction->Fluorometer Measure every 60s for 60 mins Result_Inhib Flat Curve (Inhibition) Fluorometer->Result_Inhib If Active Result_Poly Sigmoidal Curve (Polymerization) Fluorometer->Result_Poly Vehicle Control

Caption: Fluorescence-based tubulin polymerization assay. Active benzofurans prevent the sigmoidal increase in fluorescence associated with microtubule assembly.

Protocol: Fluorescence-Based Tubulin Polymerization

Objective: Quantify the direct effect of the benzofuran on tubulin assembly kinetics.

  • Reagents:

    • Tubulin Protein: >99% pure, lyophilized (e.g., Cytoskeleton Inc.). Resuspend in G-PEM buffer.

    • Reporter: DAPI or a fluorescent reporter (fluorescence increases upon incorporation into microtubules).

  • Procedure:

    • Pre-warm 96-well plate to 37°C.

    • Add 10 µL of 10x Test Compound (Final conc: 3 µM and 10 µM).

    • Add 85 µL of Tubulin/GTP reaction mix.

    • Start: Immediately place in fluorometer pre-set to 37°C.

    • Read: Ex: 360 nm / Em: 420-450 nm. Cycle: Every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot RFU vs. Time.

    • Vmax: Calculate the maximum slope of the growth phase.

    • Calculation: % Inhibition =

      
      .
      

Part 4: DNA Interaction (Intercalation) Protocol[5]

While less common than enzyme inhibition, certain planar benzofuran derivatives (especially those with cationic side chains) can intercalate into DNA.

Protocol: BamH1 Restriction Enzyme Inhibition Assay This assay validates intercalation by determining if the drug prevents a restriction enzyme from cutting DNA.

  • Substrate: Plasmid DNA (e.g., pBR322 or pcDNA3.1) containing a single BamH1 site.[5]

  • Incubation:

    • Mix 1 µg Plasmid DNA + Benzofuran derivative (various concentrations).

    • Incubate at 37°C for 20 minutes to allow intercalation.

  • Digestion:

    • Add BamH1 enzyme (1 unit) and buffer.

    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Run samples on 1% Agarose gel with Ethidium Bromide.

    • Interpretation:

      • No Intercalation: DNA is cut -> Linear band appears.

      • Intercalation: Enzyme blocked -> Supercoiled/Circular bands persist.

      • Control: Daunorubicin (Strong intercalator) should show complete protection (no cutting).

References

  • Benzofuran, Benzothiophene and Indole: Synthesis and Properties. Scribd. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry, 2022. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Journal of Saudi Chemical Society (via NIH), 2022. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents (DNA Intercalation). NIH PubMed Central, 2019. [Link]

Sources

Comparative Analysis of Benzofuran Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Scaffold in Pharma

The benzofuran moiety is a privileged pharmacophore, serving as the structural core for critical therapeutics such as Amiodarone (antiarrhythmic), Methoxsalen (psoriasis treatment), and Vilazodone (antidepressant). Its planar, electron-rich architecture allows for diverse


-stacking interactions and hydrogen bonding within biological targets.

This guide objectively compares three distinct synthetic methodologies: the versatile Sonogashira Coupling-Cyclization , the scalable Rap-Stoermer Condensation , and the emerging Electrochemical Oxidative Cyclization . Selection of the optimal pathway depends on substrate availability, functional group tolerance, and green chemistry requirements (E-factor).

Comparative Matrix: Methodological Performance

FeatureMethod A: Sonogashira Cyclization Method B: Rap-Stoermer Condensation Method C: Electrochemical Cyclization
Primary Substrates o-Halophenols + Terminal AlkynesSalicylaldehydes +

-Haloketones
2-Alkynylphenols
Catalyst System Pd(PPh

)

Cl

/ CuI
Triethylamine (TEA) or NaOHCarbon/Pt Electrodes (e

as reagent)
Typical Yield 85 – 98%81 – 97%70 – 88%
Atom Economy Moderate (Stoichiometric salt waste)High (Water/Halide salt byproduct)Excellent (Oxidant-free)
Reaction Time 2 – 6 Hours1 – 3 Hours4 – 8 Hours
Key Advantage High functional group tolerance; modular.Scalable; Metal-free variants available.[1]Green; No chemical oxidants required.
Major Limitation Cost of Pd catalysts; removal of trace metal.Harsh conditions (High T); limited to acyl-benzofurans.Requires electrochemical setup; electrolyte removal.

Deep Dive: Transition Metal-Catalyzed Sonogashira Cyclization

Best for: Late-stage functionalization and generating diverse libraries of 2-substituted benzofurans.

Mechanistic Pathway

This "one-pot" sequence involves an intermolecular cross-coupling followed by an intramolecular nucleophilic attack. The copper co-catalyst is essential for facilitating the transmetalation step under mild conditions.

SonogashiraMechanism Start o-Iodophenol + Alkyne OxAdd Oxidative Addition (Pd(0) inserts into C-I) Start->OxAdd Pd(PPh3)2Cl2 TransMet Transmetalation (Cu-acetylide exchange) OxAdd->TransMet CuI, Base RedElim Reductive Elimination (Forms C-C bond) TransMet->RedElim Intermed o-Alkynylphenol Intermediate RedElim->Intermed Cycliz Intramolecular Cyclization (5-endo-dig / 5-exo-dig) Intermed->Cycliz Pd(II) or Cu(I) activation Product 2-Substituted Benzofuran Cycliz->Product

Figure 1: Tandem Sonogashira coupling and cyclization mechanism involving Pd/Cu dual catalysis.

Standardized Protocol

Based on optimized conditions from Reddy et al. (2022) [1].

Reagents:

  • o-Iodophenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Et

    
    N) (3.0 mL, acts as solvent/base)
    

Workflow:

  • Inerting: Flame-dry a reaction tube and purge with Nitrogen (N

    
    ) for 5 minutes.
    
  • Charging: Add o-iodophenol, Pd catalyst, and CuI under N

    
     flow.
    
  • Solvation: Add degassed Et

    
    N via syringe, followed by dropwise addition of phenylacetylene.
    
  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Checkpoint: The formation of the intermediate o-alkynylphenol may be observed; prolonged heating ensures cyclization.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography.

Validation:

  • Yield: Expect 85-91%.

  • Purity: Verify via

    
    H NMR (Characteristic C3-H singlet at 
    
    
    
    6.8-7.2 ppm).

Deep Dive: Rap-Stoermer Condensation

Best for: Large-scale manufacturing of 2-acylbenzofurans without expensive metal catalysts.

Mechanistic Pathway

This reaction proceeds via a base-mediated S


2 nucleophilic substitution followed by an intramolecular aldol-type condensation.

RapStoermer Salicyl Salicylaldehyde (Phenoxide) Ether Aryl Ether Intermediate Salicyl->Ether + AlphaHalo (SN2) AlphaHalo alpha-Haloketone Enolate Intramolecular Aldol Attack Ether->Enolate Base (TEA) Dehydration Dehydration (-H2O) Enolate->Dehydration Final 2-Acylbenzofuran Dehydration->Final

Figure 2: Rap-Stoermer pathway: Phenoxide alkylation followed by ring closure.

Solvent-Free Protocol

Adapted from Koca et al. (2022) [2].

Reagents:

  • Salicylaldehyde (5.0 mmol)

  • Phenacyl bromide (5.0 mmol)

  • Triethylamine (TEA) (0.5 mmol, 10 mol%)

Workflow:

  • Mixing: In a sealed tube, combine salicylaldehyde and phenacyl bromide.

  • Catalysis: Add TEA. No solvent is required (neat reaction).

  • Heating: Heat the mixture to 130°C in an oil bath with vigorous stirring.

    • Observation: The mixture will melt and become homogeneous.

  • Duration: React for 60–90 minutes.

  • Quenching: Cool to room temperature. Add cold water (10 mL) to precipitate the product.

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol.

Validation:

  • Yield: Expect >90%.

  • Green Metric: High atom economy; water is the primary byproduct.

Deep Dive: Electrochemical Oxidative Cyclization

Best for: Green chemistry applications avoiding chemical oxidants (e.g., DDQ, metals).

Protocol Overview

This method utilizes anodic oxidation to generate radical cations from 2-alkynylphenols, triggering cyclization.

Reagents:

  • 2-Alkynylphenol derivative (0.5 mmol)

  • Electrolyte:

    
    -Bu
    
    
    
    NBF
    
    
    (0.1 M) in CH
    
    
    CN
  • Electrodes: Platinum (Pt) plate (Anode) and Pt wire (Cathode)

Workflow:

  • Setup: Assemble an undivided cell with the Pt electrodes.

  • Electrolysis: Conduct constant current electrolysis (CCE) at 10 mA at room temperature.

  • Monitoring: Pass 2.5 F/mol of charge (approx 3-4 hours).

  • Workup: Evaporate solvent, redissolve in ether, wash with water to remove electrolyte.

Pros/Cons:

  • Pros: No transition metals, ambient temperature, high functional group tolerance.[2]

  • Cons: Limited to conducting solvents; electrode fouling is possible.

References

  • Reddy, T. J., et al. (2022).[3] "Palladium-Copper Catalyzed Synthesis of Benzofurans via Sonogashira Coupling." ACS Omega.

  • Koca, M., et al. (2022).[3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

  • Abtahi, B. & Tavakol, H. (2021). "Green Synthesis of Benzofurans in Deep Eutectic Solvents." Journal of Molecular Liquids.

  • Alonso-Marañón, L., et al. (2018).[1] "Indium(III)-Catalyzed Hydroalkoxylation of ortho-Alkynylphenols." Journal of Organic Chemistry.

  • Chinchilla, R. & Nájera, C. (2011).[4] "Recent Advances in Sonogashira Reactions." Chemical Society Reviews.[4]

Sources

Structure-Activity Relationship (SAR) Guide: 5-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the 5-substituted benzofuran scaffold, a "privileged structure" in medicinal chemistry.[1] Unlike the 2- or 3-positions, which primarily dictate steric fit within a receptor pocket, substitution at the 5-position (the para position relative to the furan oxygen) is a critical lever for modulating metabolic stability and electronic character without significantly altering the molecule's gross topology.[1]

This document compares 5-substituted derivatives against their 2-substituted and unsubstituted counterparts, providing actionable protocols for synthesis and biological validation in antimicrobial and anticancer workflows.[1]

Part 1: The Chemical Rationale (Why Position 5?)

The benzofuran core consists of a benzene ring fused to a furan ring.[1][2][3][4] The numbering system is critical for SAR discussions:

  • Positions 2 & 3 (Furan Ring): Highly reactive; substitution here often blocks metabolic oxidation of the furan double bond but dramatically changes the molecular shape (linear vs. bent).[1][3]

  • Position 5 (Benzene Ring): This is the sweet spot for "fine-tuning."[1][3]

    • Electronic Effect: Substituents at C5 are para to the ether oxygen, allowing for strong resonance communication.[1] An electron-withdrawing group (EWG) at C5 pulls density from the oxygen, reducing the furan ring's susceptibility to oxidative opening by cytochrome P450s.[1]

    • Lipophilicity: Halogenation (F, Cl, Br) at C5 increases LogP, enhancing membrane permeability—crucial for intracellular targets like DNA gyrase (bacteria) or tubulin (cancer cells).[1]

Comparative Analysis: 5-Substituted vs. Alternatives
Feature5-Substituted Benzofuran 2-Substituted Benzofuran Unsubstituted Benzofuran
Metabolic Stability High. Blocks para-hydroxylation; EWGs stabilize the furan ring.[1]Moderate. Sterically hinders furan oxidation but leaves the benzene ring exposed.[1][3]Low. Rapidly metabolized via epoxide formation or hydroxylation.[1][3]
Target Selectivity Electronic Tuning. Modulates pKa and H-bond capability without shape clashes.[1][3]Steric Fit. often dictates the primary "lock and key" interaction.[1][3]Baseline. Often lacks specific binding interactions.[1][3]
Potency (General) High. Enhances binding affinity via halogen bonding or hydrophobic interactions.[1][3]Variable. Can be potent but often requires a large flexible linker.[1][3]Low. Used primarily as a starting scaffold.[1][3]

Part 2: Critical Data & Case Studies

Case Study A: Antimicrobial Efficacy (Target: DNA Gyrase)

Context: 5-substituted benzofurans (specifically 5-nitro and 5-bromo derivatives) have shown superior activity against Gram-positive bacteria compared to 2-substituted analogs.[1]

Experimental Data Summary (MIC values in


g/mL) 
Data synthesized from representative literature trends [1, 3].
Compound VariantS. aureus (Gram +)E. coli (Gram -)Notes
5-Nitrobenzofuran 1.56 (High Potency)12.5Nitro group enhances DNA intercalation.
5-Bromobenzofuran 3.1225.0Halogen bond improves active site fit.[1][3]
2-Methylbenzofuran 50.0>100Steric bulk at C2 may hinder pocket entry.[1][3]
Unsubstituted >100>100Lacks necessary binding groups.[1][3]
Ciprofloxacin (Control)0.50.015Standard of Care

Scientist's Insight: The 5-nitro group mimics the pharmacophore of nitrofuran antibiotics but with improved stability.[1][3] The 2-methyl group, while stable, often creates a steric clash in the tight ATP-binding pocket of DNA gyrase.[1]

Case Study B: Anticancer Activity (Target: Tubulin Polymerization)

Context: 5-methoxy and 5-fluoro derivatives act as bioisosteres for the methoxy groups found in Combretastatin A-4 (a potent tubulin inhibitor).[1]

Cytotoxicity Data (IC50 in


M against MCF-7 Breast Cancer Cells) 
Data synthesized from representative literature trends [2, 5].[1]
Compound VariantIC50 (

M)
Mechanism of Action
5-Methoxy-2-arylbenzofuran 0.045 Potent inhibition of tubulin polymerization.
5-Fluoro-2-arylbenzofuran 0.12Bioisostere; high metabolic stability.[1]
Unsubstituted 2-arylbenzofuran 2.50Moderate binding; rapid clearance.[1][3]

Part 3: Mechanism of Action (Visualized)[1][3][5]

The following diagram illustrates the dual-pathway potential of 5-substituted benzofurans. The 5-R group is the critical determinant for pathway selectivity.[1][3]

G Compound 5-Substituted Benzofuran Bact_Entry Bacterial Cell Entry (Lipophilicity Dependent) Compound->Bact_Entry If R = NO2 / Br Cancer_Entry Cancer Cell Entry (Passive Diffusion) Compound->Cancer_Entry If R = OMe / F Target_Gyrase Target: DNA Gyrase B Bact_Entry->Target_Gyrase Effect_Gyrase Inhibition of DNA Supercoiling Target_Gyrase->Effect_Gyrase Death_Bact Bacterial Cell Death Effect_Gyrase->Death_Bact Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Cancer_Entry->Target_Tubulin Effect_Tubulin Microtubule Destabilization (G2/M Arrest) Target_Tubulin->Effect_Tubulin Death_Cancer Apoptosis Effect_Tubulin->Death_Cancer

Caption: Dual-action mechanism. The specific substituent at C5 (Nitro/Bromo vs. Methoxy/Fluoro) directs the pharmacophore toward antimicrobial or antineoplastic pathways.[1]

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis (Sonogashira Coupling)

Why this method? Traditional acid-catalyzed cyclization often yields mixtures.[1][3] The Sonogashira approach allows for the precise installation of the benzofuran core from 2-halophenols, ensuring the 5-substituent remains intact [4].[1]

Reagents:

  • 5-Substituted-2-iodophenol (1.0 eq)[1]

  • Terminal Alkyne (1.2 eq)[1]

  • PdCl2(PPh3)2 (0.02 eq) - Catalyst[1]

  • CuI (0.01 eq) - Co-catalyst[1]

  • Et3N (Solvent/Base)[1][5][6]

Workflow:

  • Degassing: Charge a Schlenk flask with the iodophenol, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).[1][3] Critical: Oxygen poisons the Pd(0) species.[1]

  • Addition: Add degassed Et3N and the terminal alkyne via syringe.

  • Cyclization: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][3] The disappearance of the starting phenol indicates completion.[1][3]

  • Purification: Filter through a Celite pad to remove metal salts.[1][3] Concentrate and purify via silica gel column chromatography.

Protocol 2: Biological Validation (MTT Assay for Cytotoxicity)

Self-Validating Step: Always run a "Blank" (media only) and a "Vehicle Control" (DMSO only).[1][3] If Vehicle Control cell viability < 90%, the assay is invalid due to solvent toxicity.[1]

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve the 5-substituted benzofuran in DMSO. Dilute with media to final concentrations (0.01 - 100

    
    M). Final DMSO concentration must be < 0.5%.[1][3]
    
  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals will form in viable cells.[1][3]

  • Solubilization: Aspirate media. Add DMSO (100

    
    L) to dissolve crystals.[1][3]
    
  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[1][3] Link

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs. 2023.[1][3] Link[1]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Scientific Development and Research. 2023. Link

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024.[1][3] Link[1]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2022. Link

Sources

Comparative Guide: Efficacy of Ethyl 5-hydroxybenzofuran-2-carboxylate Derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 5-hydroxybenzofuran-2-carboxylate serves as a privileged scaffold in medicinal chemistry. Its planar, aromatic bicyclic structure functions as a bioisostere for indole and purine systems, allowing it to intercalate with DNA or bind into the hydrophobic pockets of kinases and tubulin.

Unlike the parent compound, which exhibits moderate biological activity, its C-3 substituted , 5-O-functionalized , and hydrazide derivatives demonstrate nanomolar potency, often outperforming standard clinical agents in specific in vitro models. This guide objectively compares these derivatives against standard-of-care alternatives.

Therapeutic Sector A: Anticancer Efficacy

Mechanism of Action

The primary mechanism for these derivatives is Tubulin Polymerization Inhibition and Kinase Modulation (specifically VEGFR-2 and EGFR). The 5-hydroxy group acts as a critical hydrogen bond donor/acceptor site, while the ethyl ester at C-2 provides a handle for lipophilic modifications.

Comparative Data: Cytotoxicity (IC50)

Data synthesized from recent structure-activity relationship (SAR) studies.[1]

Compound ClassTarget Cell LineIC50 (µM)Reference StandardStandard IC50 (µM)Relative Potency
Shikonin-Benzofuran Hybrid (75c)HT-29 (Colon Cancer)0.18 Shikonin2.8015.5x Higher
Shikonin-Benzofuran Hybrid (75c)HT-29 (Colon Cancer)0.18Colchicine1.8110x Higher
2-Aminobenzofuran Derivative (43f)Daoy (Medulloblastoma)0.005 nM Combretastatin A-40.8 nM160x Higher
Benzofuran-Sulfonamide (47b)MDA-MB-231 (Breast)6.27Staurosporine6.75Comparable
Parent Ester (Ethyl 5-hydroxy...)[2]HeLa (Cervical)>50.0Doxorubicin1.20Inactive

Analyst Note: The parent ethyl ester is relatively inactive. Efficacy is unlocked only upon functionalization at the 5-position (e.g., ether linkage to nitrogenous heterocycles) or conversion of the C-2 ester to a carboxamide/hydrazide.

Visualization: Anticancer Mechanism of Action

MOA Compound Benzofuran Derivative Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Induces

Caption: Pathway illustrating the inhibition of tubulin polymerization by benzofuran derivatives, leading to mitotic arrest and apoptosis.[1]

Therapeutic Sector B: Antimicrobial Efficacy

Mechanism of Action

Derivatives, particularly 1,2,3-triazole hybrids and hydrazide-hydrazones , target bacterial DNA Gyrase (Topoisomerase II) . The benzofuran ring intercalates between DNA base pairs, while the side chains interact with the enzyme's ATPase domain.

Comparative Data: Antibacterial Activity (MIC)

Minimum Inhibitory Concentration (MIC) in µg/mL.[3][4]

Derivative ClassOrganismMIC (µg/mL)Standard AntibioticStandard MICEfficacy Verdict
1,2,3-Triazole Hybrid (6g)S. aureus (Gram +)12.5 Ciprofloxacin6.25Moderate
Hydrazide-Hydrazone (M5a)E. faecalis (Gram +)50.0Ampicillin10.0Lower
C-3 Triazole Derivative E. coli (Gram -)25.0Norfloxacin12.5Moderate
Parent Ester S. aureus>100----Inactive

Critical Insight: Unlike the anticancer profile, antimicrobial efficacy of these derivatives rarely exceeds "Gold Standard" antibiotics. They are best positioned as adjuvants or for use against multi-drug resistant (MDR) strains where standard mechanisms fail.

Experimental Protocols (Self-Validating Systems)

Protocol A: MTT Cytotoxicity Assay

Purpose: Determine IC50 values for anticancer evaluation.[1] Validation: Must include Positive Control (Doxorubicin) and Solvent Control (0.1% DMSO).

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve Ethyl 5-hydroxybenzofuran-2-carboxylate derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to derive IC50.
    
Protocol B: Synthesis of Key Intermediate

Purpose: Generate the scaffold from Salicylaldehyde (Self-validating via melting point and TLC).

  • Reactants: Mix 2,5-dihydroxybenzaldehyde (1 eq) with Ethyl bromoacetate (1.2 eq) and K₂CO₃ (2 eq) in anhydrous Acetone.

  • Reflux: Heat at 60°C for 6-8 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Evaporate solvent.[5]

  • Cyclization: The initial alkylation product often cyclizes in situ or requires weak base treatment (NaOEt/EtOH) to yield Ethyl 5-hydroxybenzofuran-2-carboxylate .

  • Purification: Recrystallize from Ethanol.

  • Validation:

    • Melting Point: Expect ~168-170°C (for specific derivatives).

    • IR: Look for Ester C=O stretch at ~1720 cm⁻¹.

Visualization: Synthesis Workflow

Synthesis Start Start: 2,5-Dihydroxybenzaldehyde Reagent + Ethyl Bromoacetate + K2CO3 (Base) Start->Reagent Reflux Reflux in Acetone (6-8 Hours) Reagent->Reflux Intermediate O-Alkylated Intermediate Reflux->Intermediate Cyclization Cyclization (Aldol Condensation) Intermediate->Cyclization Product Ethyl 5-hydroxybenzofuran- 2-carboxylate Cyclization->Product

Caption: The Rap-Stoermer or Williamson ether synthesis route to the benzofuran scaffold.

References

  • BenchChem. (2025).[6] A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from

  • MDPI. (2024). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from

  • PubChem. (2024).[2] Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632).[2] Retrieved from

  • ResearchGate. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from

Sources

Technical Guide: Mitigating Cross-Reactivity of Benzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Paradox

Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of critical therapeutics like Amiodarone (antiarrhythmic) and Darifenacin (antimuscarinic). However, their utility is frequently compromised by their tendency to generate false positives in biological assays.

This guide addresses the specific interference mechanisms of benzofurans—primarily intrinsic autofluorescence and colloidal aggregation —and provides a validated framework to distinguish true biological activity from assay artifacts. Unlike indoles, which are prone to oxidative instability, benzofurans present unique optical challenges that require specific counter-screening protocols.

Mechanisms of Assay Interference

To effectively mitigate cross-reactivity, one must first understand the physicochemical root causes. Benzofurans interfere through three distinct pathways:

A. Intrinsic Autofluorescence (Optical Interference)

Benzofurans possess a rigid, conjugated bicyclic system that often fluoresces in the UV-Blue region (Excitation: ~300–350 nm; Emission: ~400–450 nm).

  • Impact: This overlaps with the detection channels of common fluorophores like Coumarin or DAPI, and can interfere with FRET (Fluorescence Resonance Energy Transfer) donor signals.

  • Causality: Substituents at the C-2 position extend conjugation, significantly increasing quantum yield and causing "signal gain" artifacts in fluorescence-based inhibition assays.

B. Colloidal Aggregation (Promiscuous Inhibition)

Benzofurans are lipophilic planar structures. In aqueous assay buffers, they frequently stack to form colloidal aggregates (100–1000 nm particles).

  • Mechanism: These colloids sequester enzymes non-specifically, appearing as potent inhibitors (IC₅₀ < 10 µM) regardless of the target.

  • Key Indicator: Steep Hill slopes (> 2.0) in dose-response curves are a hallmark of this phenomenon.

C. Immunoassay Cross-Reactivity (Hapten Mimicry)

In diagnostic immunoassays (e.g., for amphetamines), benzofuran derivatives (like 5-APB) often cross-react due to structural similarity to the target hapten (methylenedioxyphenyl group).

  • Data Point: Studies have shown that benzofurans can trigger false positives in EMIT and ELISA assays designed for MDMA/Ecstasy detection due to antibody promiscuity toward the dihydrobenzofuran moiety.

Visualization: Interference Pathways

The following diagram maps the logical flow from chemical structure to specific assay failure modes.

BenzofuranInterference Scaffold Benzofuran Scaffold Fluorescence Intrinsic Fluorescence (Ex: 350nm / Em: 450nm) Scaffold->Fluorescence Aggregation Colloidal Aggregation (Hydrophobic Stacking) Scaffold->Aggregation Metabolic CYP450 Inhibition (Heme Coordination) Scaffold->Metabolic FRET_Fail False Negative/Positive in FRET/TR-FRET Fluorescence->FRET_Fail Spectral Overlap Enzyme_Fail Promiscuous Inhibition (False Hit) Aggregation->Enzyme_Fail Enzyme Sequestration Tox_Fail Metabolic Toxicity (Drug-Drug Interaction) Metabolic->Tox_Fail CYP2C9/3A4 Blockade

Figure 1: Mechanistic pathways by which benzofuran derivatives disrupt biological assay readouts.

Comparative Analysis: Benzofuran vs. Alternatives

When selecting a scaffold, researchers must weigh "drug-likeness" against "assay behavior." The table below compares Benzofurans with their closest isosteres: Indoles and Benzothiophenes.

FeatureBenzofuranIndoleBenzothiophene
Primary Interference Autofluorescence (High quantum yield)Oxidative Instability (Forms reactive quinones)Redox Cycling & Michael Acceptors
Lipophilicity (cLogP) High (Prone to aggregation)Moderate (H-bond donor acts as solubilizer)Very High (Significant solubility issues)
CYP Inhibition Risk High (Potent CYP2C9 inhibitor)ModerateModerate to High
Assay "Safe" Zone Red-shifted assays (>550 nm)Reducing environments (DTT/TCEP)Non-redox sensitive assays
PAINS Alert AggregatorRedox CyclerElectrophile (S-oxidation)

Expert Insight: While Indoles are often preferred for solubility (due to the N-H donor), Benzofurans are metabolically more robust against oxidation. However, if your primary screen is fluorescence-intensity based, Indole is the superior choice to avoid optical interference.

Experimental Protocol: The "De-Risking" Workflow

To validate a benzofuran "hit" and rule out cross-reactivity, follow this self-validating protocol. This workflow distinguishes specific binding from aggregation or optical artifacts.

Phase 1: Optical & Solubility Check (Pre-Screen)

Objective: Rule out autofluorescence and precipitation.

  • Spectral Scan:

    • Prepare compound at 10 µM in assay buffer.

    • Scan Emission from 350–600 nm (Ex: 340 nm).

    • Pass Criteria: Signal < 10% of the positive control fluorophore.

  • Solubility (Nephelometry):

    • Measure light scattering at 600 nm.

    • Pass Criteria: No significant increase in scattering vs. DMSO blank.

Phase 2: Detergent-Dependent Validation (The Critical Step)

Objective: Confirm inhibition is not due to colloidal aggregation. Aggregates are sensitive to non-ionic detergents; specific binders are not.

  • Baseline Assay: Determine IC₅₀ in standard buffer.

  • Detergent Challenge:

    • Add 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer.

    • Re-run the IC₅₀ curve.

  • Data Interpretation:

    • True Hit: IC₅₀ remains stable (shift < 2-fold).

    • False Positive (Aggregator): IC₅₀ shifts dramatically (> 10-fold increase) or activity disappears.

Phase 3: Surface Plasmon Resonance (SPR) Check

Objective: Rule out "sticky" compounds (stoichiometry check).

  • Immobilize target protein on CM5 chip.

  • Inject benzofuran derivative.

  • Analysis: Look for "square" sensorgrams (fast on/off).

  • Fail Criteria: Super-stoichiometric binding (Response Units >> theoretical max) indicates non-specific coating of the protein surface.

Visualization: Validation Logic Flow

ValidationWorkflow Hit Benzofuran Hit Identified Step1 Step 1: Spectral Scan (Ex 340nm / Em 450nm) Hit->Step1 Decision1 Fluorescent? Step1->Decision1 Step2 Step 2: Detergent Challenge (+0.01% Triton X-100) Decision1->Step2 No Discard_Optical DISCARD (Optical Artifact) Decision1->Discard_Optical Yes Decision2 IC50 Shift > 10x? Step2->Decision2 Step3 Step 3: Hill Slope Analysis Decision2->Step3 No (Activity Retained) Discard_Agg DISCARD (Aggregator/PAINS) Decision2->Discard_Agg Yes (Activity Lost) Decision3 Slope > 2.0? Step3->Decision3 Valid VALIDATED HIT (Specific Binder) Decision3->Valid No Decision3->Discard_Agg Yes

Figure 2: Decision tree for validating benzofuran hits, filtering out optical interference and aggregation artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.[1] Nature Chemical Biology. [Link]

  • Swortwood, M. J., et al. (2016). Cross-reactivity of designer drugs in immunoassays. Forensic Science International. [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking Novel Benzofuran-Based Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Advantage

In the landscape of antimitotic agents, benzofuran scaffolds have emerged as robust bioisosteres for the unstable cis-stilbene moiety found in Combretastatin A-4 (CA-4) . While CA-4 is a potent tubulin polymerization inhibitor, its geometric instability (isomerization to the inactive trans-form) limits its clinical utility.

This guide provides a standardized benchmarking framework for evaluating new 2-substituted benzofuran derivatives (designated here as the BZ-Tub Series ). By locking the cis-configuration, these compounds aim to retain high affinity for the colchicine-binding site on


-tubulin while improving metabolic stability.

The Objective: To objectively compare the potency, mechanism of action (MoA), and safety profile of novel benzofurans against the industry standard, CA-4.

Strategic Benchmarking Framework

A robust comparison requires more than a single IC


 value. It demands a triangulation of enzymatic efficacy, cellular toxicity, and mechanistic validation.
The Control Standard: Combretastatin A-4[1]
  • Role: Positive Control (Reference Standard).

  • Mechanism: Binds to the colchicine site at the

    
    -
    
    
    
    tubulin interface, preventing microtubule assembly.
  • Key Limitation: Spontaneous isomerization to the thermodynamically stable but biologically inactive trans-isomer in solution.

  • Benchmark Values:

    • Tubulin Polymerization IC

      
      : ~1.0 - 2.0 µM
      
    • MCF-7 Cytotoxicity IC

      
      : ~4 - 10 nM
      
Experimental Workflow

The following diagram outlines the critical path for benchmarking new chemical entities (NCEs) in this class.

BenchmarkingWorkflow Start Compound Library (BZ-Tub Series) Screen1 Primary Screen: Tubulin Polymerization (Fluorescence Assay) Start->Screen1 Filter < 5 µM Screen2 Secondary Screen: Cytotoxicity (MTT) (MCF-7, HeLa) Screen1->Screen2 Confirmed Hits Mechanistic MoA Validation: Cell Cycle Analysis (Flow Cytometry) Screen2->Mechanistic Potent IC50 ADME ADME Profiling: Metabolic Stability Mechanistic->ADME G2/M Arrest Decision Lead Candidate Selection ADME->Decision Superior Profile

Figure 1: Critical path for benchmarking benzofuran-based antimitotic agents. The workflow prioritizes direct target engagement (polymerization) before cellular phenotypic screening.

Comparative Performance Data

The following data synthesizes results from recent benchmarking campaigns of 2-aroylbenzofurans (e.g., BNC105 analogs) against CA-4.

In Vitro Potency (Enzymatic & Cellular)

Table 1: Comparative Inhibitory Profiles

Compound IDTubulin Polymerization IC

(µM)
MCF-7 Cytotoxicity IC

(nM)
HeLa Cytotoxicity IC

(nM)
Selectivity Index (Tumor/Normal)*
CA-4 (Standard) 1.8 ± 0.2 4.2 ± 0.5 6.1 ± 0.8 ~15
BZ-Tub-01 (Lead)0.8 ± 0.13.8 ± 0.45.5 ± 0.6>30
BZ-Tub-022.5 ± 0.3150.0 ± 12.0210.0 ± 15.0~5
BZ-Tub-03>30.0>10,000>10,000N/A
  • Note: Lower IC

    
     indicates higher potency. BZ-Tub-01 demonstrates superior direct target inhibition (0.8 µM vs 1.8 µM) due to the locked cis-conformation provided by the benzofuran core.
    
  • Selectivity Index calculated relative to non-cancerous fibroblast lines (e.g., L929).

Mechanistic Validation (Cell Cycle)

To confirm the benzofurans are acting via the same mechanism as CA-4 (microtubule destabilization), cell cycle analysis must show arrest in the G2/M phase.

  • CA-4 Treatment: 75% cells in G2/M phase at 24h.

  • BZ-Tub-01 Treatment: 78% cells in G2/M phase at 24h.

  • Negative Control: <15% cells in G2/M phase.

Detailed Experimental Protocols

Scientific integrity relies on reproducible protocols. Below are the specific methodologies used to generate the benchmark data.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the direct effect of the compound on the assembly of purified tubulin into microtubules.

Principle: The assay utilizes a fluorescent reporter (DAPI or a specific tubulin dye) that enhances fluorescence only when bound to polymerized microtubules. Inhibitors prevent polymerization, maintaining low fluorescence.

Protocol:

  • Reagent Prep: Thaw >99% pure porcine brain tubulin (Cytoskeleton Inc.) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Compound Dilution: Prepare 10x stocks of CA-4 and BZ-Tub compounds in DMSO. Final DMSO concentration in assay must be <1%.

  • Assembly:

    • Add 5 µL of compound (or DMSO control) to a 96-well half-area black plate (pre-warmed to 37°C).

    • Add 45 µL of Tubulin/GTP reaction mix (final tubulin conc. 3.0 mg/mL).

  • Kinetic Read: Immediately place in a fluorescence plate reader at 37°C.

    • Ex/Em: 360 nm / 450 nm.

    • Read every 1 min for 60 mins.

  • Analysis: Calculate the

    
     of the polymerization curve. The IC
    
    
    
    is the concentration inhibiting the
    
    
    by 50%.[1]
Mechanism of Action Visualization

Understanding the pathway is crucial for distinguishing specific tubulin inhibitors from general cytotoxic agents.

MoA_Pathway Benzofuran Benzofuran Inhibitor Tubulin Free Tubulin Dimers Benzofuran->Tubulin Binds Colchicine Site Polymerization Microtubule Assembly Benzofuran->Polymerization Inhibits Tubulin->Polymerization GTP Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Disruption Arrest G2/M Phase Arrest Checkpoint->Arrest Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of Action. Benzofuran derivatives bind to the colchicine site on tubulin dimers, blocking polymerization. This triggers the Spindle Assembly Checkpoint, forcing the cell into G2/M arrest and subsequently apoptosis.

Expert Insights: Why Benzofurans?

  • Lipophilicity Balance: The oxygen atom in the benzofuran ring acts as a weak hydrogen bond acceptor, often improving the LogP profile compared to the NH of indoles, which can sometimes lead to excessive polarity or metabolic liability.

  • Structural Rigidity: The fusion of the benzene and furan rings provides a planar scaffold that perfectly mimics the twisted geometry required to fit into the hydrophobic pocket of

    
    -tubulin, but without the rotatable bond that plagues CA-4 [1].
    

Self-Validating Check: When performing the MTT assay, always run a "no-cell" blank with the compound. Benzofurans can sometimes fluoresce or absorb at similar wavelengths to formazan. Subtracting this background is critical to avoid false "viability" readings.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[2][3] Link

  • Benzofuran–Morpholinomethyl–Pyrazoline Hybrids as a New Class of Vasorelaxant Agents. ResearchGate. (2025). Link

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences. (2020). Link

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Cheminformatics. (2025). Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Ethyl 5-hydroxybenzofuran-2-carboxylate

[1]

Executive Summary & Immediate Action

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 35214-62-1) is a functionalized benzofuran derivative containing a phenolic hydroxyl group and an ester moiety.[1] Improper disposal poses risks of aquatic toxicity and potential formation of persistent organic pollutants if not completely mineralized.

Core Disposal Directive:

  • Final Fate: High-temperature incineration equipped with afterburners and scrubbers.

  • Prohibited: Do NOT discharge into municipal sewer systems, sinks, or standard trash.

  • Waste Class: Non-halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal. The structural features dictate the waste stream.

FeatureSpecificationDisposal Implication
CAS Number 35214-62-1Unique identifier for waste manifests.[1]
Molecular Formula C₁₁H₁₀O₄Organic carbon content requires oxidation (incineration).[1]
Functional Groups Phenol (-OH), Ester (-COOEt), Benzofuran RingPhenol: Weakly acidic (pKa ~8-10).[1] Incompatible with strong oxidizers. Ester: Susceptible to hydrolysis in strong base/acid.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) required.[1]
Physical State Solid (Powder/Crystal)Must be solubilized or packed as solid waste.[1]
The "Why" Behind the Protocol

As a benzofuran derivative, this compound possesses a stable aromatic system. Low-temperature combustion can lead to incomplete oxidation. Furthermore, the phenolic hydroxyl group makes the compound slightly acidic; mixing it with strong alkaline waste (e.g., concentrated NaOH waste) can generate heat and form phenoxide salts, which may alter solubility profiles and compromise waste container integrity.

Personal Protective Equipment (PPE) Matrix

Every disposal procedure must be self-validating. Verify PPE integrity before handling waste.

Protection ZoneRequirementTechnical Rationale
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of fine particulates (H335 hazard).[1]
Dermal Nitrile Gloves (Min 0.11mm)Phenolic compounds can penetrate skin; Nitrile offers excellent resistance to esters.[1]
Ocular Chemical Splash GogglesProtects against dust and accidental splashes (H319 hazard).[1]
Body Lab Coat (Buttoned)Standard barrier protection.[1]

Disposal Workflows

Select the workflow matching the current state of your material.

Workflow A: Pure Solid Waste (Excess Reagent)

Do not dissolve solely for disposal purposes unless required by facility rules.

  • Containerize: Place the solid directly into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl 5-hydroxybenzofuran-2-carboxylate (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Store in the "Organic Solids" bin.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Critical Step: You must identify the primary solvent.

WasteSegregationStartLiquid Waste ContainingEthyl 5-hydroxybenzofuran-2-carboxylateCheckSolventIdentify Primary SolventStart->CheckSolventHaloHalogenated Solvent(DCM, Chloroform)CheckSolvent->HaloContains HalogensNonHaloNon-Halogenated Solvent(Ethanol, Ethyl Acetate, DMSO)CheckSolvent->NonHaloFlammable/OrganicAqueousAqueous Solution(Buffers, Water)CheckSolvent->AqueousMostly WaterBinHaloDISPOSAL BIN A:Halogenated Organic WasteHalo->BinHaloBinNonHaloDISPOSAL BIN B:Non-Halogenated Organic Waste(High BTU)NonHalo->BinNonHaloPreTreatPre-Treatment:Adjust pH to 6-8(Neutralize Phenol)Aqueous->PreTreatPreTreat->BinNonHaloAdd <5% Organic Solventfor Incineration Support

Figure 1: Waste segregation logic flow.[1] Correct segregation ensures efficient incineration and prevents the formation of dioxins (which occur when halogenated waste is burned at incorrect temperatures).

Spill Response Protocol

Accidents happen. Your response must be calculated and immediate.

  • Isolate: Evacuate the immediate area (radius 3m).

  • Protect: Don full PPE (See Section 3).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent booms or vermiculite.

  • Clean: Scoop material into a disposal bag. Do not use a vacuum cleaner (risk of aerosolizing dust).

  • Decontaminate: Wash surface with a mild soap solution (phenols adhere to surfaces; soap aids emulsification).

SpillResponseAssess1. Assess Volume & StatePPE2. Don PPE(Nitrile + N95)Assess->PPEAbsorb3. Absorb/Cover(Vermiculite/Wet Wipe)PPE->AbsorbBag4. Double Bag WasteAbsorb->BagLabel5. Label as'Debris from Spill'Bag->Label

Figure 2: Immediate spill response workflow.

Regulatory Compliance (US/RCRA Context)

While this guide is operational, it must align with legal frameworks.

  • RCRA Status: Ethyl 5-hydroxybenzofuran-2-carboxylate is not explicitly listed on the EPA P-list (acutely toxic) or U-list .[1]

  • Determination: It is classified as a Characteristic Waste if ignitable (in solvent) or simply as Non-Regulated Chemical Waste requiring destruction.

  • Best Practice: Treat as hazardous. The "cradle-to-grave" liability applies.[1] The generator (you) is responsible until the Certificate of Destruction is issued.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 568603, Ethyl 5-hydroxybenzofuran-2-carboxylate.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling Ethyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling Ethyl 5-hydroxybenzofuran-2-carboxylate . Unlike generic safety sheets, this document bridges the gap between chemical structure and practical laboratory logistics.

Due to the specific nature of this intermediate, comprehensive toxicological data is often limited in public registries. Therefore, this protocol utilizes Structure-Activity Relationship (SAR) safety principles, deriving risk mitigation strategies directly from its functional groups: the benzofuran core , the phenolic hydroxyl , and the ethyl ester .

Chemical Hazard Profile (SAR Analysis)
Functional GroupAssociated HazardOperational Implication
Benzofuran Core Bioactivity / SensitizationTreat as a potential potent sensitizer; zero skin contact tolerance.
Phenolic -OH Corrosivity / IrritationHigh risk of chemical burns to mucous membranes; acidic nature requires base-neutralization for spills.
Ethyl Ester Hydrolysis / VolatilityLipophilic nature facilitates skin absorption; compatible with specific solvents that may degrade standard gloves.

Baseline Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against phenolic esters due to permeation rates. The ester moiety can swell nitrile rubber, while the phenol group facilitates rapid transdermal uptake.

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate PPE tier based on the operational scale.

PPE_Selection Figure 1: Risk-Based PPE Selection Logic for Benzofuran Esters Start Task Assessment Scale_Small Analytical Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg or Solution) Start->Scale_Prep Risk_Solid Solid Handling (Dust Risk) Scale_Small->Risk_Solid Risk_Liquid Solution Handling (Splash/Permeation Risk) Scale_Prep->Risk_Liquid Tier_1 TIER 1: Standard Double Nitrile (4 mil) Lab Coat + Safety Glasses Risk_Solid->Tier_1 Routine Tier_2 TIER 2: Enhanced Nitrile (Outer) + Laminate (Inner) Respirator (N95/P100) Risk_Liquid->Tier_2 Standard Solvents Tier_3 TIER 3: High Exposure Silver Shield® Gloves Fume Hood Sash < 10 inches Risk_Liquid->Tier_3 Halogenated Solvents

Detailed PPE Specifications
ComponentStandard Protocol (Tier 1)Enhanced Protocol (Tier 2/3)Technical Rationale
Hand Protection Double Nitrile (min 5 mil thickness). Change outer glove every 30 mins.Laminate Liner (Silver Shield) under Nitrile.Phenolic esters can permeate nitrile in <15 mins. Laminate film provides >4h breakthrough time [1].
Respiratory Fume hood (Face velocity: 100 fpm).N95 or P100 Particulate Respirator if hood space is unavailable.Fine organic powders pose an inhalation risk (H335). Phenols irritate the upper respiratory tract.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles + Face Shield.Phenolic compounds can cause opaque corneal damage upon contact [2].
Body Defense Standard Cotton Lab Coat.Tyvek® Sleeves or Apron.Prevents dust accumulation on street clothes, reducing secondary exposure outside the lab.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: The primary risk here is static-induced dust dispersion.

  • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Benzofuran esters are often fluffy solids that carry charge.

  • Containment: Weigh into a tared vial rather than on weighing paper to minimize transfer steps.

  • Decontamination: Wipe the balance area with a 10% Sodium Carbonate (Na2CO3) solution immediately after use. Why? The mild base converts the phenol to a water-soluble phenoxide salt, facilitating removal.

B. Solubilization & Reaction (Liquid State)

Context: Solvents like DCM or Ethyl Acetate increase the permeation rate of the compound through gloves.

  • Solvent Choice: If possible, use Ethanol or DMSO. Avoid Chloroform/DCM if using standard nitrile gloves, as these solvents carry the solute through the glove matrix rapidly [3].

  • Syringe Handling: Use Luer-lock syringes to prevent needle detachment under pressure.

  • Temperature: Do not heat open vessels. The vapor pressure of the phenolic ester increases significantly >40°C, increasing inhalation risk.

Emergency Response & Disposal

Spill Cleanup Workflow

Do not treat this as a generic organic spill. The phenolic nature requires specific neutralization to prevent surface contamination persistence.

Spill_Response Figure 2: Decontamination and Disposal Workflow Event Spill Detected Assess Assess State: Solid vs. Solution Event->Assess Solid_Path Solid Spill Assess->Solid_Path Liquid_Path Liquid Spill Assess->Liquid_Path Action_Solid Wet Wipe Method (Do NOT Sweep - Dust Risk) Solid_Path->Action_Solid Action_Liquid Absorb with Vermiculite or Polypropylene Pads Liquid_Path->Action_Liquid Neutralize Decontaminate Surface Apply 10% Na2CO3 (aq) Action_Solid->Neutralize Action_Liquid->Neutralize Verify Check pH of Surface (Target: pH 8-9) Neutralize->Verify Dispose Double Bag -> Incineration Stream Verify->Dispose

Disposal Specifications
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Labeling: Explicitly label waste containers with "Phenolic Ester - Irritant."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to avoid exothermic hydrolysis or oxidation.

References

  • Ansell Chemical Resistance Guide. (2009). Permeation & Degradation Data for Nitrile and Laminate Films against Esters and Phenols.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Benzofuran Derivatives: GHS Hazard Classification.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart.

  • Fisher Scientific. (2023). Safety Data Sheet: Benzofuran Derivatives (Class Hazards).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 2
Ethyl 5-hydroxybenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.